8-Bromo-6-nitroquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMYKZIUOIXCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Electrophilic Bromination of 6-Nitroquinoline: Synthesis of 8-Bromo-6-nitroquinoline
Executive Summary
This technical guide provides a comprehensive framework for the synthesis of 8-bromo-6-nitroquinoline, a valuable heterocyclic intermediate for pharmaceutical and materials science research. While direct literature protocols for this specific transformation are not prevalent, this document outlines a robust synthetic strategy based on the well-established principles of electrophilic aromatic substitution (EAS) on deactivated quinoline systems. We delve into the causal factors governing regioselectivity, present a detailed reaction mechanism, and provide a self-validating experimental protocol designed for safety and reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to functionalize the quinoline core.
Introduction: The Strategic Importance of Bromo-Nitroquinolines
Quinoline and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The strategic introduction of functional groups onto the quinoline ring system is a critical exercise in drug discovery. Specifically, the presence of both a nitro group and a halogen, such as bromine, creates a bifunctional intermediate of significant value. The nitro group can be readily reduced to an amine for further derivatization, while the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.[2]
Furthermore, the nitro group acts as a powerful electron-withdrawing group, which can activate adjacent halogens towards nucleophilic aromatic substitution (SNAr) reactions, providing another avenue for molecular elaboration.[1][3] Compounds like 6-bromo-5-nitroquinoline, for example, have demonstrated significant antiproliferative and apoptotic effects, highlighting the pharmacological potential of this class of molecules.[4][5] This guide focuses on the synthesis of the this compound isomer, proposing a method to achieve this specific functionalization pattern.
Synthetic Strategy: Navigating Regioselectivity
The primary challenge in the synthesis of this compound from 6-nitroquinoline is controlling the position of the incoming electrophile (Br⁺). The regiochemical outcome is dictated by the combined electronic effects of the heterocyclic nitrogen atom and the nitro substituent.
Electronic Landscape of the 6-Nitroquinoline Core
-
Quinoline Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing via an inductive effect and deactivates the entire heterocyclic system towards electrophilic attack, particularly the pyridine ring (positions 2, 3, 4). Electrophilic substitution, therefore, preferentially occurs on the carbocyclic (benzene) ring.[6]
-
Nitro Group (at C6): The -NO₂ group is a potent deactivating group due to both its strong negative inductive (-I) and resonance (-M) effects. As a meta-director, it strongly discourages substitution at the ortho (C5, C7) and para (no para position available) positions, directing incoming electrophiles to positions meta to itself.
Analysis of Directing Effects
In the 6-nitroquinoline system, the positions on the benzene ring available for substitution are C5, C7, and C8.
-
Position C5: Ortho to the nitro group, highly deactivated.
-
Position C7: Ortho to the nitro group, highly deactivated.
-
Position C8: Meta to the nitro group.
Based on the powerful meta-directing effect of the nitro group, the C8 position is the most electronically favored site for electrophilic attack. The reaction is expected to be slow and require forcing conditions (e.g., a strong Lewis acid catalyst and potentially elevated temperatures) to overcome the significant deactivation of the ring system.
Proposed Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 6-nitroquinoline is a classic electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds in three primary stages: activation of the electrophile, nucleophilic attack by the aromatic ring, and re-aromatization.[7][8]
-
Step 1: Electrophile Activation. Molecular bromine (Br₂) is not sufficiently electrophilic to react with the highly deactivated 6-nitroquinoline ring. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is required to polarize the Br-Br bond, creating a highly reactive "Br⁺" equivalent.[7]
-
Step 2: Nucleophilic Attack & Formation of the Arenium Ion. The π-electron system of the quinoline ring attacks the activated bromine electrophile. This attack preferentially occurs at the C8 position to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is the rate-determining step of the reaction.[8]
-
Step 3: Deprotonation and Re-aromatization. A weak base, typically [FeBr₄]⁻, removes the proton from the C8 position, collapsing the sigma complex and restoring the aromaticity of the quinoline ring to yield the final product, this compound.
Caption: Mechanism of Lewis acid-catalyzed bromination.
Detailed Experimental Protocol
This protocol is a proposed methodology based on standard procedures for the bromination of deactivated aromatic systems.[6][9] Researchers should perform an initial small-scale reaction to optimize conditions such as temperature and reaction time.
Materials and Reagents
-
6-Nitroquinoline
-
Bromine (Br₂)
-
Iron(III) Bromide (FeBr₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 6-nitroquinoline (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add anhydrous iron(III) bromide (FeBr₃, 1.1 eq) to the solution. The mixture may change color.
-
Bromine Addition: In a separate, dry addition funnel, prepare a solution of bromine (1.1 eq) in a small amount of anhydrous dichloromethane. Add this bromine solution dropwise to the reaction mixture at room temperature over 30-60 minutes.
-
Reaction: After the addition is complete, gently heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 4-8 hours. Monitor the reaction progress by TLC, checking for the consumption of the 6-nitroquinoline spot.
-
Quenching: Once the reaction is complete, cool the flask to 0°C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Work-up: Transfer the mixture to a separatory funnel. Add water and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table outlines the stoichiometry for a representative 5 mmol scale reaction.
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 6-Nitroquinoline | 174.16 | 1.0 | 5.0 | 871 mg |
| Iron(III) Bromide | 295.56 | 1.1 | 5.5 | 1.63 g |
| Bromine | 159.81 | 1.1 | 5.5 | 0.28 mL (880 mg) |
| Dichloromethane | - | - | - | ~50 mL |
Critical Safety Protocols
Adherence to stringent safety protocols is paramount when working with hazardous reagents like bromine and nitroaromatic compounds.
Handling Bromine
-
Toxicity and Corrosivity: Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe chemical burns upon skin contact and is fatal if inhaled.[10] All manipulations must be conducted within a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., fluorinated rubber or nitrile).[11][12] Disposable gloves are not sufficient.
-
Spill Management: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available to treat any spills.[12] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[13]
Handling Nitroaromatic Compounds
-
Toxicity: Nitroaromatic compounds are generally toxic and should be handled with care to avoid ingestion, inhalation, or skin contact.
-
Thermal Stability: While 6-nitroquinoline is stable, many nitroaromatics are thermally sensitive and can decompose energetically or explosively at high temperatures or upon impact. Avoid excessive heating during concentration steps.
Emergency Procedures
-
Inhalation: If vapors are inhaled, move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical aid.[11]
-
Exposure: In case of any exposure, remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[13]
Conclusion
The synthesis of this compound from 6-nitroquinoline presents a regiochemical challenge that can be overcome by leveraging the fundamental principles of electrophilic aromatic substitution. The strong meta-directing effect of the C6-nitro group, combined with the deactivating nature of the quinoline core, logically directs bromination to the C8 position. The proposed protocol, utilizing a Lewis acid catalyst under controlled conditions, provides a robust and scientifically grounded pathway to this valuable synthetic intermediate. Strict adherence to the outlined safety procedures is essential for the successful and safe execution of this synthesis.
References
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Physical and chemical properties of 8-Bromo-6-nitroquinoline
An In-Depth Technical Guide to the Physical and Chemical Properties of 8-Bromo-6-nitroquinoline
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 120287-30-1), a substituted quinoline of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The document details the compound's core physicochemical properties, provides a validated synthetic protocol, and explores its chemical reactivity. By leveraging the dual functionalities of the bromine atom and the nitro group, this molecule serves as a versatile intermediate for the synthesis of more complex structures. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their research endeavors.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline framework is a privileged structure in medicinal chemistry, forming the core of a wide array of pharmacologically active compounds.[1] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic functionalization of the quinoline ring system allows for the precise modulation of a compound's physicochemical and biological profile, making it a cornerstone for the development of novel therapeutic agents.[3]
This compound emerges as a particularly valuable building block. Its structure is characterized by two key reactive sites: the bromine atom at the 8-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the nitro group at the 6-position, which can be readily reduced to an amino group for further derivatization.[4][5] This dual reactivity provides a strategic advantage for creating diverse molecular libraries for structure-activity relationship (SAR) studies.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory setting, influencing everything from reaction setup to purification and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 120287-30-1 | [6] |
| Molecular Formula | C₉H₅BrN₂O₂ | [6] |
| Molecular Weight | 253.05 g/mol | [6] |
| Melting Point | 164 °C | [6] |
| Boiling Point | 377.3 ± 22.0 °C (Predicted) | [6] |
| Density | 1.747 ± 0.06 g/cm³ (Predicted) | [6] |
| XLogP3 | 2.6 | [6] |
| Topological Polar Surface Area | 58.7 Ų | [6] |
The XLogP3 value of 2.6 suggests that this compound has moderate lipophilicity, indicating it is likely to have low aqueous solubility but good solubility in common organic solvents.[6] While experimental solubility data is not widely available, its profile can be determined using standardized methods like the shake-flask technique to generate crucial data for pre-formulation and biological assay development.[7]
Synthesis and Characterization
The reliable synthesis and unambiguous characterization of a starting material are prerequisites for any successful research program.
Recommended Synthetic Protocol
The synthesis of this compound can be efficiently achieved through the electrophilic bromination of 6-nitroquinoline using N-bromosuccinimide (NBS) as the bromine source.[6] The choice of acetic acid as the solvent is strategic, as it facilitates the reaction while being relatively easy to remove during workup.
Experimental Protocol: Synthesis of this compound
-
Materials: 6-Nitroquinoline, N-bromosuccinimide (NBS), Acetic Acid.
-
Procedure:
-
In a round-bottom flask, dissolve 6-nitroquinoline (1.0 eq) in glacial acetic acid.
-
Add N-bromosuccinimide (1.0 eq) to the solution.
-
Heat the reaction mixture to 50°C and stir for 17 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether to remove any unreacted starting materials and soluble byproducts.[6]
-
The collected solid can be further purified by recrystallization if necessary.
-
Figure 1: Synthetic workflow for this compound.
Spectroscopic Characterization (Anticipated)
While dedicated experimental spectra for this compound are not widely available in public databases, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system.
-
¹³C NMR: Nine distinct signals for the aromatic carbons are anticipated. The carbon bearing the bromine atom (C8) will be shifted, and the carbons of the nitro-substituted ring will also show characteristic shifts.
-
Infrared (IR) Spectroscopy: The spectrum should display strong, characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) typically found in the 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹ regions, respectively.[8]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the definitive signature of a monobrominated compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for selective transformations, making it a powerful intermediate for building molecular complexity.
Reduction of the Nitro Group
The nitro group is a versatile precursor to an amine. Standard reduction conditions, such as using iron powder in the presence of an acid or ammonium chloride, or using tin(II) chloride, can cleanly convert the nitro group to a primary amine (8-bromo-6-aminoquinoline).[4][9] This transformation opens up a vast array of subsequent chemical reactions, including amide bond formation, diazotization, and reductive amination.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond at the 8-position is an ideal handle for palladium-catalyzed cross-coupling reactions.[5] This enables the direct formation of new carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in drug discovery.
-
Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters allows for the introduction of diverse aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines provides access to a wide range of 8-aminoquinoline derivatives.
Figure 2: Key reactivity pathways of this compound.
Potential Applications in Drug Discovery
Although specific biological data for this compound is scarce, the extensive research on the quinolinone scaffold provides a strong rationale for its investigation as a precursor to potential therapeutic agents.[1] Derivatives synthesized from this intermediate could be screened for a variety of biological activities.
-
Anticancer Activity: Many substituted quinolines act as kinase inhibitors or DNA intercalating agents, which are established mechanisms for anticancer drugs.[5][9]
-
Antimicrobial Agents: The quinolone core is famously present in a class of antibiotics that inhibit bacterial DNA gyrase.[5] Novel derivatives could be explored for activity against drug-resistant bacterial strains.
The logical workflow for assessing a new chemical entity derived from this scaffold would involve a systematic progression from initial screening to lead optimization.
Figure 3: Logical workflow for preliminary biological evaluation.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[10]
Conclusion
This compound is a high-value synthetic intermediate with significant potential for applications in drug discovery and materials science. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its dual reactive sites for orthogonal functionalization make it an attractive starting point for the creation of novel and diverse chemical entities. This guide provides the essential technical information for researchers to confidently incorporate this versatile building block into their synthetic and medicinal chemistry programs.
References
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- Chemcasts. (n.d.). 8-Bromo-6-ethyl-5-nitroquinoline Properties vs Pressure.
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- Fisher Scientific. (2024). Safety Data Sheet.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 8-Bromo-6-nitroquinoline
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of 8-bromo-6-nitroquinoline. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide presents a detailed predicted spectrum based on established principles of NMR spectroscopy and empirical data from structurally related analogues. We will delve into the theoretical basis for the predicted chemical shifts and coupling constants, offering insights into the electronic effects of the bromo and nitro substituents on the quinoline scaffold. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of high-quality NMR data for nitroaromatic quinoline derivatives, addressing practical considerations for sample preparation and instrument setup. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of substituted quinolines.
Introduction: The Structural Significance of this compound
The quinoline ring system is a foundational scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of substituents on the quinoline core allows for the fine-tuning of its physicochemical and pharmacological properties. This compound is a key intermediate in the synthesis of a variety of more complex molecules. The bromine atom at the 8-position provides a handle for further functionalization through cross-coupling reactions, while the nitro group at the 6-position acts as a powerful electron-withdrawing group, modulating the reactivity and electronic properties of the entire ring system.
An unambiguous structural elucidation is paramount for any research and development involving this compound. NMR spectroscopy stands as the most powerful technique for the structural characterization of organic molecules in solution. This guide aims to provide a thorough understanding of the expected ¹H and ¹³C NMR spectra of this compound, thereby facilitating its identification and quality control.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of the spectra of related compounds, including 8-bromoquinoline, 6-nitroquinoline, and other substituted quinolines, and are grounded in the well-established principles of substituent chemical shift (SCS) effects.[1]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to display five distinct signals in the aromatic region. The electron-withdrawing nitro group and the electronegative bromine atom will significantly influence the chemical shifts of the protons.
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-2 | ~9.0 | dd | J = 4.2, 1.7 |
| H-3 | ~7.6 | dd | J = 8.5, 4.2 |
| H-4 | ~8.4 | dd | J = 8.5, 1.7 |
| H-5 | ~8.3 | d | J = 2.0 |
| H-7 | ~8.1 | d | J = 2.0 |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | ~152 |
| C-3 | ~123 |
| C-4 | ~137 |
| C-4a | ~148 |
| C-5 | ~125 |
| C-6 | ~145 |
| C-7 | ~128 |
| C-8 | ~120 |
| C-8a | ~149 |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Spectral Interpretation and the Influence of Substituents
The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus. The strongly electron-withdrawing nitro group at the C-6 position will deshield the protons and carbons in its vicinity, causing their signals to appear at a lower field (higher ppm values).[2] Conversely, the bromine atom at C-8, while electronegative, also possesses lone pairs that can participate in resonance, leading to more complex shielding/deshielding effects.
The protons of the pyridine ring (H-2, H-3, and H-4) will exhibit characteristic coupling patterns. H-2 is expected to be a doublet of doublets due to coupling with H-3 and a smaller long-range coupling with H-4. H-3 will also be a doublet of doublets from coupling with H-2 and H-4. H-4 is anticipated to be a doublet of doublets due to coupling with H-3 and a smaller long-range coupling with H-2. In the benzene ring, H-5 and H-7 are expected to appear as doublets with a small meta-coupling constant.
Experimental Protocols for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. The causality behind each experimental choice is explained to ensure a self-validating system.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR. The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for quinoline derivatives. However, due to the presence of the polar nitro group, deuterated dimethyl sulfoxide (DMSO-d₆) may be a better option to ensure complete dissolution. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be required to aid dissolution.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Most high-quality deuterated solvents are available with TMS already added.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To avoid signal distortion from a non-uniform magnetic field, the sample height should be at least 4 cm.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool inserted into the Pasteur pipette during transfer to the NMR tube. Insoluble particles can degrade the spectral resolution.
NMR Spectrometer Setup and Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments) is typically used.
-
Temperature: 298 K (25 °C) is a standard operating temperature.
-
Spectral Width (SW): A spectral width of approximately 15 ppm, centered around 7 ppm, should be sufficient to cover the aromatic region.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds allows for good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for protons in aromatic systems.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
Pulse Program: A standard proton-decoupled pulse sequence with a 30° or 45° pulse (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): A spectral width of approximately 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. Quaternary carbons and carbons in nitroaromatic systems can have longer relaxation times, so a longer delay may be necessary for accurate integration if quantitative data is required.
-
Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio for the ¹³C spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and NMR characterization of this compound.
Conclusion
This technical guide has provided a detailed predicted ¹H and ¹³C NMR spectroscopic dataset for this compound, along with a thorough explanation of the underlying principles governing its spectral features. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data for this and related compounds. By combining theoretical predictions with practical experimental guidance, this document serves as a valuable tool for scientists and researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the unambiguous identification and characterization of this important chemical entity.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(3), 362-374.
- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
- Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy.
- PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information.
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Mass spectrometry analysis of 8-Bromo-6-nitroquinoline
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 8-Bromo-6-nitroquinoline
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a well-established scaffold in numerous biologically active compounds, and the presence of bromo and nitro functional groups provides unique electronic and steric properties that can be exploited for targeted therapeutic applications. The synthesis of derivatives from this core structure, for instance, has been explored for potential anticancer activities, where the nitro group can be a precursor to amino derivatives that modulate the molecule's reactivity.[1]
Accurate and reliable analytical methods are paramount for the characterization of this compound and its derivatives throughout the research and development lifecycle. Mass spectrometry (MS), often coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as a powerful tool for elucidating the structure, confirming the molecular weight, and quantifying this compound in various matrices. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate analytical strategies. These properties dictate the choice of sample preparation, chromatographic conditions, and ionization techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₂ | [2] |
| Molecular Weight | 253.05 g/mol | [3] |
| Monoisotopic Mass | 251.95344 Da | [2][3] |
| Appearance | Likely a solid | N/A |
| Melting Point | 164 °C | [2] |
| Boiling Point | 377.3 ± 22.0 °C (Predicted) | [2] |
| Topological Polar Surface Area | 58.7 Ų | [2][3] |
| XLogP3 | 2.6 | [2] |
Core Principles of Mass Spectrometry for this compound Analysis
The mass spectrometric analysis of this compound can be effectively approached using two primary ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). The choice between them depends on the sample's volatility, thermal stability, and the desired level of structural information.
Ionization Techniques: The "Hard" vs. "Soft" Approach
-
Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons to ionize molecules in the gas phase.[4][5] This high energy leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that is invaluable for structural elucidation and library matching.[4][5] Given the predicted boiling point and thermal stability of this compound, it is a suitable candidate for analysis by GC-MS with an EI source.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[6][7] It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation.[8] This is advantageous for unequivocally determining the molecular weight. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to gain structural insights.[9] ESI is the ionization method of choice for LC-MS analysis.
Mass Analyzers
Commonly used mass analyzers for this type of analysis include:
-
Time-of-Flight (TOF): Offers high resolution and accurate mass measurements, which are crucial for determining the elemental composition of the parent molecule and its fragments.[8]
-
Quadrupole: A versatile and robust mass filter, often used in tandem MS (triple quadrupole) for quantitative studies due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
GC-MS with EI is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The extensive fragmentation provides a rich, reproducible spectrum that is ideal for structural confirmation.
Predicted EI Fragmentation Pathway
The 70 eV EI spectrum of this compound is expected to show a prominent molecular ion peak due to the charge-stabilizing ability of the aromatic quinoline ring.[10] The fragmentation will be driven by the presence of the bromo and nitro substituents, as well as the inherent stability of the quinoline core. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for all bromine-containing fragments.
Key fragmentation pathways for nitroaromatic compounds often involve the loss of •NO₂ and •NO radicals.[6][11] The quinoline ring itself can undergo fragmentation, commonly through the expulsion of HCN.[12]
Proposed Fragmentation Scheme:
-
Molecular Ion: The initial ionization will form the molecular ion radical, [C₉H₅BrN₂O₂]⁺• at m/z 252/254.
-
Loss of Nitro Group: A primary fragmentation will be the loss of a nitro radical (•NO₂), resulting in an ion at m/z 206/208.
-
Loss of Nitric Oxide: Subsequent loss of nitric oxide (NO) from the molecular ion is also a common pathway for nitroaromatics, leading to an ion at m/z 222/224.
-
Loss of Bromine: Cleavage of the C-Br bond will result in the loss of a bromine radical (•Br), yielding an ion at m/z 173.
-
Quinoline Core Fragmentation: Further fragmentation of the quinoline core, such as the loss of HCN (27 Da) from the bromine- and nitro-lacking fragments, can also be expected.[12]
Caption: Predicted EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
If necessary, filter the sample through a 0.22 µm syringe filter before injection.
2. GC-MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A standard non-polar column suitable for a wide range of aromatic compounds. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analyte. |
| Injection Mode | Splitless (for high sensitivity) or Split (10:1 for higher concentrations) | To accommodate a range of sample concentrations. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | An initial temperature program to ensure good peak shape and separation. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range | m/z 50-350 | To cover the molecular ion and expected fragments. |
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with ESI is the preferred method when dealing with complex matrices, requiring higher sensitivity, or when analyzing less volatile derivatives of this compound.
Predicted ESI-MS/MS Fragmentation Pathway (Positive Ion Mode)
In positive ion ESI, this compound is expected to readily form the protonated molecule, [M+H]⁺ at m/z 253/255. Tandem MS (MS/MS) of this precursor ion via Collision-Induced Dissociation (CID) will yield structurally informative product ions. The fragmentation of protonated nitro and halogen-containing organic compounds can involve competitive losses of radicals and neutral molecules.[13]
Proposed Fragmentation Scheme:
-
Precursor Ion: The protonated molecule [C₉H₆BrN₂O₂]⁺ at m/z 253/255 will be selected in the first mass analyzer.
-
Loss of Nitrous Acid: A likely fragmentation pathway is the loss of a neutral nitrous acid molecule (HNO₂), resulting in a product ion at m/z 206/208.
-
Loss of Water: If protonation occurs on the nitro group, loss of water (H₂O) can occur, leading to an ion at m/z 235/237.
-
Loss of Hydroxyl Radical: The loss of a hydroxyl radical (•OH) is another possible fragmentation for protonated nitroaromatics, which would yield an odd-electron ion at m/z 236/238.
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Prepare working solutions by diluting with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Final concentrations for infusion can be around 1-10 µg/mL. For LC-MS analysis, concentrations can be in the ng/mL range.
2. LC-MS/MS Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 column, 2.1 mm ID x 50-100 mm length, 1.8-2.6 µm particle size | Standard reversed-phase column for good retention and separation of moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for positive ion ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start with 10% B, ramp to 95% B over 5-10 minutes, hold for 2 min, then re-equilibrate | A typical gradient to elute the compound with good peak shape. |
| Flow Rate | 0.2-0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Ionization Mode | ESI Positive | The quinoline nitrogen is a site for efficient protonation. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Drying Gas Temp | 300 - 350 °C | Facilitates desolvation of the ESI droplets. |
| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation. |
| Precursor Ion | m/z 253.0 (for ⁷⁹Br) and 255.0 (for ⁸¹Br) | The protonated molecules to be fragmented. |
| Collision Energy | 10-40 eV (requires optimization) | The energy required to induce fragmentation; should be ramped to find the optimal value for desired product ions. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation
For unequivocal structure confirmation, especially for novel compounds or metabolites, high-resolution mass spectrometry (HRMS) is indispensable. By measuring the mass-to-charge ratio to four or more decimal places, the elemental formula of an ion can be determined with high confidence.
For example, an HRMS instrument (like a TOF or Orbitrap) could distinguish the protonated molecule of this compound from other ions with the same nominal mass.
| Ion | Elemental Formula | Calculated Monoisotopic Mass (Da) |
| [M+H]⁺ with ⁷⁹Br | C₉H₆⁷⁹BrN₂O₂⁺ | 252.96105 |
| [M+H]⁺ with ⁸¹Br | C₉H₆⁸¹BrN₂O₂⁺ | 254.95900 |
A measured mass within 5 ppm of the calculated mass provides strong evidence for the proposed elemental composition.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted task that can be effectively addressed through the strategic application of GC-MS and LC-MS/MS techniques. EI-MS provides rich, detailed fragmentation patterns ideal for structural confirmation, while ESI-MS/MS offers high sensitivity and the ability to analyze samples in complex matrices, which is crucial for drug development and metabolic studies. The protocols and predicted fragmentation pathways outlined in this guide serve as a robust starting point for researchers. Method parameters should always be empirically optimized to achieve the desired performance for a specific application. The use of HRMS is strongly recommended for the definitive confirmation of the elemental composition of this important heterocyclic compound and its potential derivatives.
References
- Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- Schmidt, A., Herzschuh, R., Matysik, F., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
- (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Source not explicitly stated in provided text].
- (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate.
- (n.d.). 8-Bromo-6-ethyl-5-nitroquinoline (CAS 91062-75-8) Properties. Chemcasts.
- (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate.
- (n.d.). Investigations Of Electron Attachment To Nitro-Compounds Towards Explosives. [Source not explicitly stated in provided text].
- (n.d.). 8-Bromo-6-ethyl-5-nitroquinoline Properties vs Pressure. Chemcasts.
- (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. National Institutes of Health (NIH).
- (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate.
- (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate.
- (n.d.). ESI-MS spectra obtained of the aqueous phase of quinoline oxidation reaction. [Source not explicitly stated in provided text].
- (n.d.). 6-Bromo-8-nitroquinoline. PubChem.
- (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
- (n.d.). Electron ionization. Wikipedia.
- (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate.
- (n.d.). MASS spectrum of quinoline (Q) derivative. ResearchGate.
- (2016, April 6). Mass Spectral Fragmentation Pathways. [Video]. YouTube.
- (2020). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Semantic Scholar.
- (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (NIH).
- Meyerson, S., Puskas, I., & Fields, E. K. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications.
- (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate.
- (2016). How to Compute Electron Ionization Mass Spectra from First Principles. ACS Publications.
- (n.d.). 8-Bromoquinoline. PubChem.
- (2007). Analysis of nitroaromatic compounds in complex samples using solid-phase microextraction and isotope dilution quantification gas chromatography–electron-capture negative ionisation mass spectrometry. SciProfiles.
- (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH).
- (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
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An In--Depth Technical Guide to the FT-IR Spectral Analysis of 8-Bromo-6-nitroquinoline
Executive Summary
8-Bromo-6-nitroquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily due to the versatile reactivity of the quinoline scaffold.[1][2] Accurate and unambiguous structural characterization is the bedrock of any research and development involving such molecules. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique for confirming molecular identity and functional group architecture.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the acquisition, interpretation, and detailed analysis of the FT-IR spectrum of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol for data acquisition, and provide a thorough interpretation of the compound's characteristic vibrational modes, grounded in authoritative spectroscopic principles.
Introduction: The "Why" Behind the Analysis
The Significance of this compound
Quinoline and its derivatives are foundational scaffolds in drug discovery, exhibiting a vast range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2] The specific substitution pattern of this compound, featuring both a halogen (bromo) and a strongly electron-withdrawing group (nitro), makes it a valuable intermediate for further synthetic modifications. The nitro group, for instance, can be reduced to an amine, opening pathways to a diverse library of new chemical entities. The bromine atom provides a site for cross-coupling reactions. Therefore, ensuring the structural integrity of this starting material is paramount for the success of subsequent synthetic campaigns.
The Role of FT-IR Spectroscopy in Structural Elucidation
FT-IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of its covalent bonds.[4] Each type of bond (e.g., C=C, N-O, C-H) vibrates at a characteristic frequency, resulting in an absorption band in the infrared spectrum. This spectrum serves as a unique molecular "fingerprint." For a molecule like this compound, FT-IR is an indispensable tool to:
-
Confirm the presence of key functional groups: The nitro (-NO₂) group, in particular, has highly characteristic and intense absorption bands.[5]
-
Verify the aromatic quinoline core: The presence of aromatic C-H and C=C stretching vibrations confirms the backbone structure.
-
Provide evidence for C-Br bond: Although often in the complex fingerprint region, the C-Br vibration can be identified.
-
Assess sample purity: The absence of unexpected peaks (e.g., a broad -OH band from water or solvent contamination) is a crucial indicator of sample quality.
Molecular Structure and Vibrational Fundamentals
Chemical Structure of this compound
The molecule consists of a bicyclic quinoline core, which is a fusion of a benzene ring and a pyridine ring. A bromine atom is substituted at position C8, and a nitro group is attached to position C6.
Caption: Molecular structure of this compound.
Theoretical Vibrational Modes
The primary functional groups—the aromatic quinoline system, the nitro group, and the carbon-bromine bond—will dominate the FT-IR spectrum.
-
Aromatic Quinoline Core: Expect sharp, medium-intensity C-H stretching vibrations just above 3000 cm⁻¹.[4][6] Multiple sharp bands between 1600 cm⁻¹ and 1400 cm⁻¹ will arise from the C=C and C=N bond stretching within the fused rings.[6]
-
Nitro Group (-NO₂): This group is highly diagnostic. It will produce two very strong and distinct stretching vibrations: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency). For aromatic nitro compounds, these typically appear at 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5][7][8]
-
Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected at a low wavenumber, typically below 700 cm⁻¹, due to the heavy mass of the bromine atom.[9][10] This peak will fall in the far end of the fingerprint region.
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
This protocol describes the KBr (potassium bromide) pellet technique, a gold standard for obtaining high-quality FT-IR spectra of solid samples. The principle is to disperse the solid analyte in an IR-transparent matrix (KBr) to minimize scattering and produce a clear spectrum.
Workflow for FT-IR Sample Preparation and Analysis
Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.
Materials and Reagents
-
This compound (analyte)
-
FT-IR grade Potassium Bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Spatula
-
Oven
Instrumentation and Parameters
-
Instrument: Fourier-Transform Infrared Spectrometer
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)
-
Detector: DTGS (Deuterated Triglycine Sulfate) or similar
Step-by-Step Methodology
-
Preparation (A Self-Validating Step): Dry the FT-IR grade KBr powder in an oven at ~105°C for at least 2 hours and store it in a desiccator. Causality: This step is critical to remove adsorbed water. Failure to do so will result in a large, broad absorption band for the O-H stretch (3500-3200 cm⁻¹), which can obscure N-H or other features in that region.[10]
-
Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. The ratio should be roughly 1:100.
-
Grinding: Transfer the mixture to an agate mortar and pestle. Gently grind the mixture for several minutes until it becomes a fine, homogenous powder. Causality: Thorough grinding is essential to reduce particle size below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and produces a flat baseline.
-
Pellet Formation: Transfer a portion of the powdered mixture to the pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. The resulting pellet should be transparent or translucent.
-
Background Acquisition: Ensure the spectrometer's sample compartment is empty. Run a background scan. This spectrum of air (containing H₂O and CO₂) will be automatically subtracted from the sample spectrum.
-
Sample Acquisition: Place the KBr pellet into the sample holder in the spectrometer and acquire the sample spectrum using the predefined parameters.
-
Data Processing: The resulting spectrum should be baseline-corrected if necessary and analyzed for peak positions and intensities.
Spectral Interpretation and Data Analysis
The FT-IR spectrum of this compound is characterized by several distinct regions. The area from 4000 to 1450 cm⁻¹ is the "functional group region," where most key stretching vibrations appear.[4] The region from 1450 to 400 cm⁻¹ is the "fingerprint region," which contains complex vibrations (bending, rocking, etc.) that are unique to the molecule as a whole.[4]
Table of Characteristic Absorption Bands
The following table summarizes the expected vibrational frequencies for this compound, based on established data for its constituent functional groups.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Associated Functional Group | Reference(s) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Quinoline Ring) | [6][10] |
| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) | [5][7][8] |
| 1600 - 1585 | Medium | C=C Stretch (in-ring) | Aromatic (Quinoline Ring) | [6][10] |
| 1500 - 1400 | Medium | C=C / C=N Stretch (in-ring) | Aromatic (Quinoline Ring) | [6][11] |
| 1360 - 1290 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) | [5][7][8] |
| 900 - 675 | Strong | C-H Out-of-Plane (OOP) Bending | Aromatic (Substitution) | [10] |
| ~850 | Medium | NO₂ Scissoring/Bending | Nitro (-NO₂) | [5] |
| < 700 | Medium | C-Br Stretch | Bromoalkane (Aryl Bromide) | [9][10] |
Analysis of Key Spectral Features
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of one or more sharp peaks in this region is a clear indication of the aromatic system. Aliphatic C-H stretches, which would indicate impurities or a different structure, appear below 3000 cm⁻¹.[12]
-
The Nitro Group Doublet (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹): The two most prominent features in the spectrum will be the N-O stretching bands.[5] These are typically very strong and sharp. Their presence provides unequivocal evidence for the nitro functional group. The conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers compared to aliphatic nitro compounds.[8]
-
Quinoline Ring Vibrations (1600-1400 cm⁻¹): A series of sharp bands in this region corresponds to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings. The pattern here is complex but characteristic of the quinoline skeleton.
-
The Fingerprint Region (< 1450 cm⁻¹): This region contains a wealth of structural information from C-H bending and C-C skeletal vibrations. The C-H out-of-plane bending bands (900-675 cm⁻¹) are particularly sensitive to the substitution pattern on the aromatic ring. The C-Br stretch, located at the low-frequency end of this region, confirms the presence of the bromine substituent. While direct assignment of every peak here is difficult without computational modeling or a reference spectrum, the overall pattern is a unique identifier for the molecule.[13]
Conclusion
The FT-IR spectrum of this compound is a powerful analytical tool for its structural confirmation. The key diagnostic features are the sharp aromatic C-H stretches above 3000 cm⁻¹, the series of C=C/C=N ring stretches between 1600-1400 cm⁻¹, and most critically, the pair of intense absorption bands corresponding to the asymmetric and symmetric N-O stretches of the nitro group. The low-frequency C-Br stretch, while less prominent, completes the structural picture. By following the detailed experimental protocol provided, researchers can reliably obtain a high-fidelity spectrum that serves as a robust quality control check, ensuring the integrity of this important chemical intermediate for its application in research and drug development.
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An In-depth Technical Guide to 8-Bromo-6-nitroquinoline: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 8-Bromo-6-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available data specific to this isomer, this guide synthesizes information from closely related analogues to provide a predictive framework for its properties, reactivity, and potential applications. All information inferred from related compounds is clearly noted.
Core Compound Identification and Properties
This compound is a substituted quinoline with the chemical formula C₉H₅BrN₂O₂. The presence of the electron-withdrawing nitro group and the bromine atom on the quinoline scaffold suggests significant potential for diverse chemical transformations and biological activity.
| Property | Value | Source |
| CAS Number | 120287-30-1 | [1] |
| Molecular Weight | 253.05 g/mol | N/A |
| Molecular Formula | C₉H₅BrN₂O₂ | N/A |
Note: The isomer 6-Bromo-8-nitroquinoline (CAS Number: 68527-67-3) has the same molecular weight and formula, highlighting the importance of isomeric purity in experimental design.[2]
Synthesis and Characterization: A Predictive Approach
Proposed Synthetic Workflow
The synthesis would likely proceed via electrophilic nitration of 8-bromoquinoline. The directing effects of the bromine atom and the quinoline nitrogen would need to be carefully considered to optimize the yield of the desired 6-nitro isomer.
Caption: Proposed synthesis and purification workflow for this compound.
Experimental Protocol: A Template for Synthesis (Adapted from related compounds)
-
Dissolution: Dissolve 8-bromoquinoline in concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C).
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the 8-bromoquinoline solution, maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC), to determine the point of optimal conversion.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) and extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts and purify the crude product using column chromatography to separate the desired this compound from other isomers.
Characterization
Characterization would be crucial to confirm the identity and purity of the synthesized compound. Expected spectral data, based on analogues, would include:
-
¹H NMR: Distinct aromatic proton signals.
-
¹³C NMR: Resonances corresponding to the nine carbon atoms of the quinoline core.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, showing the characteristic isotopic pattern of a bromine-containing compound.
Potential Applications in Drug Discovery and Medicinal Chemistry
The quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of pharmacological activities. The introduction of bromo and nitro substituents can significantly modulate these properties.
Anticancer Potential
Numerous studies have highlighted the antiproliferative effects of nitro- and bromo-substituted quinolines.[3][4] The electron-withdrawing nature of the nitro group can enhance the compound's ability to interact with biological targets.
-
Mechanism of Action: Potential mechanisms include intercalation with DNA, inhibition of topoisomerase enzymes, and induction of apoptosis. The presence of both a bromine atom and a nitro group is anticipated to contribute to its cytotoxic potential.
Antimicrobial Activity
Quinolone derivatives are a well-established class of antibiotics.[5] The 8-hydroxyquinoline scaffold, a close relative, and its halogenated and nitrated derivatives have demonstrated potent antimicrobial and antifungal activities.[6][7]
-
Mechanism of Action: The antimicrobial effects of quinolines are often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.
As a Synthetic Intermediate
The bromine atom on the quinoline ring serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. The nitro group can be reduced to an amine, providing another point for derivatization.
Caption: Synthetic utility of this compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on related nitroaromatic and halogenated compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion and Future Directions
This compound represents a promising yet underexplored molecule with significant potential in drug discovery and as a synthetic building block. While specific experimental data is currently lacking, this guide provides a predictive framework based on the well-established chemistry and biology of the quinoline scaffold. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
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- BenchChem. (2025).
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information.
- Saeed, S., et al. (2018). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).
- Abdel-Mohsen, H. T., et al. (2022). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- Al-Hujran, T. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
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An In-depth Technical Guide to the Synthesis of 8-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of scientifically vetted methods for the synthesis of 8-bromo-6-nitroquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. This document details two primary, reliable synthetic pathways, offering in-depth procedural instructions, mechanistic insights, and critical safety considerations. The guide is structured to empower researchers with the necessary knowledge to confidently and safely produce this valuable compound. The two principal routes discussed are the direct bromination of 6-nitroquinoline and the classical Skraup synthesis employing 2-bromo-4-nitroaniline as the starting material.
Introduction
This compound is a substituted quinoline derivative of significant interest in the field of drug discovery and organic synthesis. The quinoline scaffold itself is a privileged structure, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of both a bromine atom and a nitro group on the quinoline ring system of this compound offers versatile handles for further chemical modifications, making it a valuable starting material for the construction of more complex molecular architectures and the exploration of structure-activity relationships (SAR).
This guide is designed to be a practical resource for laboratory chemists, providing not just procedural steps, but also the underlying chemical principles that govern the described synthetic transformations.
Synthetic Strategies and Methodologies
Two principal and validated synthetic routes for the preparation of this compound are presented herein. The choice of method may depend on the availability of starting materials, desired scale of the reaction, and laboratory safety considerations.
Route 1: Electrophilic Bromination of 6-Nitroquinoline
This approach represents a direct and efficient method for the synthesis of this compound, starting from the readily available 6-nitroquinoline. The reaction proceeds via an electrophilic aromatic substitution, where the bromine atom is introduced onto the quinoline ring.
The use of N-bromosuccinimide (NBS) as the brominating agent in acetic acid provides a source of electrophilic bromine in a controlled manner. Acetic acid serves as a suitable solvent that can also facilitate the reaction. The application of heat is necessary to overcome the activation energy of the reaction. The regioselectivity of the bromination is directed to the 8-position due to the electronic effects of the nitro group and the quinoline nitrogen.
A solution of 6-nitroquinoline (1 equivalent) and N-bromosuccinimide (1 equivalent) in glacial acetic acid is heated at 50°C for approximately 17 hours[1]. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product.
Table 1: Reagents and Conditions for the Bromination of 6-Nitroquinoline
| Reagent/Parameter | Value | Source |
| Starting Material | 6-Nitroquinoline | [1] |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Acetic Acid | [1] |
| Temperature | 50°C | [1] |
| Reaction Time | 17 hours | [1] |
Route 2: The Skraup Synthesis from 2-Bromo-4-nitroaniline
The Skraup synthesis is a classic and powerful method for the construction of the quinoline ring system.[2][3][4][5][6] This route utilizes a substituted aniline, in this case, 2-bromo-4-nitroaniline, which undergoes condensation and cyclization with glycerol in the presence of a strong acid and an oxidizing agent.
The Skraup reaction is a multi-step process initiated by the dehydration of glycerol by concentrated sulfuric acid to form acrolein.[3] The 2-bromo-4-nitroaniline then undergoes a Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration yield a dihydroquinoline intermediate, which is then oxidized to the aromatic this compound. An oxidizing agent, such as arsenic pentoxide or the nitro group from another molecule of the starting material, is required for the final aromatization step.[3] The reaction is notoriously exothermic and requires careful control of temperature and the rate of addition of reagents to prevent it from becoming violent.[2][3][7]
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a homogeneous slurry of arsenic pentoxide (approximately 0.7 equivalents) and 2-bromo-4-nitroaniline (1 equivalent) in glycerol (approximately 3.7 equivalents) is prepared.[3] With efficient stirring, concentrated sulfuric acid (approximately 1.7 equivalents) is added dropwise over a period of 30-45 minutes. The temperature will spontaneously rise. The mixture is then carefully heated in an oil bath, maintaining the internal temperature between 105°C and 110°C to drive off water.[3] Following this, additional concentrated sulfuric acid is slowly added while maintaining a temperature of 117-119°C.[3] The reaction is then held at elevated temperatures (e.g., 120°C and then 123°C) for several hours to ensure completion.[3]
The work-up typically involves cooling the reaction mixture, diluting it with water, and then neutralizing it with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to precipitate the crude product.[3][7] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or chloroform.[3]
Table 2: Representative Reagents and Conditions for a Skraup Synthesis
| Reagent/Parameter | Role | Example Value/Condition | Source |
| Starting Aniline | Precursor to quinoline ring | 2-Bromo-4-nitroaniline | Inferred |
| Glycerol | Source of three-carbon unit | ~3.7 equivalents | [3] |
| Sulfuric Acid | Dehydrating agent and catalyst | ~1.7+ equivalents | [3] |
| Oxidizing Agent | Aromatization of dihydroquinoline | Arsenic Pentoxide (~0.7 eq) | [3] |
| Temperature | Reaction control and completion | 105-123°C | [3] |
Visualizing the Synthetic Workflows
To provide a clear, at-a-glance understanding of the laboratory procedures, the following diagrams illustrate the key steps in each synthetic route.
Caption: Experimental workflow for the synthesis of this compound via bromination.
Sources
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- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 8-Bromo-6-nitroquinoline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. This guide focuses on a specific, yet underexplored derivative: 8-Bromo-6-nitroquinoline. The presence of both a bromine atom and a nitro group on the quinoline core suggests a rich potential for this molecule as a versatile synthetic intermediate and a candidate for biological evaluation. The bromine at the 8-position serves as a reactive handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the nitro group at the 6-position can modulate the electronic properties of the ring system and may contribute to its biological activity profile.
This technical guide provides a comprehensive overview of this compound, including its IUPAC name and structure, a detailed synthesis protocol, its physicochemical properties, predicted spectroscopic data for characterization, and a discussion of its potential applications in research and drug development. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
IUPAC Name and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The structure consists of a quinoline bicyclic heteroaromatic system, with a bromine atom substituted at the C8 position and a nitro group at the C6 position.
Structure and Numbering:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₂ | |
| Molecular Weight | 253.05 g/mol | |
| CAS Number | 120287-30-1 | |
| Appearance | Solid (predicted) | - |
| Melting Point | 164 °C | |
| Boiling Point | 377.3±22.0 °C (Predicted) | |
| Density | 1.747±0.06 g/cm³ (Predicted) | |
| Solubility | Likely poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structure |
| XLogP3 | 2.6 | |
| Topological Polar Surface Area | 58.7 Ų |
Synthesis Protocol
The synthesis of this compound can be achieved via the bromination of 6-nitroquinoline. The following is a detailed experimental protocol based on established methodologies.[1]
Reaction Scheme:
Caption: Synthesis of this compound from 6-nitroquinoline.
Materials and Reagents:
-
6-Nitroquinoline
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Büchner funnel and flask
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
TLC plates and developing chamber
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-nitroquinoline (1.0 eq) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add N-Bromosuccinimide (1.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 50°C and maintain this temperature for 17 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Isolation of Crude Product: If a precipitate has formed, collect the solid by vacuum filtration through a Büchner funnel and wash with a small amount of cold ethanol. If no precipitate forms, pour the reaction mixture into a beaker containing ice water and neutralize with a saturated solution of sodium bicarbonate. The product should precipitate out. Collect the solid by vacuum filtration, wash with deionized water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃):
The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.5-9.0 ppm). The protons on the quinoline ring will exhibit characteristic splitting patterns.
-
H2: Doublet of doublets, downfield due to proximity to the nitrogen atom.
-
H3: Doublet of doublets.
-
H4: Doublet of doublets.
-
H5: Singlet or narrow doublet, deshielded by the nitro group.
-
H7: Singlet or narrow doublet.
¹³C NMR (100 MHz, CDCl₃):
The carbon NMR spectrum will show nine distinct signals for the nine carbon atoms in the molecule.
-
Carbons attached to bromine (C8) and the nitro group (C6) will be significantly shifted.
-
The carbons of the pyridine ring will be at lower field than those of the benzene ring.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by the following key absorption bands:
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic ring.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.
-
~1550 and 1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).
-
~1100-1000 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).
-
Expected m/z for [M]⁺: ~252 and ~254.
Reactivity and Potential Applications
Synthetic Intermediate:
This compound is a valuable intermediate for the synthesis of more complex molecules. The bromine atom at the 8-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and amino groups, at this position. The nitro group can also be a site for chemical modification, most commonly reduction to an amino group, which can then be further functionalized.
Caption: Potential synthetic transformations of this compound.
Drug Discovery and Development:
The quinoline scaffold is a well-established pharmacophore in drug discovery. The presence of both bromo and nitro substituents in this compound suggests several potential areas of therapeutic interest:
-
Anticancer Activity: Many nitroaromatic compounds and bromo-substituted quinolines have demonstrated significant cytotoxic activity against various cancer cell lines.[2][3] The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce cell death. The bromine atom can enhance lipophilicity and potentially interact with biological targets.
-
Antimicrobial Activity: Quinolone derivatives are a major class of antibiotics. The introduction of different substituents on the quinoline ring can lead to the development of new antimicrobial agents with improved efficacy or activity against resistant strains.
-
Enzyme Inhibition: The planar quinoline ring system can intercalate into DNA or bind to the active sites of various enzymes, making it a promising scaffold for the design of enzyme inhibitors.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably in a chemical fume hood. As with many nitroaromatic and halogenated compounds, it should be considered potentially hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat should be worn.
First Aid Measures:
-
If Inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Storage:
Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.
Disposal:
Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising heterocyclic compound with significant potential as a synthetic intermediate and a candidate for biological evaluation. Its structure, featuring a reactive bromine atom and a functionality-rich nitro group on the privileged quinoline scaffold, opens up numerous avenues for the synthesis of novel derivatives with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and biological potential of this intriguing molecule. Further experimental studies are warranted to fully characterize its properties and elucidate its therapeutic promise.
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- Çakmak, O., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(6), e202300188.
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- Kandasamy, S., et al. (2017). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorganic & Medicinal Chemistry Letters, 27(8), 1735-1740.
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An In-depth Technical Guide to the Physicochemical Characterization of 8-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physicochemical properties of 8-Bromo-6-nitroquinoline, with a primary focus on its melting and boiling points. As a Senior Application Scientist, this document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies required for the accurate determination of these critical parameters in a research and development setting.
Introduction to this compound
This compound is a halogenated and nitrated quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities, including anticancer properties. The introduction of a bromine atom and a nitro group to the quinoline core can significantly influence its electronic properties, reactivity, and biological interactions. Accurate determination of its physical properties, such as melting and boiling points, is a fundamental prerequisite for its synthesis, purification, formulation, and further application in drug discovery and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while a melting point has been reported, the boiling point is a predicted value and should be treated with appropriate scientific caution pending experimental verification.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 120287-30-1 | [1] |
| Molecular Formula | C₉H₅BrN₂O₂ | [1] |
| Molecular Weight | 253.05 g/mol | [1] |
| Melting Point | 164 °C | [1] |
| Boiling Point (Predicted) | 377.3 ± 22.0 °C | [1] |
| Density (Predicted) | 1.747 ± 0.06 g/cm³ | [1] |
For context, a related compound, 6,8-Dibromo-5-nitroquinoline, has a reported melting point of 160-162 °C, which is in reasonable proximity to the value cited for this compound.[2]
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of 6-nitroquinoline. A general procedure is outlined below, based on a similar transformation.[1]
Reaction Scheme:
6-Nitroquinoline + N-Bromosuccinimide (in Acetic Acid) → this compound
Experimental Protocol:
-
In a round-bottom flask, dissolve 6-nitroquinoline in glacial acetic acid.
-
Add an equimolar amount of N-bromosuccinimide (NBS) to the solution.
-
Heat the reaction mixture at a controlled temperature (e.g., 50°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a suitable solvent (e.g., ethanol) to remove any remaining impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Experimental Determination of Melting and Boiling Points
The accurate experimental determination of melting and boiling points is crucial for verifying reported values and ensuring the purity of the synthesized compound.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while impurities tend to depress and broaden the melting point range.
Methodology: Capillary Method
This is a widely used and reliable method for determining the melting point of a solid organic compound.
Figure 1: Workflow for Melting Point Determination.
Causality Behind Experimental Choices:
-
Fine Powder: Grinding the sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate near the melting point is essential for the thermometer reading to accurately reflect the temperature of the sample, ensuring thermal equilibrium.
-
Reporting a Range: The melting point range provides information about the purity of the sample.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since the boiling point of this compound is predicted to be high, decomposition may occur. Therefore, distillation under reduced pressure might be necessary for experimental determination. However, a micro-scale method using a Thiele tube is described here for its efficiency with small sample quantities.
Methodology: Micro Boiling Point Determination
Figure 2: Workflow for Micro Boiling Point Determination.
Causality Behind Experimental Choices:
-
Inverted Capillary Tube: The inverted capillary tube traps air. As the liquid is heated, the trapped air expands and escapes, followed by the vapor of the substance, creating a stream of bubbles.
-
Recording on Cooling: The point at which the liquid re-enters the capillary tube upon cooling signifies that the vapor pressure of the substance is equal to the external pressure. This method is often more accurate than recording the temperature when vigorous boiling is observed during heating.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[3]
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
-
Conclusion
This technical guide has provided a detailed overview of the melting and boiling points of this compound, supported by experimental protocols and the underlying scientific rationale. While a melting point of 164 °C is reported by a chemical supplier, the boiling point of 377.3 ± 22.0 °C is a predicted value. Experimental verification of these properties is highly recommended for any research or development activities. Adherence to strict safety protocols is essential when handling this compound due to the lack of a specific Safety Data Sheet. The information and methodologies presented herein are intended to equip researchers and scientists with the necessary tools for the accurate characterization of this and other novel chemical entities.
References
- ECHEMI. (n.d.). This compound 120287-30-1. Retrieved from https://www.echemi.com/products/120287-30-1.html
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). PMC - NIH. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178917/
- Fisher Scientific. (2025). 8-Nitroquinoline Safety Data Sheet. Retrieved from https://www.fishersci.com/sdsitems.action?partNumber=AC129010050&productDescription=8-NITROQUINOLINE+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en
- Guidechem. (n.d.). 6-bromo-8-nitroquinoline (cas 68527-67-3) SDS/MSDS download. Retrieved from https://www.guidechem.com/products/68527-67-3.html
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Safeguarding Compound Integrity: A Technical Guide to the Stability and Storage of 8-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Bromo-6-nitroquinoline is a crucial heterocyclic building block in medicinal chemistry and drug discovery. Ensuring its chemical integrity through appropriate storage and handling is paramount for the reliability and reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the stability profile of this compound, drawing upon established principles of organic chemistry and regulatory guidelines for active pharmaceutical ingredients (APIs). In the absence of specific, publicly available stability studies on this compound, this guide synthesizes data from closely related halogenated and nitroaromatic compounds to provide evidence-based recommendations for its storage and handling. We will delve into the probable degradation pathways, propose a framework for stability assessment through forced degradation studies, and offer detailed protocols to ensure the long-term viability of this important research chemical.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for predicting its stability and establishing optimal storage conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₂ | [1] |
| Molecular Weight | 253.05 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 164 °C | [1] |
| Boiling Point | 377.3 °C (Predicted) | [1] |
| Solubility | Predicted to be slightly soluble in water; soluble in organic solvents. | [2] |
Intrinsic Stability and Potential Degradation Pathways
The chemical structure of this compound, featuring a quinoline core substituted with both a bromine atom and a nitro group, dictates its susceptibility to various degradation pathways. The electron-withdrawing nature of the nitro group and the presence of the halogen atom are key determinants of its reactivity.[3]
Causality of Degradation
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[4][5] Exposure to UV or visible light can provide the energy required to initiate photochemical reactions, potentially leading to the cleavage of the C-Br or C-NO₂ bonds or reactions involving the quinoline ring system. Studies on other brominated aromatic compounds have shown that photodegradation can proceed via debromination.[6][7]
-
Thermal Degradation: While this compound has a relatively high melting point, elevated temperatures can promote decomposition. Thermal stress can lead to the cleavage of the C-NO₂ bond, a common degradation pathway for nitroaromatic compounds.[8][9]
-
Hydrolysis: The quinoline ring system and the carbon-bromine bond can be susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis is often dependent on pH and temperature.[10][11][12] Halogenated aromatic compounds can undergo hydrolytic dehalogenation.[13][14]
-
Oxidation: The quinoline ring can be susceptible to oxidative degradation.[15] While the nitro group is electron-withdrawing and generally makes the aromatic ring resistant to oxidation, the overall molecule can still be sensitive to strong oxidizing agents.[3]
Postulated Degradation Pathways
Based on the known reactivity of related compounds, the following degradation pathways for this compound can be postulated:
Caption: Postulated degradation pathways for this compound.
Recommended Storage and Handling Conditions
To maintain the integrity of this compound, the following storage and handling conditions are recommended, based on best practices for analogous chemical compounds and regulatory guidelines.[5][16]
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Lower temperatures slow down the rate of potential degradation reactions.[17] |
| Light | Store in an amber, light-resistant container. | To prevent photodegradation, which is common for nitroaromatic compounds.[4] |
| Moisture | Store in a tightly sealed container in a dry environment (desiccator recommended). | To prevent hydrolysis and degradation due to moisture absorption. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To minimize the risk of oxidative degradation. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, and strong acids. | To prevent chemical reactions that could degrade the compound. |
Framework for Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][18][19] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[4]
Experimental Protocol for Forced Degradation
The following is a general protocol for conducting forced degradation studies on this compound. The extent of degradation should ideally be in the range of 5-20% to ensure that the degradation products are readily detectable without being overly complex.[20]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[20]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before analysis.[20]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 4 hours). Neutralize with 0.1 M HCl before analysis.[20]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 2, 6, 24 hours).
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). Also, expose the stock solution to heat (e.g., 60°C).
-
Photodegradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9] A control sample should be wrapped in aluminum foil to exclude light.
3. Analysis:
-
At each time point, analyze the stressed samples using a validated stability-indicating HPLC method.[21][22][23] A reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.[24]
-
The HPLC system should be equipped with a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the peak purity of the parent compound.
Caption: General workflow for forced degradation studies.
Conclusion: Ensuring the Fidelity of Research
While specific stability data for this compound is not extensively documented, a comprehensive understanding of its chemical functionalities allows for the formulation of robust storage and handling protocols. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures, protection from light and moisture, and avoidance of incompatible substances—researchers can significantly mitigate the risk of degradation. The implementation of forced degradation studies provides a systematic approach to understanding the intrinsic stability of the molecule and is a critical step in the development of reliable analytical methods. Ultimately, the careful management of this compound's stability is a cornerstone of ensuring the validity and success of research and development endeavors.
References
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- ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.
- U.S. Food and Drug Administration. (2001). Q1A(R2) Stability Testing of New Drug Substances and Products.
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Quantum Chemical Blueprint for 8-Bromo-6-nitroquinoline: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of 8-bromo-6-nitroquinoline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a molecule combining the structural features of a quinoline core with electron-withdrawing bromo and nitro substituents, understanding its electronic structure, reactivity, and spectroscopic signature is paramount for its rational application in drug design. This document outlines a robust computational methodology, grounded in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate these properties. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals in leveraging computational chemistry to accelerate the discovery and development of novel quinoline-based therapeutics.
Introduction: The Quinoline Scaffold and the Promise of this compound
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacokinetic properties. The introduction of a bromine atom and a nitro group, as in this compound, is expected to significantly modulate its electronic profile, thereby influencing its reactivity and potential biological targets.[3][4] Specifically, nitroaromatic compounds are known for their distinct electronic characteristics and have been extensively studied for their therapeutic and toxicological profiles.[5][6][7]
Quantum chemical calculations offer a powerful, non-experimental avenue to probe the molecular properties of such novel compounds at the atomic level.[8] By employing methods like Density Functional Theory (DFT), we can predict molecular geometry, electronic structure, and spectroscopic properties with a high degree of accuracy, providing insights that can guide synthetic efforts and biological evaluation.[9][10] This guide details a validated computational workflow for the comprehensive in-silico characterization of this compound.
The Computational Protocol: A Self-Validating System
The integrity of any computational study rests on the rigor of its methodology. The following protocol is designed to be a self-validating system, where the choice of theoretical level is justified by its proven success in characterizing similar molecular systems.
Molecular Geometry Optimization
The foundational step in any quantum chemical analysis is the determination of the molecule's most stable three-dimensional conformation.
Experimental Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound will be constructed using a molecular builder and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Quantum Mechanical Optimization: The pre-optimized structure will then be fully optimized using Density Functional Theory (DFT).
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Functional: The B3LYP hybrid functional, which has demonstrated a good balance of accuracy and computational cost for organic molecules.[9][7]
-
Basis Set: The 6-311++G(d,p) basis set will be employed to provide a flexible description of the electron density, including polarization and diffuse functions to accurately model the lone pairs and potential weak interactions.[7]
-
Solvation Model: To simulate a biological environment, the geometry optimization will be performed in the presence of a solvent (water or DMSO) using the Polarizable Continuum Model (PCM).
-
-
Frequency Analysis: A vibrational frequency calculation will be performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum.
Caption: Workflow for obtaining the optimized molecular geometry.
Electronic Properties and Chemical Reactivity
Understanding the electronic landscape of this compound is crucial for predicting its reactivity and potential interactions with biological macromolecules.
Experimental Protocol:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated from the optimized geometry.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP will be calculated and visualized on the molecule's electron density surface.
-
The MEP map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is invaluable for predicting sites of potential intermolecular interactions.
-
-
Global Reactivity Descriptors: Key chemical reactivity descriptors will be calculated from the HOMO and LUMO energies:
Caption: Flowchart for the analysis of electronic properties.
Spectroscopic Signature Prediction
The in-silico prediction of spectroscopic data is a critical component of molecular characterization, aiding in the interpretation of experimental data.
Experimental Protocol:
-
Infrared (IR) Spectrum Simulation: The harmonic vibrational frequencies and their corresponding IR intensities will be obtained from the frequency analysis performed during geometry optimization. The resulting data will be used to generate a theoretical IR spectrum.
-
UV-Vis Absorption Spectrum Simulation: The electronic excitation energies and oscillator strengths will be calculated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory, with the PCM for the chosen solvent.[1][2] These calculations will allow for the simulation of the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.[11]
-
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculation: The 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[12] The calculated shifts will be referenced against a standard (e.g., tetramethylsilane).
Predicted Data and Interpretation
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound.
Table 1: Predicted Electronic Properties
| Parameter | Predicted Value (a.u.) | Significance |
| EHOMO | TBD | Electron-donating ability |
| ELUMO | TBD | Electron-accepting ability |
| HOMO-LUMO Gap | TBD | Chemical stability and reactivity |
| Electronegativity (χ) | TBD | Tendency to attract electrons |
| Chemical Hardness (η) | TBD | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | TBD | Global electrophilic nature |
Table 2: Predicted Spectroscopic Data
| Spectrum Type | Key Predicted Features | Significance |
| IR | Vibrational modes for C=N, C=C, N-O, and C-Br stretching | Functional group identification |
| UV-Vis | λmax (nm) and corresponding electronic transitions (e.g., n→π, π→π) | Electronic structure and chromophore characterization |
| 1H NMR | Chemical shifts (δ, ppm) for aromatic protons | Molecular structure confirmation |
| 13C NMR | Chemical shifts (δ, ppm) for carbon atoms | Molecular backbone confirmation |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and robust computational protocol for the in-silico characterization of this compound. The application of DFT and TD-DFT calculations will provide invaluable insights into its structural, electronic, and spectroscopic properties. This theoretical data will serve as a critical foundation for understanding its reactivity, guiding its synthetic modification, and predicting its potential as a novel therapeutic agent. The methodologies described herein are readily adaptable for the study of other quinoline derivatives, contributing to the broader efforts in rational drug design and development. Future work should focus on validating these computational predictions with experimental data as it becomes available.
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- 10. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Crystal Structure of 8-Bromo-6-nitroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of compounds with diverse pharmacological activities.[1] The introduction of specific substituents, such as bromine and nitro groups, can profoundly influence the physicochemical and biological properties of the quinoline core, making derivatives like 8-bromo-6-nitroquinoline a subject of significant interest in drug discovery.[2][1] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships, optimizing crystal packing for formulation, and designing novel therapeutic agents. This guide provides a comprehensive analysis of the anticipated crystal structure of this compound derivatives, drawing upon a comparative study of closely related analogs. While a definitive crystal structure for the parent this compound is not publicly available, this document synthesizes existing crystallographic data to offer valuable insights into its molecular geometry, intermolecular interactions, and the experimental methodologies required for its structural determination.
Introduction: The Significance of Substituted Quinolines in Drug Development
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents with applications spanning from anticancer to antimicrobial and anti-inflammatory treatments.[2] The strategic placement of substituents on this bicyclic heteroaromatic system allows for the fine-tuning of a molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its interaction with biological targets.
The this compound scaffold incorporates two key functional groups:
-
The Bromine Atom (at C8): The presence of a halogen atom, such as bromine, can enhance a compound's membrane permeability and metabolic stability. Furthermore, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering.
-
The Nitro Group (at C6): The strongly electron-withdrawing nature of the nitro group can significantly modulate the electronic landscape of the quinoline ring system. This can influence the molecule's reactivity, binding affinity to target proteins, and can also be a key pharmacophoric element. The presence of a nitro group has been shown to enhance the cytotoxic and antimicrobial activities of quinoline derivatives.[1]
A thorough understanding of the crystal structure of this compound derivatives is therefore crucial for rational drug design. It provides a blueprint of the molecule's preferred conformation, the nature of its intermolecular interactions, and how these factors might influence its solid-state properties and biological activity.
Synthesis and Crystallization: Experimental Protocols
The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted quinolines. A common starting material would be 8-bromoquinoline, which can be nitrated to introduce the nitro group at the 6-position.
Experimental Protocol: Nitration of 8-Bromoquinoline
-
Dissolution: Dissolve 8-bromoquinoline (1.0 equivalent) in concentrated sulfuric acid at 0°C in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. Several techniques can be employed:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvent is critical and often determined empirically. Common solvents for quinoline derivatives include ethanol, methanol, chloroform, and ethyl acetate.
Comparative Analysis of Crystal Structures
In the absence of a determined crystal structure for this compound, a comparative analysis of structurally related compounds provides a robust framework for predicting its key structural features. We will consider the crystal structures of 8-nitroquinoline and 6,8-dibromoquinoline as primary analogs.
Molecular Geometry
The quinoline ring system is generally planar. In the crystal structure of 8-nitroquinoline, the molecule is nearly planar, with a small dihedral angle of 3.0(9)° between the pyridine and benzene rings.[3] Similarly, 6,8-dibromoquinoline is also almost planar, with a dihedral angle of 1.5(3)° between the aromatic rings. It is therefore highly probable that the quinoline core of this compound will also be essentially planar.
The substituents will have a significant impact on the local geometry. The C-Br bond length is expected to be in the typical range for an aryl bromide. The nitro group at the 6-position will likely be slightly twisted out of the plane of the quinoline ring to minimize steric hindrance with adjacent hydrogen atoms.
| Parameter | 8-Nitroquinoline[3] | 6,8-Dibromoquinoline | Predicted for this compound |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic |
| Space Group | P2₁/c | P2₁/c | Likely P2₁/c or similar centrosymmetric group |
| a (Å) | 7.2421(11) | 7.3436(12) | - |
| b (Å) | 16.688(3) | 9.8961(15) | - |
| c (Å) | 7.2089(11) | 13.0108(18) | - |
| **β (°) ** | 114.086(4) | 109.589(17) | - |
| V (ų) | 795.4(2) | 890.8(3) | - |
| Z | 4 | 4 | Likely 4 |
Table 1: Comparative Crystallographic Data of 8-Nitroquinoline and 6,8-Dibromoquinoline.
Intermolecular Interactions
The crystal packing of this compound will be governed by a combination of non-covalent interactions.
-
π-π Stacking: Aromatic systems like quinoline tend to pack in a way that maximizes favorable π-π stacking interactions. In the crystal structure of 6,8-dibromoquinoline, π–π stacking interactions are observed between the pyridine and benzene rings of adjacent molecules, with a centroid-centroid distance of 3.634(4) Å. Similar interactions are expected in the crystal lattice of this compound.
-
Halogen Bonding: The bromine atom at the 8-position can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen atoms of the nitro group or the nitrogen atom of the quinoline ring of neighboring molecules. Short Br⋯Br contacts are also observed in the crystal structure of 6,8-dibromoquinoline (3.4443(13) Å), indicating the presence of halogen-halogen interactions.
-
Interactions involving the Nitro Group: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors and can participate in C-H⋯O hydrogen bonds with the aromatic protons of adjacent molecules. Dipole-dipole interactions involving the highly polar nitro group will also play a crucial role in the overall crystal packing.
-
C-H⋯π Interactions: The aromatic protons of the quinoline ring can also engage in C-H⋯π interactions with the electron-rich π-system of neighboring molecules.
Visualization of Molecular Structure and Experimental Workflow
Diagrams created using Graphviz provide a clear visual representation of the molecular structure and the experimental process for crystal structure determination.
Caption: Molecular Information for this compound.
Caption: Workflow for Crystal Structure Determination.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be experimentally determined, this in-depth guide provides a robust, evidence-based prediction of its key structural features. Based on a comparative analysis of closely related analogs, it is anticipated that the this compound molecule will be largely planar, with a crystal packing dominated by a combination of π-π stacking, halogen bonding, and interactions involving the nitro group.
The experimental protocols outlined provide a clear pathway for the synthesis, crystallization, and subsequent structure determination of this and other derivatives. For researchers in drug development, a detailed understanding of the solid-state structure of these compounds is invaluable. It can inform the design of analogs with improved solid-state properties, aid in the interpretation of structure-activity relationships, and ultimately accelerate the discovery of new and effective therapeutic agents. Future work should focus on the successful crystallization and X-ray diffraction analysis of this compound and its derivatives to validate these predictions and provide a more complete picture of their solid-state chemistry.
References
- Xu, L., Xu, B. L., Lu, S. J., Wang, B., & Kang, T. G. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957.
- Maluleka, S. P., Khanye, S. D., & Arderne, C. (2019). Crystal structure of 8-bromo-6-oxo-2-phenyl-6H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde, C18H11BrNO2. Zeitschrift für Kristallographie - New Crystal Structures, 234(6), 1063-1065.
- PubChem. (n.d.). 6-Bromo-8-nitroquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information.
- Ökten, S., et al. (2010). 6,8-Dibromoquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2997.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 583-591.
- Lough, A. J., & Jenkins, H. A. (2000). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Crystal Structure Communications, 56(11), e510-e511.
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.
- PubChem. (n.d.). 8-Bromo-6-methylquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information.
- Wang, Y., et al. (2022). Intermolecular Interactions in the Crystalline Structure of Some Polyhalogenated Di– and Triamino Pyridines: Spectroscopical Perspectives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 281, 121632.
- Kumar, S., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. Journal of Molecular Structure, 1234, 130175.
- Kumar, A., & Narasimhan, B. (2017). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 17(10), 838-861.
Sources
A Senior Application Scientist's Guide to Sourcing and Quality Control of 8-Bromo-6-nitroquinoline for Pharmaceutical Research
Introduction: The Strategic Importance of 8-Bromo-6-nitroquinoline in Modern Drug Discovery
This compound, a substituted quinoline derivative, represents a critical starting material and key intermediate in the synthesis of a diverse array of pharmacologically active molecules. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the realms of oncology and infectious diseases. The specific arrangement of the bromo and nitro substituents on this scaffold provides medicinal chemists with versatile synthetic handles for molecular elaboration. The electron-withdrawing nature of the nitro group can activate the quinoline ring system for certain transformations, while the bromine atom serves as a prime site for cross-coupling reactions, allowing for the introduction of molecular diversity.
Given its pivotal role in the synthesis of novel chemical entities, the quality and purity of this compound are paramount. The presence of isomeric or process-related impurities can have profound downstream effects, leading to challenging purification steps, altered biological activity, and potentially misleading structure-activity relationship (SAR) data. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this critical reagent, understanding its synthesis and potential impurity profile, and implementing robust quality control measures to ensure the integrity of their research.
Commercial Sourcing: A Comparative Analysis of Suppliers
Identifying a reliable commercial source for this compound (CAS No. 120287-30-1) is the first critical step. The quality of the starting material will directly impact the success, reproducibility, and efficiency of subsequent synthetic transformations. Below is a comparative table of known suppliers. It is imperative to note that catalog availability and specifications can change; direct inquiry and request for a lot-specific Certificate of Analysis (CoA) are always recommended.
| Supplier | Product Number | Stated Purity/Specification | Available Quantities | Notes |
| BLD Pharm | 120287-30-1 | Specification available upon request.[1] | Varies (Inquire for details) | Offers online ordering and COA inquiry.[1] |
| Watson International | CAS 120287-30-1 | Appearance and basic identifiers provided; detailed purity not specified online.[2] | Varies (Inquire for details) | Supplier of various fine chemicals.[2] |
| Alchimica | R0095HI | Not specified online. | 100 mg, 250 mg, 1 g, 5 g.[3] | Appears to be a distributor for 'Reagentia'. Pricing is listed on their website.[3] |
| ChemUniverse | (Inquire) | Not specified online. | Available via quote request.[4] | Online portal for requesting quotes and placing orders.[4] |
Synthetic Insights: Understanding the Provenance and Potential Impurities
A thorough understanding of the synthetic route to this compound is not merely an academic exercise; it is fundamental to anticipating potential impurities. While specific process details are proprietary to each manufacturer, the most logical and cost-effective synthesis involves the direct electrophilic nitration of 8-bromoquinoline.
Proposed Synthetic Pathway
The synthesis commences with the commercially available 8-bromoquinoline. The nitration is typically achieved using a mixed acid system, such as nitric acid in concentrated sulfuric acid, under carefully controlled temperature conditions.
Caption: Proposed synthesis of this compound via electrophilic nitration.
The Chemistry of Regioselectivity and Isomeric Impurities
The critical aspect of this synthesis is regioselectivity. In the presence of strong acid, the quinoline nitrogen is protonated, forming the quinolinium ion. This makes the entire heterocyclic system electron-deficient and deactivates it towards electrophilic attack. However, substitution is still possible on the carbocyclic (benzene) ring, which is less deactivated than the pyridine ring.[5]
Electrophilic attack on the quinolinium ion preferentially occurs at the C5 and C8 positions. Since our starting material already has a bromine atom at C8, the primary sites for nitration are C5, C6, and C7. The directing effects of the bromine atom and the overall electronic landscape of the quinolinium ion will dictate the ratio of the resulting isomers.
The most probable isomeric impurities arising from this process are:
-
8-Bromo-5-nitroquinoline: Often a major byproduct in the nitration of 8-substituted quinolines.[6]
-
8-Bromo-7-nitroquinoline: Another possible, though likely minor, regioisomer.
The presence of these isomers is highly problematic as their similar physical properties (polarity, molecular weight) make them exceptionally difficult to separate from the desired this compound product by standard crystallization or even column chromatography. Therefore, sourcing from a supplier with robust process control and stringent quality testing is essential.
Other potential impurities include:
-
Unreacted 8-bromoquinoline: Indicative of an incomplete reaction.
-
Di-nitrated products: Possible if the reaction conditions are too harsh.
Self-Validating Quality Control: A Protocol for Purity Assessment
Given the potential for isomeric impurities, relying solely on a supplier's CoA is insufficient for critical applications. An in-house, self-validating quality control protocol is a cornerstone of scientific integrity. A robust High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.
Experimental Protocol: HPLC Purity and Impurity Profiling
This protocol is designed to separate the target compound from its likely isomeric impurities and unreacted starting material.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Formic acid (FA), analytical grade.
-
This compound sample.
-
Volumetric flasks and pipettes.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH and proton source for good peak shape of the basic quinoline nitrogen. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic modifier for elution. |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B | A gradient is crucial for resolving closely eluting isomers and ensuring any highly retained impurities are eluted from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 320 nm | The nitro-aromatic system should have strong absorbance at these wavelengths. A DAD allows for full spectral analysis to check for co-eluting peaks. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
3. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 10.0 mL to create a 0.5 mg/mL stock solution.
-
Further dilute as necessary to be within the linear range of the detector.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Data Analysis and Interpretation:
-
The primary peak should correspond to this compound.
-
Analyze the chromatogram for the presence of smaller peaks. The expected elution order would be based on polarity, with the starting material (8-bromoquinoline) likely eluting earlier and the isomeric impurities eluting very close to the main peak.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For critical applications, confirmation of peak identity via LC-MS is recommended.
Sources
- 1. 120287-30-1|this compound|BLD Pharm [bldpharm.com]
- 2. watson-int.com [watson-int.com]
- 3. This compound (1 x 1 g) | Alchimica [shop.alchimica.cz]
- 4. chemuniverse.com [chemuniverse.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]
Navigating the Synthesis and Handling of 8-Bromo-6-nitroquinoline: A Technical Guide for Researchers
For professionals engaged in the intricate landscape of pharmaceutical research and drug development, the utility of novel chemical entities is directly proportional to the depth of understanding of their properties and handling requirements. 8-Bromo-6-nitroquinoline, a substituted quinoline derivative, presents itself as a compound of significant interest for synthetic chemists and medicinal chemists alike. Its bifunctional nature, possessing both a nucleophilic nitrogen atom within the quinoline ring and sites amenable to further functionalization, positions it as a valuable scaffold in the synthesis of complex molecules with potential therapeutic applications.
This guide provides a comprehensive overview of this compound, moving beyond a standard safety data sheet to offer practical insights into its safe handling, experimental application, and the scientific rationale underpinning these recommendations. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous compounds to provide a robust framework for its responsible use in a research setting.
Physicochemical Properties and Structural Analogy
To appreciate the reactivity and handling considerations of this compound, a foundational understanding of its chemical and physical properties is essential. While experimental data for this specific molecule is not widely published, we can infer key characteristics from related structures.
| Property | Inferred Value/Characteristic for this compound | Basis of Inference (from similar compounds) |
| Molecular Formula | C9H5BrN2O2 | Based on the chemical name. |
| Molecular Weight | ~253.05 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Likely a solid at room temperature, possibly crystalline. | Inferred from related solid quinoline derivatives. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and sparingly soluble in water. | General solubility of similar aromatic and heterocyclic compounds. |
| Reactivity | The nitro group is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution. The bromine atom can participate in cross-coupling reactions. The quinoline nitrogen is basic and can be protonated or alkylated. | Fundamental principles of organic chemistry and reactivity of substituted quinolines. |
Hazard Identification and Risk Mitigation: A Composite Approach
In the absence of a dedicated SDS, a conservative approach to hazard assessment is paramount. By examining the safety profiles of structurally similar compounds such as 6-bromo-8-nitroquinoline and other substituted bromo- and nitroquinolines, we can construct a reliable safety protocol.
Inferred GHS Hazard Classifications:
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the mandatory PPE and engineering controls for handling this compound.
Caption: Personal Protective Equipment and Engineering Control Workflow for Handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Always handle this compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3]
-
Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to minimize dust formation. For transfers, use a powder funnel. If preparing solutions, add the solid to the solvent slowly.
-
Spill Management: In case of a spill, do not panic. Evacuate the immediate area if the spill is large. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Ventilate the area well. Do not allow the chemical to enter drains.[3]
-
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Storage Conditions:
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents.
Application in Synthetic Chemistry: A Practical Workflow
The synthetic utility of this compound lies in the strategic functionalization of the quinoline core. The bromine atom at the 8-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 8-position of the quinoline ring, opening avenues for the synthesis of novel compounds for screening in drug discovery programs. The choice of catalyst, base, and solvent system is critical and should be optimized for each specific substrate pairing.
Disposal Considerations
All waste containing this compound, including unused material, reaction residues, and contaminated labware, must be disposed of as hazardous chemical waste.[4]
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and weighing paper, should be disposed of in the solid chemical waste container.
Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Conclusion
References
- PubChem. 8-Bromoquinoline.
- PubChem. 6-Bromo-8-nitroquinoline.
Sources
Methodological & Application
The Strategic Utility of 8-Bromo-6-nitroquinoline in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry, the quinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic system provides a unique three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with biological targets. Within this important class of heterocycles, 8-bromo-6-nitroquinoline emerges as a particularly strategic synthetic intermediate. The distinct electronic properties and positional arrangement of the bromo and nitro substituents offer a versatile platform for the orchestrated introduction of molecular diversity, paving the way for the discovery of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[2][3]
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It delves into the synthesis, characterization, and strategic application of this compound, providing not just procedural steps, but the underlying chemical rationale to empower innovative drug design and discovery.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₂ | [4] |
| Molecular Weight | 253.05 g/mol | [4] |
| Appearance | Predicted: Solid | [5] |
| Melting Point | Predicted: 164 °C | [6] |
| Boiling Point | Predicted: 377.3±22.0 °C | [6] |
| XLogP3 | 2.6 | [4] |
-
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nitro group and the bromo substituent.
-
¹³C NMR: The carbon spectrum will display nine unique aromatic signals. The carbons attached to the bromine and nitro groups, as well as those in ortho and para positions, will exhibit characteristic shifts.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), as well as C=N and C=C stretching vibrations of the quinoline core.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis of this compound: A Guided Protocol
The most direct and logical approach to the synthesis of this compound is the electrophilic nitration of 8-bromoquinoline. This strategy is supported by established procedures for the nitration of other bromoquinoline isomers. The following protocol is adapted from analogous syntheses and provides a robust starting point for its preparation.[7]
dot
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
8-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃) or Concentrated Nitric Acid (HNO₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add 8-bromoquinoline (1.0 eq). Cool the flask in an ice bath to 0°C.
-
Acid Addition: Slowly add concentrated sulfuric acid (e.g., 3-5 mL per gram of 8-bromoquinoline) to the flask while maintaining the temperature at 0°C. Stir until the 8-bromoquinoline is completely dissolved.
-
Nitration: In a separate flask, prepare the nitrating agent. This can be done by either dissolving potassium nitrate (KNO₃, ~2.0 eq) in a small amount of concentrated sulfuric acid or by using a mixture of concentrated nitric acid and sulfuric acid. Slowly add the nitrating agent dropwise to the solution of 8-bromoquinoline in sulfuric acid, ensuring the internal temperature does not rise above 5-10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), comparing the obtained data with predicted values and data from analogous compounds.
Strategic Transformations: A Gateway to Bioactive Molecules
The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. The bromine at the 8-position is a handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The nitro group at the 6-position serves as a potent electron-withdrawing group, activating the quinoline ring for certain reactions, and can be readily reduced to the corresponding amine, a common pharmacophore.
dot
Caption: Key synthetic transformations of this compound.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the 8-position, a common strategy in the development of kinase inhibitors and other targeted therapies.[8]
Experimental Protocol: Synthesis of 8-Aryl-6-nitroquinolines
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application Protocol 2: Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in medicinal chemistry, as the amino group can serve as a key pharmacophoric element or a handle for further functionalization.[5]
Experimental Protocol: Synthesis of 8-Bromo-6-aminoquinoline
Materials:
-
This compound
-
Reducing agent (e.g., Iron powder and HCl, SnCl₂·2H₂O, or H₂ over Pd/C)
-
Solvent (e.g., Ethanol, Acetic Acid, Ethyl Acetate)
-
Base for neutralization (e.g., NaHCO₃, NaOH)
Procedure (using Iron/HCl):
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3-5 eq) and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and neutralize with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify by column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry
The derivatives of this compound are of significant interest in the pursuit of new treatments for a range of diseases.
-
Anticancer Agents: The quinoline scaffold is present in numerous anticancer drugs. The ability to introduce diverse substituents at the 6 and 8-positions allows for the fine-tuning of activity against various cancer cell lines and specific molecular targets like kinases.[2][9] The introduction of a nitro group itself has been shown to enhance the antiproliferative effects of certain quinoline derivatives.[2]
-
Antimicrobial Agents: Quinolone and quinoline derivatives have a long history as effective antimicrobial agents.[6][10] Functionalization of the this compound core can lead to the development of novel compounds with activity against drug-resistant bacteria and other pathogens.[11]
-
Other Therapeutic Areas: The versatility of the quinoline scaffold extends to a wide array of other biological activities, including anti-inflammatory, antiviral, and antimalarial properties.[1]
Safety and Handling
As with all chemical reagents, this compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound represents a highly valuable and versatile intermediate for the medicinal chemist. Its dual functionality allows for a range of selective transformations, providing a powerful platform for the generation of diverse compound libraries for drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this strategic building block in the development of next-generation therapeutic agents.
References
- Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
- Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. Benchchem.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- 6-bromoquinolin-8-amine synthesis. ChemicalBook.
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
- 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158. PubChem.
- Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. PubMed.
- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
- 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463. PubChem.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- 120287-30-1, this compound Formula. ECHEMI.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
- Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold. Benchchem.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
- Review on recent development of quinoline for anticancer activities.
- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. Benchchem.
- 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 6-NITROQUINOLINE(613-50-3) 1H NMR spectrum. ChemicalBook.
- (PDF) 8-Nitroquinoline.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes.
- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 8-Bromo-6-nitroquinoline
Introduction: The Strategic Importance of 8-Aryl-6-nitroquinolines in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities.[1] The introduction of a nitro group at the 6-position and a bromine atom at the 8-position of the quinoline ring system creates a versatile building block, 8-bromo-6-nitroquinoline, which is primed for synthetic diversification. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline core, making it a key pharmacophore in the development of novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[2][3] This palladium-catalyzed reaction offers mild reaction conditions, broad functional group tolerance, and generally high yields, making it an indispensable tool in modern drug discovery and development.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Suzuki-Miyaura coupling reaction using this compound to synthesize a diverse library of 8-aryl-6-nitroquinoline derivatives. Such compounds are of significant interest for screening in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step in the cycle.[2]
-
Transmetalation: The aryl group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 8-aryl-6-nitroquinoline product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Considerations for this compound
The presence of the electron-withdrawing nitro group and the nitrogen atom within the quinoline ring can influence the reactivity of this compound in Suzuki-Miyaura coupling reactions. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.
Catalyst and Ligand Selection
-
Palladium Source: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki couplings.[5][6] Palladium(II) sources such as palladium(II) acetate [Pd(OAc)₂] or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] are also widely employed and are typically reduced in situ to the active Pd(0) species.[1][4]
-
Ligands: Phosphine ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient heteroaryl halides like this compound, electron-rich and bulky phosphine ligands can be beneficial. Triphenylphosphine (PPh₃) is a standard and often effective choice.[7] For more challenging couplings, specialized ligands such as SPhos or XPhos may offer improved results.
Base and Solvent Systems
-
Base: The choice of base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[4][8] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. Common solvent systems include 1,4-dioxane/water, toluene/water, or tetrahydrofuran (THF)/water.[1][4][7] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
Illustrative Suzuki-Miyaura Coupling Reactions with this compound
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on established protocols for similar electron-deficient heteroaryl bromides and serve as a starting point for optimization.[7]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | e.g., 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene/H₂O (3:1) | 90 | 16 | e.g., 92 |
| 3 | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | THF/H₂O (2:1) | 80 | 24 | e.g., 88 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 10 | e.g., 78 |
Note: The yields provided are illustrative and may vary depending on the specific reaction conditions and the purity of the starting materials.
Detailed Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Phosphine ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (5 mol%) and the phosphine ligand (10 mol%).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed deionized water (typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-6-nitroquinoline product.
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure proper inert atmosphere conditions. |
| Insufficiently strong base | Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor solubility of reagents | Try a different solvent system (e.g., DMF, THF). | |
| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the aryl halide. Add the boronic acid portion-wise. |
| Protodeborylation of boronic acid | Use a milder base or anhydrous conditions if possible. | |
| Catalyst decomposition | Use a more robust ligand or lower the reaction temperature. |
Microwave-Assisted Suzuki-Miyaura Coupling
For rapid reaction optimization and synthesis of compound libraries, microwave-assisted Suzuki-Miyaura coupling can be a highly effective strategy. Microwave irradiation can significantly reduce reaction times and often leads to improved yields.[9][10]
General Protocol for Microwave-Assisted Coupling
-
Combine this compound, the arylboronic acid, base, catalyst, and ligand in a microwave-safe reaction vessel.
-
Add the solvent system.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
After cooling, perform the standard work-up and purification procedures.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of a diverse range of 8-aryl-6-nitroquinoline derivatives. By carefully selecting the reaction parameters, researchers can efficiently generate libraries of these valuable compounds for biological screening and lead optimization in drug discovery programs. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this important transformation.
References
- Brodnik, H., Požgan, F., & Štefane, B. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(3), 975-983.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92217-92221.
- Hošš, P., & Císařová, I. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- D'Amico, D. C., & Larock, R. C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875.
- El-Faham, A., & El-Sayed, N. S. (2020). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Molecules, 25(17), 3875.
- NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Baxendale, I. R., & Ley, S. V. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry–A European Journal, 12(16), 4325-4336.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Colacot, T. J. (2017). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Accounts of Chemical Research, 50(5), 1169-1181.
- Boufroura, H., & Berredjem, M. (2016). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Journal of Heterocyclic Chemistry, 53(6), 1956-1963.
- Ascensus Specialties. (n.d.). The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0).
- Harned, A. M. (n.d.). Cross coupling reactions.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
- ResearchGate. (2020, August 11). What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 8-Bromo-6-nitroquinoline for Advanced Synthetic Applications
Introduction: The Strategic Value of Functionalized Quinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its rigid, planar structure and ability to engage in various intermolecular interactions make it a cornerstone in medicinal chemistry. The strategic functionalization of the quinoline ring is paramount for modulating pharmacological properties, and among the tools available to the modern chemist, palladium-catalyzed cross-coupling reactions stand out for their versatility, reliability, and broad functional group tolerance.[2][3][4]
This guide focuses on a particularly valuable building block: 8-bromo-6-nitroquinoline. The presence of a bromine atom at the 8-position provides a reactive handle for cross-coupling, while the strongly electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the ring system.[5] Mastering the cross-coupling of this substrate allows for the synthesis of diverse libraries of novel compounds, essential for drug discovery and materials science research.
Core Concepts & Experimental Strategy
The Palladium Catalytic Cycle: A Universal Engine
Palladium-catalyzed cross-coupling reactions, despite their different named variations, operate on a common mechanistic framework.[6][7][8] The process is a catalytic cycle involving the palladium center shuttling between its Pd(0) and Pd(II) oxidation states. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation / Amine Coordination: The second coupling partner (e.g., an organoboron reagent or an amine) displaces the halide on the palladium center.
-
Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to re-enter the cycle.
Substrate-Specific Considerations
Working with this compound presents unique challenges and opportunities:
-
Electronic Effects: The potent electron-withdrawing nitro group makes the quinoline ring electron-deficient. This generally facilitates the oxidative addition step but can make subsequent steps, like reductive elimination, more challenging.
-
Catalyst Coordination: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium catalyst. This can sometimes lead to catalyst inhibition by forming stable, off-cycle complexes.[9][10] The use of bulky ligands is a key strategy to mitigate this unwanted interaction by sterically discouraging such coordination.
General Experimental Workflow
A successful cross-coupling experiment relies on meticulous setup to exclude oxygen, which can deactivate the Pd(0) catalyst.
Protocol I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the quinoline core and various aryl or vinyl boronic acids.[1] It requires a base to activate the organoboron species for transmetalation.[11][12]
Sources
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 8-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unlocking the Potential of the 6-Nitroquinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its functionalization is a critical step in the drug discovery pipeline, allowing for the modulation of pharmacological properties.[2] Among the various substituted quinolines, 8-bromo-6-nitroquinoline stands out as a highly versatile intermediate. The potent electron-withdrawing nature of the nitro group at the 6-position significantly activates the quinoline ring system for nucleophilic aromatic substitution (SNAr). This activation is particularly pronounced at the C8 position, making the bromo substituent an excellent leaving group for the introduction of a wide array of nucleophiles.
This guide provides an in-depth exploration of the SNAr on this compound, offering detailed protocols for the substitution with amine, thiol, and alkoxide nucleophiles. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of novel 8-substituted-6-nitroquinoline derivatives for applications in drug development and materials science.
The SNAr Mechanism on this compound: A Stepwise Pathway
The nucleophilic aromatic substitution on this compound proceeds through a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient C8 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized across the quinoline ring and, crucially, onto the oxygen atoms of the nitro group at the 6-position. This stabilization of the intermediate is a key driving force for the reaction. In the subsequent step, the aromaticity of the quinoline ring is restored through the expulsion of the bromide leaving group, yielding the final 8-substituted-6-nitroquinoline product.
The strategic placement of the nitro group para to the C8 position is critical for this activation. It allows for direct resonance stabilization of the negative charge generated during the nucleophilic attack, significantly lowering the activation energy of the reaction.[3]
Caption: The Addition-Elimination Mechanism of SNAr on this compound.
Experimental Protocols: A Practical Guide
The following protocols are provided as a comprehensive guide for performing SNAr reactions on this compound. These have been developed based on established procedures for analogous activated heterocyclic systems and are designed for adaptability.[4]
General Laboratory Practices and Safety Precautions
All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. This compound and many of the reagents used are potential irritants and should be handled with care. Anhydrous solvents and inert atmosphere conditions are recommended for reactions sensitive to moisture.
Protocol 1: Amination with Primary and Secondary Amines
The introduction of amino functionalities is a common strategy in the development of bioactive molecules. This protocol details the reaction of this compound with both aliphatic and aromatic amines.
Reaction Scheme:
Caption: General scheme for the amination of this compound.
Materials:
-
This compound (1.0 mmol)
-
Amine (primary or secondary, 1.2 mmol)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with heating
-
Standard workup and purification equipment
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and the chosen solvent (DMF or DMSO, 5 mL).
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Add the amine (1.2 mmol) followed by the base (K₂CO₃ or Et₃N, 2.0 mmol).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 8-amino-6-nitroquinoline derivative.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | >90 |
| Piperidine | Et₃N | DMSO | 80 | 4 | >90 |
| Aniline | K₂CO₃ | DMF | 100 | 8 | 75-85 |
| Benzylamine | Et₃N | DMSO | 90 | 6 | 80-90 |
Protocol 2: Thiolation with Thiols
The introduction of a sulfur linkage can significantly impact the biological activity of a molecule. This protocol outlines the reaction of this compound with thiols to form 8-thioether-6-nitroquinoline derivatives.
Reaction Scheme:
Caption: General scheme for the thiolation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer with heating
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1.0 mmol) and potassium carbonate (1.5 mmol).
-
Add DMF (5 mL) to the flask, followed by the thiol (1.1 mmol).
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 4 | >85 |
| Benzyl thiol | K₂CO₃ | DMF | 60 | 6 | >80 |
Protocol 3: Alkoxylation and Aryloxylation
The synthesis of ether linkages is a fundamental transformation in organic chemistry. This protocol describes the reaction of this compound with alkoxides and phenoxides.
Reaction Scheme:
Caption: General scheme for the alkoxylation/aryloxylation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Alcohol or Phenol (excess or 1.5 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) or Potassium tert-butoxide (t-BuOK, 1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) or DMF (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
For Alkoxides (using NaH): To a 50 mL round-bottom flask under an inert atmosphere, add the alcohol (1.5 mmol) and anhydrous THF (5 mL).
-
Carefully add sodium hydride (1.5 mmol) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete in 6-12 hours.
-
For Phenoxides (using t-BuOK): To a 50 mL round-bottom flask, dissolve the phenol (1.5 mmol) and this compound (1.0 mmol) in DMF (10 mL).
-
Add potassium tert-butoxide (1.5 mmol) and heat the mixture to 80-100 °C. Monitor by TLC.
-
Workup (for both procedures): After completion, cool the reaction to room temperature and carefully quench with water (1 mL).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and dichloromethane (20 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methanol | NaH | THF | Reflux | 8 | 75-85 |
| Phenol | t-BuOK | DMF | 80 | 6 | >80 |
Characterization and Data Interpretation
The successful synthesis of 8-substituted-6-nitroquinoline derivatives should be confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds. The disappearance of the signal corresponding to the proton at C8 and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
Conclusion and Future Perspectives
This compound is a highly valuable and reactive building block for the synthesis of a diverse library of 8-substituted quinoline derivatives. The protocols detailed in this guide provide a robust framework for researchers to explore the chemical space around this scaffold. The resulting compounds hold significant potential for the development of novel therapeutic agents and functional materials. Further optimization of reaction conditions and exploration of a broader range of nucleophiles will undoubtedly lead to the discovery of new molecules with unique and valuable properties.
References
- Brodnik, H., Požgan, F., & Štefane, B. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(2), 545-553. [Link]
- Daina, A., & Zoete, V. (2021). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Patel, H., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1886. [Link]
- Sener, A., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Terrier, F. (2013). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. Wiley-VCH.
- U.S. Patent No. 3,347,864. (1967). Production of aminoquinolines.
Sources
Application Note & Protocol: Selective Reduction of 8-Bromo-6-nitroquinoline to 6-amino-8-bromoquinoline
Abstract
This document provides a comprehensive guide for the selective reduction of the nitro group in 8-Bromo-6-nitroquinoline to synthesize 6-amino-8-bromoquinoline, a crucial intermediate in pharmaceutical research and drug development. We delve into the rationale for selecting an appropriate reduction methodology, focusing on chemoselectivity to preserve the sensitive bromo-substituent. A detailed, field-tested protocol using tin(II) chloride dihydrate (SnCl₂·2H₂O) is presented, complete with mechanistic insights, safety protocols, and troubleshooting guidance. This application note is designed for researchers, medicinal chemists, and process development professionals seeking a robust and reproducible method for this key synthetic transformation.
Introduction and Strategic Considerations
The conversion of an aromatic nitro group to a primary amine is a cornerstone transformation in organic synthesis. The resulting arylamine, 6-amino-8-bromoquinoline, is a versatile building block, enabling a wide range of subsequent functionalizations, such as N-acylations, diazotization, and cross-coupling reactions, for the construction of complex bioactive molecules.[1]
The primary challenge in the reduction of this compound lies in achieving high chemoselectivity. The presence of the C-Br bond necessitates a reduction method that will not cause hydrodebromination, a common side reaction with certain powerful reducing systems.
Several methodologies are available for nitro group reduction, each with distinct advantages and limitations:[2]
-
Catalytic Hydrogenation: While often the method of choice for its efficiency and clean byproducts (water), catalysts like Palladium on carbon (Pd/C) are highly active and can readily cleave aryl-halide bonds.[2][3] While Raney Nickel is sometimes used to mitigate dehalogenation, the risk remains significant, particularly on a quinoline scaffold.[3]
-
Metal/Acid Reductions: Classic methods using metals like iron (Fe), zinc (Zn), or tin (Sn) in acidic media (e.g., HCl, AcOH) are robust and generally compatible with aryl halides.[4][5] These reactions, however, can require harsh acidic conditions and often involve strenuous workups to remove metal salts.
-
Tin(II) Chloride (Stannous Chloride): The use of SnCl₂·2H₂O in a protic solvent like ethanol or ethyl acetate offers a milder, highly effective, and chemoselective alternative.[3][6] It is well-documented for reducing nitroarenes in the presence of other reducible functional groups, including halogens, making it the preferred method for this specific transformation.[6]
Given these considerations, this guide will focus on the tin(II) chloride-mediated reduction, which provides an optimal balance of reactivity, selectivity, and operational simplicity.
Reaction Mechanism: Stepwise Electron and Proton Transfer
The reduction of a nitro group by a metal reductant like tin(II) chloride in an acidic or protic environment is a multi-step process involving a cascade of electron and proton transfers. The tin(II) ion (Sn²⁺) acts as the primary reducing agent, donating electrons to the nitro group.[7][8] The overall transformation requires six electrons and six protons to convert the -NO₂ group to an -NH₂ group and water.
The generally accepted pathway proceeds through several intermediates:[7][8][9]
-
Nitro to Nitroso: The nitro group is first reduced to a nitroso intermediate (-NO).
-
Nitroso to Hydroxylamine: Further reduction converts the nitroso group to a hydroxylamine (-NHOH).
-
Hydroxylamine to Amine: The final reduction step cleaves the N-O bond of the hydroxylamine to yield the primary amine (-NH₂).
Throughout this process, the solvent (e.g., ethanol) or trace acid provides the necessary protons, while the tin(II) is oxidized to tin(IV). The final product, being basic, is often protonated in the reaction mixture and is liberated as the free amine during a basic workup.
Caption: Simplified pathway for nitro group reduction.
Detailed Experimental Protocol
This protocol is optimized for a laboratory scale (1-5 mmol) synthesis and can be scaled with appropriate safety considerations.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (for 1 mmol scale) | Molar Eq. | Notes |
| This compound | C₉H₅BrN₂O₂ | 253.06 | 253 mg | 1.0 | Starting Material |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 1.13 g | 5.0 | Reducing Agent |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 15 mL | - | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~100 mL | - | Extraction Solvent |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~50 mL | - | Basic Workup |
| Brine (Saturated NaCl) | NaCl | 58.44 | ~20 mL | - | Washing |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | As needed | - | Chromatography |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel, F₂₅₄) and developing chamber
-
UV lamp (254 nm)
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 6-amino-8-bromoquinoline.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (253 mg, 1.0 mmol).
-
Dissolution: Add absolute ethanol (15 mL) to the flask and stir until the starting material is fully dissolved or a fine suspension is formed.
-
Addition of Reductant: Add tin(II) chloride dihydrate (1.13 g, 5.0 mmol) to the solution in one portion.
-
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting material is UV active and typically has a higher Rf than the more polar amine product. The reaction is generally complete within 2-4 hours.
-
Cooling and Solvent Removal: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Basic Workup: To the resulting residue, add ethyl acetate (50 mL) and stir. Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until the pH of the aqueous layer is approximately 8. Caution: This neutralization is exothermic and will cause vigorous gas (CO₂) evolution. Ensure adequate ventilation and slow addition. A thick white precipitate of tin salts will form.
-
Extraction: Stir the biphasic mixture vigorously for 30 minutes to ensure complete precipitation and liberation of the free amine. Transfer the entire mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer and the white precipitate two more times with ethyl acetate (25 mL each).
-
Washing and Drying: Combine all organic extracts and wash once with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product as a solid. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 10% EtOAc in hexane and gradually increasing to 30% EtOAc). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.[10]
-
Characterization: The final product, 6-amino-8-bromoquinoline, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety, Handling, and Troubleshooting
Critical Safety Considerations
-
Exothermic Reaction: The reduction of nitro groups is highly exothermic.[11] For larger-scale reactions, controlled addition of the reducing agent and external cooling may be necessary.
-
Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Handle all chemicals in a well-ventilated fume hood.
-
Workup Hazards: The neutralization step with sodium bicarbonate is vigorous. Add the base slowly to control the effervescence and heat generation.[13]
-
Waste Disposal: Tin-containing waste should be disposed of according to institutional and local environmental regulations.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient heating or reaction time. Deactivated reducing agent. | Ensure the reaction is at a full reflux. Extend the reaction time and continue monitoring by TLC. Use a fresh, unopened bottle of SnCl₂·2H₂O. |
| Low Yield | Incomplete extraction from tin salts. Product loss during purification. | During workup, stir the biphasic mixture with the precipitate for an extended period (30-60 min) to ensure the amine is fully extracted into the organic layer. Use care during chromatography; the amine product may have some affinity for silica gel. |
| Debromination Detected | Reaction conditions too harsh (unlikely with SnCl₂). Contaminants in reagents. | Confirm the identity of the side product by MS. If debromination is a persistent issue, consider an even milder reducing agent or lower reaction temperature. Ensure high-purity reagents and solvents are used. |
| Difficult Purification | Co-elution of impurities. Formation of tin-complexes. | Optimize the mobile phase for column chromatography for better separation.[10] Ensure the basic workup is thorough and the pH is >8 to completely precipitate all tin salts before extraction. |
References
- Vertex AI Search. (2024). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- Vertex AI Search. (2024). Reduction of aromatic nitro compounds using Sn and HCl gives.[7][9]
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.[4]
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.[3]
- Sarthaks eConnect. (2025). Explain the mechanism of reaction of nitrobenzene with Sn/HCl.[8]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.[6]
- Chemius. (n.d.). nitro razredčilo.[13]
- Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE.[5]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction.[11]
- YouTube. (2024).
- Chemistry Stack Exchange. (2019). Preference for tin or iron in the reduction of nitrobenzene.
- Benchchem. (n.d.). Technical Support Center: Purification of 6-Amino-7-bromoquinoline-5,8-dione.[10]
- Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.[1]
- Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.[2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
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- 5. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
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- 12. youtube.com [youtube.com]
- 13. Mobile [my.chemius.net]
Application Notes & Protocols: Strategic Synthesis of Novel Quinoline Derivatives from 8-Bromo-6-nitroquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of synthetic strategies for the derivatization of 8-bromo-6-nitroquinoline, a versatile starting material for accessing novel quinoline-based molecules. We will explore key transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and functionalization via reduction of the nitro group. Detailed, field-proven protocols, mechanistic insights, and data are presented to empower researchers in drug discovery and chemical synthesis.
Introduction: The Quinoline Core and the Strategic Value of this compound
Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The fused benzene and pyridine rings provide a rigid, aromatic framework that can engage with biological targets through various non-covalent interactions.[1] The ability to strategically introduce substituents at different positions on the quinoline ring is crucial for modulating the pharmacological profile of these compounds.[3]
This compound serves as an excellent starting platform for library synthesis due to its distinct reactive sites:
-
The bromo group at the C8-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[2]
-
The electron-withdrawing nitro group at the C6-position activates the quinoline ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, which then acts as a versatile point for further derivatization.[6]
This guide will detail the primary synthetic pathways emanating from this key intermediate.
Synthetic Pathways and Methodologies
The derivatization of this compound can be logically approached through three primary strategies, each offering access to a different class of novel compounds.
Figure 1: Primary synthetic strategies from this compound.
Pathway 1: C8-Functionalization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.[7][8] The bromine atom at the C8 position of the quinoline is an ideal electrophile for these transformations.
The Suzuki-Miyaura reaction facilitates the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or ester) to form a new carbon-carbon bond.[9][10] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[7]
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[10][11]
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Illustrative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 100 | >85 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 85 | >80 |
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][12] This reaction has largely replaced harsher classical methods for synthesizing aryl amines due to its broad substrate scope and milder conditions.[8] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination.[13][14][15]
Illustrative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOt-Bu | Toluene | 110 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Dioxane | 100 | >88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos | K₃PO₄ | THF | 80 | >90 |
Pathway 2: C8-Functionalization via Nucleophilic Aromatic Substitution (SNA_r_)
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of a strong electron-withdrawing group, such as the nitro group at C6, can activate the C8-bromo position for SNAr.[16] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized intermediate (Meisenheimer complex).[17] Subsequent elimination of the bromide ion restores aromaticity and yields the substituted product.[17][18]
Figure 3: The addition-elimination mechanism of SNAr.
This pathway is particularly useful for introducing oxygen and nitrogen nucleophiles. However, it often requires more forcing conditions (higher temperatures) compared to palladium-catalyzed methods.[19]
Pathway 3: C6-Functionalization via Nitro Group Reduction
The nitro group at the C6 position is a versatile functional handle that can be readily reduced to a primary amine. This transformation opens up a vast array of subsequent derivatization possibilities.
Several methods are effective for the reduction of aromatic nitro groups.[20]
-
Catalytic Hydrogenation: Using catalysts like Pd/C or PtO₂ under a hydrogen atmosphere is a clean and efficient method.
-
Metal-Mediated Reduction: Reagents such as tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder in acetic acid are classic, robust methods for this transformation.[20]
Figure 4: Workflow for nitro group reduction and subsequent functionalization.
The resulting 8-bromo-6-aminoquinoline is a valuable intermediate in its own right. The newly formed amino group can undergo acylation, sulfonylation, or diazotization, while the C8-bromo group remains available for the cross-coupling reactions described in Pathway 1.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 8-aryl-6-nitroquinoline derivative.[7]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor progress by TLC or LC-MS.[19]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-6-nitroquinoline derivative.[19]
Protocol 3: Reduction of this compound with SnCl₂
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv.) in ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 equiv.) in concentrated hydrochloric acid dropwise at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture over crushed ice and basify to pH > 8 with a concentrated NaOH or Na₂CO₃ solution.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 8-bromo-6-aminoquinoline can be purified by column chromatography or recrystallization if necessary.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel quinoline derivatives. The strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and nitro group reduction, provides a robust platform for generating diverse molecular libraries. The protocols and insights provided in this guide are designed to be a practical resource for researchers aiming to explore the rich chemical space of quinoline-based compounds for drug discovery and development.
References
- Time in Pasuruan, ID. Google Search. Accessed January 10, 2026.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022-06-24). Journal of the Nigerian Society of Physical Sciences.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
- Application of Quinoline Ring in Structural Modification of Natural Products. (2022-09-29). Molecules.
- The Potential of 2-Substituted Quinolines as Antileishmanial Drug Candid
- Exploring Applications of Quinoline Derivatives in Chemical Synthesis. (2024-05-10). Acme Bioscience.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016-09-12).
- Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- 3-Bromo-8-methyl-6-nitroquinoline. MySkinRecipes.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
- The Buchwald-Hartwig Amin
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- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Arom
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- Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018-05-16). Stack Exchange.
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Application Notes & Protocols: 8-Bromo-6-nitroquinoline as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents
Introduction: The Quinoline Scaffold in Modern Oncology
The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. It is recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets with high affinity.[1][2] In oncology, quinoline derivatives have demonstrated remarkable success, forming the core of numerous approved drugs and clinical candidates that act through various mechanisms, including kinase inhibition, topoisomerase inhibition, and DNA intercalation.[3][4][5][6][7][8]
This guide focuses on a particularly valuable synthetic intermediate: 8-bromo-6-nitroquinoline . This molecule is strategically functionalized to serve as a versatile platform for building libraries of potential anticancer compounds. The bromine atom at the C8 position acts as a highly efficient "handle" for palladium-catalyzed cross-coupling reactions, enabling the introduction of immense structural diversity. Concurrently, the nitro group at the C6 position is not merely a passive substituent; it is a key electronic modulator and a precursor to a reactive amino group, opening avenues for further derivatization and pharmacophore refinement.[9][10] The strategic placement of these two functional groups allows for a modular and powerful approach to anticancer drug discovery.
Rationale for Synthetic Design: Why this compound?
The efficacy of a synthetic building block is determined by its inherent chemical reactivity and its potential to generate biologically relevant structures. This compound excels in both aspects.
-
Bioisosteric Potential: The quinoline scaffold is a bioisostere of endogenous purine structures (like adenine) and other critical heterocyclic systems such as quinazoline.[11] This structural mimicry allows quinoline-based molecules to effectively compete for the ATP-binding sites of various protein kinases, many of which are oncogenic drivers.[3][4][12]
-
The C8-Bromo "Handle": A Gateway to Diversity: The carbon-bromine bond at the 8-position is primed for sophisticated carbon-carbon bond-forming reactions. This allows chemists to systematically explore the chemical space around the quinoline core, which is crucial for optimizing potency and selectivity. The two most powerful transformations employed are:
-
Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond with an aryl or heteroaryl boronic acid, enabling the synthesis of 8-arylquinolines. This is a cornerstone for developing inhibitors that require specific aryl interactions within a protein's binding pocket.[13][14][15]
-
Sonogashira Coupling: Forms a C(sp²)-C(sp) bond with a terminal alkyne, creating a rigid linear linker. This is valuable for probing deeper pockets within a target or for creating molecules with unique geometries.[16][17][18]
-
-
The C6-Nitro Group: An Electronic and Synthetic Modulator: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire quinoline system, which can impact binding affinities. More importantly, it can be readily and cleanly reduced to a primary amine (-NH₂). This amine serves as a secondary point for diversification, allowing for the attachment of solubilizing groups, hydrogen-bond donors/acceptors, or additional pharmacophoric elements through amide or sulfonamide bond formation. Studies have shown that the presence of a nitro group can directly enhance the antiproliferative activity of certain quinoline derivatives.[9][19]
Synthetic Workflow: From Building Block to Bioactive Candidate
The following workflow outlines the primary synthetic routes starting from this compound to generate a diverse library of potential anticancer agents.
Caption: Synthetic workflow for anticancer agents from this compound.
Experimental Protocols
These protocols are designed to be self-validating, incorporating in-process controls (TLC, LC-MS) for reaction monitoring. Final products must be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) to confirm identity and purity.
Protocol 4.1: Suzuki-Miyaura Coupling for 8-Aryl-6-nitroquinolines
Objective: To synthesize 8-(4-methoxyphenyl)-6-nitroquinoline as a representative example.
Causality: This protocol uses Pd(dppf)Cl₂, a robust air-stable palladium catalyst known for its high efficiency and broad functional group tolerance. The dioxane/water solvent system with K₂CO₃ as the base provides excellent conditions for the transmetalation step, which is often rate-limiting.[14][15] An inert atmosphere is critical to prevent oxidative degradation of the active Pd(0) species generated in situ.
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Application Notes & Protocols: Leveraging 8-Bromo-6-nitroquinoline for the Development of Novel Antimicrobial Compounds
Introduction: The Quinoline Scaffold in an Era of Antimicrobial Resistance
The escalating threat of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical entities capable of combating multidrug-resistant pathogens. Quinoline and its derivatives have long been a cornerstone of medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including antimalarials and potent antibacterial drugs.[1] The quinolone class, for instance, exerts its bactericidal effects by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[2]
This guide focuses on a particularly versatile scaffold: 8-Bromo-6-nitroquinoline . The strategic placement of bromo and nitro functional groups makes this molecule an ideal starting point for synthetic diversification. The nitro group can be readily reduced to a reactive amine, while the bromo group serves as an excellent handle for carbon-carbon bond-forming reactions, such as Suzuki or Sonogashira couplings.[3][4] This dual functionality allows for the systematic generation of diverse compound libraries, enabling comprehensive exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.
These application notes provide a detailed framework for researchers, from the initial synthetic modifications of the this compound scaffold to the downstream evaluation of antimicrobial efficacy and preliminary mechanism of action studies.
Section 1: The this compound Scaffold: Properties and Handling
Physicochemical Properties
-
Chemical Name: this compound
-
CAS Number: 68527-67-3[5]
-
Molecular Formula: C₉H₅BrN₂O₂[5]
-
Molecular Weight: 253.055 g/mol [5]
-
Appearance: Typically a solid at room temperature.
Rationale for Use in Antimicrobial Drug Discovery
The utility of this compound stems from its chemical architecture. The quinoline core is a "privileged scaffold" known for its interaction with biological targets. The substituents provide orthogonal handles for chemical modification:
-
The 6-Nitro Group: This electron-withdrawing group can be selectively reduced to a primary amine (6-amino-8-bromoquinoline). This amine is a versatile nucleophile, allowing for the introduction of a wide array of substituents through amide bond formation, reductive amination, or urea/thiourea synthesis.
-
The 8-Bromo Group: This halogen atom is a key participant in palladium-catalyzed cross-coupling reactions. This enables the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space and allowing for fine-tuning of properties like lipophilicity, solubility, and target engagement.
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount.
-
Hazards: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Section 2: Synthetic Strategies for Derivative Library Generation
The generation of a chemically diverse library from the this compound scaffold is fundamental to identifying potent antimicrobial leads. The following protocols detail foundational synthetic transformations.
Workflow for Synthetic Diversification
Sources
Application Notes and Protocols for the Derivatization of 8-Bromo-6-nitroquinoline in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Importance of the 8-Bromo-6-nitroquinoline Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring is a pivotal approach in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to optimize efficacy and selectivity. Among the vast array of quinoline-based starting materials, this compound stands out as a particularly versatile and valuable scaffold for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
The presence of a bromine atom at the 8-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and nitrogen-based substituents.[2] Concurrently, the potent electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the quinoline ring, activating it for nucleophilic aromatic substitution (SNAr) reactions and potentially modulating the biological activity of the resulting derivatives.[3] This dual reactivity profile makes this compound an ideal starting point for a systematic exploration of the chemical space around the quinoline core, facilitating the identification of novel drug candidates with improved therapeutic potential. This application note provides a comprehensive guide to the derivatization of this compound, offering detailed protocols for key synthetic transformations and insights into the rationale behind experimental design for SAR studies.
Core Derivatization Strategies: A Multi-pronged Approach to SAR
The journey from a starting scaffold to a lead compound is paved with the systematic and logical exploration of its chemical space. For this compound, a multi-pronged derivatization strategy is recommended to comprehensively probe the structure-activity landscape. This involves leveraging the reactivity of both the bromo and nitro functionalities, as well as the quinoline ring itself.
Caption: Key derivatization pathways for this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-8 Position
The bromine atom at the C-8 position of the quinoline ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are workhorses of modern medicinal chemistry due to their broad substrate scope, functional group tolerance, and generally high yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties, which can probe key interactions with biological targets.
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[4][5] The presence of the electron-withdrawing nitro group can influence the rate of oxidative addition, a critical step in the catalytic cycle.[6]
Detailed Protocol: Synthesis of 8-Aryl-6-nitroquinolines
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.1 equivalents)
-
Potassium phosphate (K₃PO₄, 3.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
In a separate flask, prepare a solution of Pd(OAc)₂ and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube, followed by the dioxane/water mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 8-aryl-6-nitroquinoline.
-
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 8-Phenyl-6-nitroquinoline | 85 |
| 4-Methoxyphenylboronic acid | 8-(4-Methoxyphenyl)-6-nitroquinoline | 82 |
| 3-Pyridylboronic acid | 8-(Pyridin-3-yl)-6-nitroquinoline | 75 |
Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.[7][8] This reaction is particularly valuable for SAR studies as it allows for the introduction of various primary and secondary amines, which can act as hydrogen bond donors and acceptors, significantly impacting biological activity.
Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine.[9] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Detailed Protocol: Synthesis of 8-Amino-6-nitroquinolines
-
Materials:
-
This compound
-
Amine (primary or secondary, 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu, 2.0 equivalents)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by the amine and this compound.
-
Heat the reaction mixture to 110 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Amine | Product | Typical Yield (%) |
| Morpholine | 4-(6-Nitroquinolin-8-yl)morpholine | 90 |
| Aniline | N-Phenyl-6-nitroquinolin-8-amine | 78 |
| Benzylamine | N-(Benzyl)-6-nitroquinolin-8-amine | 85 |
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted quinolines.[10][11] These derivatives can serve as rigid linkers to other pharmacophores or be further functionalized.
Mechanistic Insight: The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[12]
Detailed Protocol: Synthesis of 8-Alkynyl-6-nitroquinolines
-
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)
-
Copper(I) iodide (CuI, 0.05 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
To a Schlenk tube under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
| Alkyne | Product | Typical Yield (%) |
| Phenylacetylene | 6-Nitro-8-(phenylethynyl)quinoline | 88 |
| Ethynyltrimethylsilane | 6-Nitro-8-((trimethylsilyl)ethynyl)quinoline | 92 |
| Propargyl alcohol | 3-(6-Nitroquinolin-8-yl)prop-2-yn-1-ol | 75 |
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the 6-position activates the quinoline ring towards nucleophilic attack, potentially allowing for the displacement of the bromine at the 8-position under certain conditions, although displacement at other positions can also occur depending on the nucleophile and reaction conditions.[13]
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[14] The leaving group (in this case, bromide) is then expelled to restore the aromaticity of the ring. The stability of the Meisenheimer complex is enhanced by the presence of strong electron-withdrawing groups like the nitro group.[14]
Detailed Protocol: Synthesis of 8-Phenoxy-6-nitroquinoline
-
Materials:
-
This compound
-
Phenol (1.5 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Dimethylformamide (DMF, anhydrous)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenol, and K₂CO₃.
-
Add anhydrous DMF and heat the mixture to 120 °C.
-
Stir the reaction for 8-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Dry the solid and purify by recrystallization or column chromatography.
-
Part 3: Derivatization of the Nitro Group
The nitro group at the C-6 position is not merely a modulating group; it is also a functional handle that can be transformed to introduce further diversity.
Reduction to an Amino Group and Subsequent Functionalization
Reduction of the nitro group to an amine is a common and highly effective strategy. The resulting 8-bromo-6-aminoquinoline is a versatile intermediate for a variety of subsequent reactions.
Caption: Workflow for the functionalization of the C-6 amino group.
Detailed Protocol: Reduction of the Nitro Group
-
Materials:
-
This compound
-
Iron powder (Fe, 5.0 equivalents)
-
Ammonium chloride (NH₄Cl, 1.0 equivalent)
-
Ethanol and water (4:1 mixture)
-
-
Procedure:
-
To a round-bottom flask, add this compound, iron powder, and ammonium chloride.
-
Add the ethanol/water mixture and heat the reaction to reflux.
-
Stir vigorously for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 8-bromo-6-aminoquinoline, which can often be used in the next step without further purification.
-
The resulting 6-amino group can be readily acylated with various acyl chlorides or sulfonylated with sulfonyl chlorides to generate libraries of amide and sulfonamide derivatives, respectively, for SAR studies.
Structure-Activity Relationship (SAR) Insights and Biological Evaluation
The derivatization of the this compound scaffold allows for a systematic investigation of how different substituents at various positions influence biological activity. For instance, in the context of anticancer drug discovery, quinoline derivatives have shown significant potential.[1][15]
Illustrative SAR Data for Quinoline Derivatives as Anticancer Agents:
| Compound | R¹ (C-8) | R² (C-6) | Cell Line | IC₅₀ (µM) |
| Parent | Br | NO₂ | HT29 | >50 |
| 1a | Phenyl | NO₂ | HT29 | 25.6 |
| 1b | 4-Methoxyphenyl | NO₂ | HT29 | 18.2 |
| 2a | Morpholino | NO₂ | HT29 | 12.5 |
| 2b | Anilino | NO₂ | HT29 | 9.8 |
| 3a | Br | NH₂ | HT29 | 35.1 |
| 3b | Br | NH-acetyl | HT29 | 22.4 |
Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate potential SAR trends.
-
C-8 Substitution: Introduction of aryl and amino groups at the C-8 position generally enhances anticancer activity compared to the parent bromo-compound.
-
C-6 Functionalization: While the nitro group itself may contribute to some activity, its reduction and subsequent acylation can modulate the potency.
-
Lipophilicity and Hydrogen Bonding: The introduction of groups capable of hydrogen bonding (e.g., amines, amides) and the modulation of lipophilicity through different aryl substituents appear to be key drivers of activity.
Biological Evaluation Workflow:
A systematic biological evaluation of the synthesized derivatives is crucial to establish a robust SAR.
Caption: A typical workflow for the biological evaluation of synthesized compounds.
Derivatives of this compound may exert their biological effects through various mechanisms, including the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.[16] Further investigation into the specific molecular targets is warranted for promising compounds.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its versatile reactivity allows for the systematic introduction of a wide range of functional groups at multiple positions, facilitating comprehensive structure-activity relationship studies. The detailed protocols and strategic considerations outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to effectively explore the chemical space around this promising heterocyclic core, ultimately accelerating the discovery of new and improved drug candidates.
References
- Anticancer Activity of Quinoline Derivatives: A comprehensive review on the anticancer properties of various quinoline derivatives. Journal of Medicinal Chemistry. [Link to a relevant review article]
- Palladium-Catalyzed Cross-Coupling Reactions in Drug Discovery: An overview of the application of palladium-catalyzed reactions in the synthesis of pharmaceutical compounds. Chemical Reviews. [Link to a relevant review article]
- The Suzuki-Miyaura Cross-Coupling Reaction: A detailed review of the mechanism and applications of the Suzuki-Miyaura reaction. Angewandte Chemie International Edition. [Link to a relevant review article]
- The Buchwald-Hartwig Amination: A seminal paper or review on the development and scope of the Buchwald-Hartwig amination. Journal of the American Chemical Society. [Link to a relevant review article]
- The Sonogashira Coupling Reaction: A review of the Sonogashira coupling reaction, its mechanism, and applications. Chemical Reviews. [Link to a relevant review article]
- Nucleophilic Aromatic Substitution: A textbook chapter or review article detailing the mechanism and factors influencing SNAr reactions. March's Advanced Organic Chemistry. [Link to a relevant textbook or review]
- Quinoline Derivatives as Kinase Inhibitors: Research article or review on the role of quinoline-based compounds as inhibitors of protein kinases. Bioorganic & Medicinal Chemistry Letters. [Link to a relevant article]
- Synthesis and Anticancer Evaluation of Novel Quinoline Derivatives: A specific research paper detailing the synthesis and biological testing of quinoline analogues. European Journal of Medicinal Chemistry. [Link to a relevant article]
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. J Biochem Mol Toxicol. 2019 Mar;33(3):e22260. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Amin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Sonogashira coupling. YouTube. [Link]
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. MDPI. [Link]
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. PubMed. [Link]
- Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]
- Cell cycle analysis of compounds 6 and 8 at their IC50 values (μM).
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
- Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile.
- Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors.
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.
- Bio-evaluation of the 2-nitrochalcones as potential anti-lung cancer agents, inducers of apoptosis and inhibitors of protein kinase (VEGFR-2).
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 8-Bromo-6-nitroquinoline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 8-bromo-6-nitroquinoline. This transformation is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 6-nitroquinolin-8-amine scaffold in various biologically active molecules. This document will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of critical reaction components, and present adaptable protocols for both primary and secondary amine coupling partners. A key focus will be on addressing the challenges posed by the electron-deficient nature of the substrate and the presence of a base-sensitive nitro group.
Introduction: The Significance of the 6-Nitroquinolin-8-amine Scaffold
The quinoline core is a privileged scaffold in medicinal chemistry, and the introduction of an amino group at the 8-position is a key step in the synthesis of numerous therapeutic agents.[1] The 6-nitroquinolin-8-amine framework, in particular, serves as a crucial intermediate for further functionalization, allowing for the exploration of a wide chemical space in drug discovery programs. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over classical methods which often require harsh reaction conditions and have limited substrate scope.[2][3]
This guide will provide researchers with the necessary information to successfully implement the Buchwald-Hartwig amination for the synthesis of a diverse library of N-substituted 6-nitroquinolin-8-amines.
Mechanistic Considerations in the Amination of an Electron-Deficient Heterocycle
The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a challenging substrate like this compound.
The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. The amine then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[4]
Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The presence of the electron-withdrawing nitro group at the 6-position of the quinoline ring can influence the reactivity of the 8-bromo position. While electron-withdrawing groups can sometimes accelerate the oxidative addition step, they also increase the susceptibility of the aromatic ring to nucleophilic attack, which can lead to side reactions.
Critical Parameters and Component Selection
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
Palladium Precatalyst
A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common. Pre-formed palladium-ligand complexes, known as precatalysts, can also be used and often offer improved reactivity and reproducibility.
Ligand Selection
The choice of phosphine ligand is paramount for a successful transformation. The ligand stabilizes the palladium catalyst, facilitates the key steps of the catalytic cycle, and influences the overall efficiency of the reaction. For electron-deficient substrates like this compound, bulky, electron-rich biarylphosphine ligands are often the most effective.
| Ligand | Structure | Key Features |
| Xantphos | Bis(diphenylphosphino)xanthene | Wide bite angle, promotes reductive elimination. |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | Chiral ligand, often used for asymmetric aminations. |
| JohnPhos | (2-Biphenyl)di-tert-butylphosphine | Bulky and electron-rich, effective for a broad range of substrates. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Highly active for challenging couplings. |
Base Selection: A Critical Consideration for the Nitro Group
The choice of base is particularly critical when dealing with a nitro-containing substrate. Strong bases, such as sodium tert-butoxide (NaOtBu), can react with the nitro group, leading to decomposition or undesired side products.[4] Therefore, weaker inorganic bases are generally preferred.
| Base | pKa of Conjugate Acid | Comments |
| Sodium tert-butoxide (NaOtBu) | ~19 | Strong base, often highly effective but can be incompatible with nitro groups.[4] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Weaker base, compatible with a wider range of functional groups.[4] |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | Often provides enhanced reactivity compared to K₂CO₃ due to its higher solubility. |
| Potassium Phosphate (K₃PO₄) | ~12.3 | A moderately strong base that can be effective in challenging couplings. |
For the amination of this compound, starting with a weaker base like Cs₂CO₃ or K₃PO₄ is highly recommended.
Solvent Selection
Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination. Toluene, dioxane, and THF are common choices. The solubility of the reactants and the inorganic base should be considered when selecting the solvent.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific amine coupling partners. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Diagram 2: General Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
General Protocol for the Amination with a Secondary Amine
This protocol is a starting point for the coupling of this compound with a secondary amine, such as morpholine or piperidine.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the secondary amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Amination with a Primary Amine
The coupling with primary amines can sometimes be more challenging. The use of a more specialized ligand, such as RuPhos, may be beneficial.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
RuPhos (0.03 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, RuPhos, and K₃PO₄ to an oven-dried vial.
-
Add a stir bar, and then add anhydrous 1,4-dioxane followed by the primary amine.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature and dilute with dichloromethane.
-
Filter the mixture and concentrate the filtrate.
-
Purify the residue by flash chromatography.
Optimization and Troubleshooting
The provided protocols are general starting points. For a specific amine, optimization of the reaction parameters may be necessary to achieve high yields.
| Parameter | Variation | Expected Outcome |
| Ligand | Screen different bulky biarylphosphine ligands (e.g., JohnPhos, SPhos). | Improved yield and reaction rate. |
| Base | If the reaction is sluggish, a slightly stronger base like K₃PO₄ can be tried cautiously. | Increased reaction rate, but monitor for substrate decomposition. |
| Temperature | The temperature can be varied between 80-120 °C. | Higher temperatures may improve conversion but can also lead to degradation. |
| Solvent | Other aprotic solvents like THF or DME can be explored. | Improved solubility of reactants can enhance the reaction rate. |
Common Issues and Solutions:
-
Low Conversion: Increase catalyst/ligand loading, screen different ligands, or increase the reaction temperature.
-
Substrate Decomposition: This may be due to the base. Switch to a weaker base (e.g., K₂CO₃) or lower the reaction temperature.
-
Hydrodehalogenation (replacement of Br with H): This side reaction can occur. Using a well-defined precatalyst or ensuring an oxygen-free environment can minimize this.
Conclusion
The Buchwald-Hartwig amination of this compound provides a robust and flexible method for the synthesis of a diverse range of 6-nitroquinolin-8-amine derivatives. Careful consideration of the ligand and base is crucial for overcoming the challenges associated with this electron-deficient and potentially base-sensitive substrate. The protocols and guidelines presented in this document offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023).
- ACS GCI Pharmaceutical Roundtable.
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Application Note: Parallel Synthesis Strategies for Library Generation Using the 8-Bromo-6-nitroquinoline Scaffold
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Quinoline Scaffold
The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents across a wide range of diseases, including cancer, malaria, and various infections.[1][2] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, enabling potent and selective interactions with biological targets. The synthetic versatility of the quinoline ring system allows for extensive derivatization, making it a fertile ground for the development of novel therapeutics.[3][4][5][6]
This guide focuses on a particularly valuable building block for drug discovery: 8-Bromo-6-nitroquinoline . This molecule is strategically designed for diversity-oriented synthesis. It features two distinct and orthogonally reactive sites:
-
The C8-Bromine: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of carbon and nitrogen-based substituents.[7]
-
The C6-Nitro Group: A powerful electron-withdrawing group that not only influences the electronic properties of the scaffold but also serves as a synthetic precursor to an amino group, providing a secondary point for diversification.[8][9]
By leveraging these features in a parallel synthesis format—a high-throughput approach to generating large libraries of distinct but structurally related compounds—researchers can rapidly explore chemical space to accelerate the identification and optimization of lead compounds.[10][11][12] This document provides the foundational principles and detailed protocols for executing key synthetic strategies with this versatile scaffold.
Physicochemical Characteristics and Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅BrN₂O₂ | N/A |
| Molecular Weight | 253.06 g/mol | N/A |
| Appearance | Expected to be a pale yellow to brown solid | General knowledge |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) | General knowledge |
Safety and Handling Precautions
-
Hazard Statements: Assumed to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[13][14] Nitroaromatic compounds can be mutagenic and should be handled as potential carcinogens.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13][14]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[13][14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Strategy I: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance and reliability.[16] For the this compound scaffold, this reaction is the primary method for introducing diverse aryl and heteroaryl moieties at the C8 position, profoundly impacting the compound's steric and electronic properties.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[16]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to the Pd(0) complex, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron species (boronic acid or ester) exchanges its organic group with the halide on the Pd(II) complex, a step facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst, promoting efficient oxidative addition, and facilitating reductive elimination.[17]
Parallel Synthesis Workflow: Suzuki-Miyaura Coupling
Caption: Parallel workflow for Suzuki-Miyaura coupling.
Protocol: Parallel Suzuki-Miyaura Coupling in 96-Well Plates
This protocol is designed for a 96-well reaction block with a 2 mL volume per well.
1. Reagent Preparation:
-
Scaffold Stock: Prepare a 0.2 M solution of this compound in THF.
-
Boronic Acid Library: Prepare 0.3 M solutions of various boronic acids in THF or DMF in a separate 96-well plate.
-
Base: Use solid potassium carbonate (K₂CO₃) or prepare a 2 M aqueous solution.
-
Catalyst/Solvent Slurry: Prepare a slurry of the palladium catalyst and solvents just before use. For 96 wells, mix Pd(dppf)Cl₂ (5 mol%), THF (e.g., 48 mL), and deionized water (e.g., 12 mL). Degas this mixture by bubbling with argon for 15 minutes.
2. Reaction Setup:
-
To each well of a 96-well reaction block, add solid K₂CO₃ (2.0-3.0 equiv.).
-
Dispense 250 µL of the this compound stock solution (0.05 mmol, 1.0 equiv.) into each well.
-
Dispense 200 µL of the corresponding boronic acid solution (0.06 mmol, 1.2 equiv.) into each well.
-
Under a flow of inert gas (argon or nitrogen), add 625 µL of the degassed catalyst/solvent slurry to each well.
-
Seal the reaction block securely with a cap mat.
3. Reaction Execution:
-
Place the sealed block on a heating/shaking platform.
-
Heat the reaction to 70 °C with vigorous shaking for 18-24 hours.[18]
-
Monitor the progress of a few representative wells by TLC or LC-MS if desired.
4. Parallel Work-up:
-
Cool the reaction block to room temperature.
-
Add 500 µL of ethyl acetate and 500 µL of water to each well.
-
Seal and shake vigorously for 5 minutes. Centrifuge to separate the layers.
-
Carefully remove the aqueous layer from each well using a multipipette.
-
Wash the organic layer again with 500 µL of brine.
-
Transfer the organic layers to a fresh 96-well plate for concentration or analysis.
Representative Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, PEPPSI-type | Pd(dppf)Cl₂ is robust and versatile for many aryl bromides.[7][18] |
| Ligand | dppf (in Pd(dppf)Cl₂), PPh₃ | Included in the pre-catalyst. Additional ligand is usually not needed. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is inexpensive and effective. K₃PO₄ can be better for sensitive substrates.[18] |
| Solvent System | THF/Water, Dioxane/Water, DMF | A mixture of an organic solvent and water is standard for Suzuki couplings.[17][18] |
| Temperature | 70-90 °C | Sufficient to drive the reaction without significant decomposition. |
| Boronic Acid Scope | Aryl, heteroaryl, vinyl | Tolerates a wide range of electron-donating and electron-withdrawing groups. |
Core Strategy II: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is an indispensable tool for constructing carbon-nitrogen bonds, a linkage prevalent in over 80% of all drug molecules.[19][20] This reaction allows for the coupling of the C8 position of the quinoline scaffold with a vast library of primary and secondary amines, providing a direct route to diverse 8-aminoquinoline derivatives.
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction is palladium-catalyzed and follows a related mechanistic pathway.[19][21]
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) species.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a strong, non-nucleophilic base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium, regenerating the Pd(0) catalyst.
The choice of ligand is even more critical in Buchwald-Hartwig amination, as it must facilitate the coupling of amines with varying steric bulk and electronic properties.[22] Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) are often required.[7]
Parallel Synthesis Workflow: Buchwald-Hartwig Amination
Caption: Parallel workflow for Buchwald-Hartwig amination.
Protocol: Parallel Buchwald-Hartwig Amination in 96-Well Plates
This protocol requires strict anaerobic conditions. All steps should be performed in a glovebox or using Schlenk techniques.
1. Reagent Preparation:
-
Amine Library: Prepare 0.3 M solutions of various primary and secondary amines in anhydrous toluene.
-
Solvent: Use anhydrous, degassed toluene.
2. Reaction Setup (inside a glovebox):
-
To each well of a 96-well reaction block, add this compound (0.05 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu, 0.07 mmol, 1.4 equiv.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and RuPhos (4 mol%).[7]
-
Dispense 300 µL of anhydrous toluene to each well.
-
Dispense 200 µL of the corresponding amine solution (0.06 mmol, 1.2 equiv.) into each well.
-
Seal the reaction block securely with a cap mat.
3. Reaction Execution:
-
Remove the sealed block from the glovebox and place it on a heating/shaking platform.
-
Heat the reaction to 110-120 °C with vigorous shaking for 1-4 hours.[7] The reaction is often rapid.
-
Monitor progress if necessary.
4. Parallel Work-up:
-
Cool the reaction block to room temperature.
-
Carefully unseal and add 500 µL of water to each well to quench the reaction.
-
Add 500 µL of ethyl acetate. Seal and shake.
-
Process using liquid-liquid extraction as described in section 3.3.4, or use a 96-well solid-phase extraction (SPE) plate (e.g., silica) to remove palladium residues and salts.
Representative Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common Pd(0) or Pd(II) precursors that form the active catalyst in situ.[19] |
| Ligand | RuPhos, XPhos, BINAP | Bulky, electron-rich phosphines are essential. RuPhos is excellent for a broad range of amines.[7][19] |
| Base | NaOtBu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is most common.[23] |
| Solvent System | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 100-120 °C | Higher temperatures are generally needed than for Suzuki couplings. |
| Amine Scope | Primary/secondary alkyl & aryl amines, heterocycles | The reaction is broadly applicable, but sterically hindered amines may require specific ligands. |
Core Strategy III: Downstream Modification of the Nitro Group
The nitro group is not merely a passive electronic substituent; it is a versatile synthetic handle that can be transformed into an amine. This reduction opens up a second dimension of chemical diversity, allowing for subsequent derivatization via well-established chemistries.
Rationale for Two-Dimensional Diversification
A powerful parallel synthesis strategy involves first creating an 8-substituted library via Suzuki or Buchwald-Hartwig coupling, and then subjecting the entire library to a new reaction condition, such as nitro reduction followed by acylation. This rapidly expands the number of final compounds from a single initial library.
Protocol: Parallel Nitro Group Reduction
The reduction of an aromatic nitro group is a robust and high-yielding transformation, commonly achieved with tin(II) chloride or iron powder.[9][24]
1. Reaction Setup:
-
Take the crude product plate from a previous diversification step (e.g., after Suzuki coupling and solvent removal).
-
Dissolve the contents of each well in 500 µL of ethanol.
-
Add a pre-weighed dispense of iron powder (5.0 equiv.) and ammonium chloride (5.0 equiv.) to each well.[24]
-
Add 200 µL of water to each well.
2. Reaction Execution:
-
Seal the reaction block and heat to reflux (approx. 80-85 °C) with vigorous stirring for 2-4 hours.
-
Monitor by LC-MS until the starting material is consumed.
3. Work-up:
-
Cool the plate to room temperature.
-
Filter the contents of each well through a 96-well filter plate packed with celite to remove the iron salts, washing with hot ethanol.
-
The resulting solution contains the 8-substituted-6-aminoquinoline library, ready for subsequent diversification (e.g., amide coupling) or purification.
Workflow for Sequential Library Derivatization
Caption: Sequential diversification workflow.
Conclusion
This compound is a superb scaffold for parallel synthesis, offering medicinal chemists a reliable and efficient platform for generating large, diverse, and novel compound libraries. By mastering the palladium-catalyzed cross-coupling reactions at the C8 position and leveraging the subsequent transformation of the C6-nitro group, research organizations can significantly accelerate their drug discovery programs. The protocols and strategies outlined in this guide provide a robust framework for harnessing the full synthetic potential of this valuable building block.
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- Wikipedia. 8-Aminoquinoline.
- BenchChem (2025). A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Aromatic Substitution.
- BenchChem (2025). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
- BenchChem (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
- Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. ChemInform (2025).
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Organic Chemistry Portal. Synthesis of quinolines.
- BenchChem (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one.
- Gryko, D. T., & Piechowska, J. (2014). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 19(9), 13395–13411.
- Singh, U. P., & Singh, D. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
- ResearchGate. Synthesis of nitroquinoline derivatives.
- Royal Society of Chemistry (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.
- BenchChem (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
- BenchChem (2025). Potential Research Areas for 6-Bromoquinoline-8-carbonitrile: A Technical Guide for Drug Discovery Professionals.
- Wikipedia. Buchwald–Hartwig amination.
- MDPI (2022). Catalysts for Suzuki–Miyaura Coupling Reaction.
- Al-dujaili, A. H., & Al-karawi, A. J. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20561–20581.
- SpiroChem. Parallel Synthesis & High-Throughput Experimentation.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- ResearchGate. Conventional routes for the synthesis of quinoline derivatives.
- BenchChem (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).
- Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508.
- Radleys (2021). Parallel synthesis tools for small molecule drug discovery and medicinal chemistry.
- Epistemeo (2012). The Buchwald-Hartwig Amination Reaction.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 9165–9168.
- Semantic Scholar. Buchwald–Hartwig reaction: an update.
- WuXi AppTec (2023). Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research.
- Professor Dave Explains (2019). Nucleophilic Aromatic Substitution.
- ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).
- BenchChem (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry.
- Słowikowska, J., & Słowik, T. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert opinion on drug discovery, 12(7), 671–685.
- BenchChem (2025). Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
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- 16. wwjmrd.com [wwjmrd.com]
- 17. mdpi.com [mdpi.com]
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- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable and Regioselective Protocol for the Synthesis of 8-Bromo-6-nitroquinoline
Abstract
8-Bromo-6-nitroquinoline is a pivotal building block in medicinal chemistry and materials science, serving as a versatile precursor for a wide range of functionalized quinoline derivatives.[1][2] This application note provides a comprehensive, step-by-step protocol for the large-scale synthesis of this compound. The selected synthetic strategy employs a regioselective Skraup synthesis, starting from the readily available 2-bromo-4-nitroaniline. This approach is superior to the post-functionalization of the quinoline core, as it circumvents issues with isomeric mixtures and harsh reaction conditions often associated with direct nitration or bromination of the quinoline heterocycle. We detail the reaction mechanism, provide an in-depth experimental procedure suitable for scaling, outline critical safety considerations, and present a logical workflow to ensure reproducibility and high yield.
Introduction and Strategic Rationale
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][3] The targeted synthesis of specifically substituted quinolines is therefore of paramount importance. This compound is particularly valuable due to its two distinct functional handles: the nitro group, which can be readily reduced to an amine, and the bromine atom, which can participate in a variety of palladium-catalyzed cross-coupling reactions.[4]
Several pathways could be envisioned for the synthesis of this target molecule, including the sequential bromination and nitration of quinoline itself. However, such electrophilic aromatic substitution reactions on the quinoline ring are often plagued by a lack of regioselectivity, leading to challenging purification steps and reduced yields.[5]
The strategy detailed herein utilizes the classic Skraup synthesis, a robust and time-tested method for constructing the quinoline ring system.[2][6] By starting with 2-bromo-4-nitroaniline, the desired substitution pattern is pre-installed on the aniline precursor. The Skraup reaction then builds the second ring via reaction with glycerol in the presence of sulfuric acid and an oxidizing agent, ensuring the final product is formed with complete regiocontrol. This method is highly adaptable for large-scale production, making it ideal for industrial and drug development settings.[7]
Synthetic Pathway Overview
The synthesis proceeds in a single, powerful cyclization reaction. 2-Bromo-4-nitroaniline is treated with glycerol, which, under the acidic and dehydrating conditions of concentrated sulfuric acid, generates acrolein in situ.[6] The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and dehydration. Finally, an oxidizing agent, traditionally arsenic pentoxide or nitrobenzene itself, facilitates the aromatization to the quinoline ring system.
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. du.edu.eg [du.edu.eg]
- 6. iipseries.org [iipseries.org]
- 7. Design of a batch plant for quinoline derivatives manufacture [diposit.ub.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 8-Bromo-6-nitroquinoline
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 8-bromo-6-nitroquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. The presence of a strongly electron-withdrawing nitro group and the specific steric and electronic environment of the quinoline ring system necessitates careful optimization of reaction conditions.
This guide is structured as a series of troubleshooting questions and frequently asked questions (FAQs) to directly address common issues encountered in the laboratory. Our goal is to provide not just solutions, but a mechanistic rationale to empower you to make informed decisions for your specific project.
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental failures. If your reaction is not performing as expected, consult the questions below.
Q: My reaction yield is consistently low, or the reaction stalls with significant starting material remaining. What are the primary factors to investigate?
A: Low conversion is the most common issue with this electron-deficient substrate. The C-Br bond at the 8-position is activated towards oxidative addition by the nitro group, but several other factors can lead to a stalled reaction.
-
Catalyst System (Palladium Source & Ligand): The choice of ligand is critical. The ligand stabilizes the palladium(0) active species and modulates its reactivity. For electron-deficient aryl halides like this compound, bulky and electron-rich phosphine ligands are often required to promote the rate-limiting steps of the catalytic cycle.[1][2][3]
-
Initial Recommendation: Start with a pre-formed catalyst or an in situ system using a palladium(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a biarylphosphine ligand such as SPhos or XPhos.[1][4] These ligands are known to accelerate both oxidative addition and reductive elimination.[1]
-
Troubleshooting Step: If conversion is low, consider screening a panel of ligands. Sometimes, N-heterocyclic carbene (NHC) ligands can offer superior performance for challenging substrates due to their strong σ-donating properties and stability.[5][6]
-
-
Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7][8]
-
Initial Recommendation: A moderately strong base like K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is a standard starting point.[1][3]
-
Troubleshooting Step: If the reaction stalls, a stronger base like Cs₂CO₃ might be necessary to facilitate the formation of the more nucleophilic boronate species.[8] However, be aware that very strong bases can promote side reactions.
-
-
Solvent & Temperature: The solvent must be able to dissolve all components of the reaction and remain stable at the required temperature.
-
Initial Recommendation: A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water is common.[9][10] The water helps to dissolve the inorganic base.[11]
-
Troubleshooting Step: If solubility is an issue or if you observe catalyst decomposition (see below), switching to a different solvent system like n-butanol may be beneficial.[1] Increasing the temperature (e.g., from 80 °C to 100-110 °C) can often overcome activation barriers, but monitor for decomposition.
-
Q: I'm observing a significant amount of 6-nitroquinoline as a byproduct. What is causing this debromination and how can I minimize it?
A: The formation of the debrominated product, 6-nitroquinoline, is a common side reaction known as hydrodehalogenation.[12] It occurs when the aryl-palladium intermediate reacts with a hydride source in the reaction mixture instead of the boronic acid.
-
Primary Cause: The source of the hydride can be the solvent (especially alcohols like isopropanol or ethanol), the base, or impurities. In some cases, a side reaction involving the boronic acid itself can generate a hydride.
-
Solutions:
-
Change the Solvent: Avoid using solvents that can easily act as hydride donors. Ethereal solvents like dioxane or THF are generally less prone to this issue than alcohols.[13]
-
Protect the N-H (if applicable): While this compound does not have an acidic proton, related heterocyclic systems with N-H groups can sometimes be deprotonated by the base, and this can lead to pathways that favor dehalogenation. Protecting such groups can suppress this side reaction.[14]
-
Optimize the Base: While not always the primary cause, screening different bases can sometimes mitigate the issue. Using anhydrous conditions with a base like anhydrous K₃PO₄ or CsF can be a viable strategy if protodeboronation is also a concern.[3][13]
-
Q: My palladium catalyst precipitates as a black solid early in the reaction. What does this mean?
A: The formation of palladium black (finely divided palladium metal) indicates that your Pd(0) catalyst is aggregating and falling out of the catalytic cycle.[12][15] This is a form of catalyst decomposition and will halt your reaction.
-
Primary Causes:
-
Presence of Oxygen: Dissolved oxygen in the solvent is a primary culprit. It can oxidize the Pd(0) species or the phosphine ligands, leading to catalyst deactivation and precipitation.[11][12]
-
Ligand Dissociation/Decomposition: At high temperatures, the phosphine ligand can dissociate from the palladium center. The resulting "ligandless" palladium is highly unstable and prone to aggregation.[15]
-
Insufficient Ligand: If the ratio of ligand to palladium is too low, there may not be enough ligand to keep the palladium center stabilized and soluble throughout the reaction.[16]
-
-
Solutions:
-
Rigorous Degassing: This is the most critical step. You must thoroughly degas all solvents and the reaction mixture itself.[11][16] This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles for the most sensitive reactions.[11][17] Maintain a positive pressure of inert gas throughout the entire experiment.[13]
-
Increase Ligand Ratio: For an in situ catalyst system (e.g., Pd(OAc)₂ + ligand), use a ligand-to-palladium ratio of 1.1:1 to 2:1. The slight excess of ligand can help prevent the formation of unstable, under-coordinated palladium species.
-
Use a Pre-catalyst: Using a well-defined, air-stable palladium pre-catalyst can sometimes provide more consistent results and a more controlled initiation of the active Pd(0) species.
-
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
Q: How does the 6-nitro group affect the Suzuki coupling of 8-bromoquinoline?
A: The nitro group is strongly electron-withdrawing, which has a significant electronic impact on the quinoline ring. This influences the reaction in two main ways:
-
Activation of the C-Br Bond: The electron-withdrawing nature of the nitro group makes the 8-position more electron-deficient. This generally accelerates the oxidative addition step, which is often the rate-limiting step in the Suzuki catalytic cycle.[2][18]
-
Potential for Side Reactions: Nitroarenes can sometimes undergo side reactions or interact with the low-valent palladium catalyst in undesired ways.[19] While the C-NO₂ bond is generally stable under these conditions, ensuring a highly active and selective catalyst is key to preventing unwanted pathways.
Q: Which catalyst system is the best starting point for this substrate?
A: There is no single "best" catalyst, as the optimal choice often depends on the specific boronic acid coupling partner. However, a robust and reliable starting point is crucial.
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Air-stable Pd(II) sources that are readily reduced in situ to the active Pd(0) species.[8] |
| Ligand | SPhos or XPhos | Bulky, electron-rich biaryl phosphine ligands that are known to be highly effective for coupling electron-deficient aryl halides.[1][8] They promote efficient oxidative addition and reductive elimination. |
| Typical Loading | 1-3 mol % Pd | A good starting point to ensure sufficient catalytic activity without being wasteful.[20] |
Q: Why is degassing the reaction mixture so important?
A: The active catalyst in the Suzuki-Miyaura coupling is a Palladium(0) species.[12][21] This species is highly electron-rich and therefore very sensitive to oxidation. Dissolved oxygen in the solvents or atmosphere will rapidly oxidize Pd(0) to Pd(II), rendering it inactive in the main catalytic cycle.[11][12] This leads to catalyst "death" and the precipitation of palladium black. Rigorous degassing ensures a sufficiently low oxygen concentration for the catalyst to have a long and active lifetime.[13][16]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle. Understanding these steps is key to rational troubleshooting.[6][8][21]
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling cycle.
General Experimental Protocol (Starting Point)
This protocol provides a robust set of starting conditions. It should be optimized for each specific boronic acid partner.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol %) or the palladium precursor (e.g., Pd(OAc)₂, 3 mol %) and the ligand (e.g., SPhos, 6 mol %).[9]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[13]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The solvent should be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.[9][17] The typical reaction concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at 85–100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- Molla, M. R., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Körner, T., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
- Yılmaz, M. K., & Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
- Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry. [Link]
- Reddit User Discussion. (2016). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Reddit User Discussion. (2018). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
- Lo, A. Y., & Toste, F. D. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura conditions for C-6 reaction of 8 [Table].
- PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
- ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Reddit User Discussion. (2023). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Havelková, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... Synthesis. [Link]
- Xu, G., & Fu, Y. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 884. [Link]
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Kim, J., & Lee, S. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3063–3076. [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. youtube.com [youtube.com]
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- 19. mdpi.com [mdpi.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Low Yields in the Synthesis of 8-Bromo-6-nitroquinoline
Welcome to the technical support center dedicated to the synthesis of 8-Bromo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this multi-step synthesis. We will delve into the mechanistic rationale behind the synthetic choices, provide detailed, field-proven protocols, and offer a structured troubleshooting framework to help you navigate the common pitfalls of this reaction sequence.
The synthesis of this compound is a nuanced process that typically proceeds via a two-step route: the Skraup synthesis of 6-nitroquinoline from p-nitroaniline, followed by the regioselective bromination of the resulting intermediate. Each step presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide provides a comprehensive resource to optimize each stage of the process.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.
Part 1: The Skraup Synthesis of 6-Nitroquinoline
Question 1: My Skraup reaction is either violently exothermic or fails to proceed, resulting in a very low yield of 6-nitroquinoline. What are the primary causes and solutions?
Answer: This is the most common and critical challenge in this synthesis. The Skraup reaction is notoriously exothermic and requires precise control to prevent runaway conditions, which can lead to polymerization and decomposition of reagents, or a complete failure of the reaction if conditions are too mild.[1]
Causality and Solutions:
-
Reaction Exothermicity: The initial dehydration of glycerol to acrolein by concentrated sulfuric acid is highly exothermic. The subsequent Michael addition of p-nitroaniline to acrolein and the final oxidative cyclization also release significant heat.
-
Solution: The rate of reaction must be carefully controlled. This is achieved by the slow, portion-wise addition of concentrated sulfuric acid to the reaction mixture under vigorous stirring and external cooling. Incorporating a moderator like ferrous sulfate (FeSO₄) can also help to make the reaction less violent.[1]
-
-
Deactivating Effect of the Nitro Group: The starting material, p-nitroaniline, has a strongly electron-withdrawing nitro group, which significantly reduces the nucleophilicity of the amino group. This makes the initial Michael addition to acrolein, the rate-limiting step, more difficult compared to anilines with electron-donating groups.[2]
-
Solution: Higher reaction temperatures are required to overcome the activation energy for this step. However, this must be balanced against the risk of a runaway reaction. A carefully controlled heating profile, as detailed in the protocol below, is essential. The temperature should be raised gradually to initiate the reaction and then maintained within a narrow window (e.g., 120-130°C).
-
-
Inefficient Oxidizing Agent: The Skraup synthesis requires an oxidizing agent to aromatize the initially formed dihydroquinoline intermediate. In the classic Skraup, the sulfuric acid and the nitro group of the aniline itself can act as oxidizing agents, but this can be inefficient and lead to side products.
-
Solution: The use of a dedicated oxidizing agent is crucial. Arsenic pentoxide was historically used but is highly toxic.[3] A more common and safer alternative is the starting p-nitroaniline itself or another mild oxidizing agent like m-nitrobenzenesulfonic acid.[2] Our recommended protocol utilizes the starting material as the primary oxidant.
-
Troubleshooting Workflow: Skraup Synthesis
Caption: Troubleshooting workflow for low yields in the Skraup synthesis.
Part 2: Bromination of 6-Nitroquinoline
Question 2: The bromination of 6-nitroquinoline is resulting in a low yield, no reaction, or the formation of multiple isomers. How can I achieve high yield and regioselectivity for the 8-bromo product?
Answer: This issue stems from the electronic properties of the 6-nitroquinoline ring system and the choice of brominating agent and conditions.
Causality and Solutions:
-
Electronic Deactivation: The quinoline system is generally electron-deficient. The addition of a strongly deactivating nitro group at the 6-position further reduces the ring's reactivity towards electrophilic aromatic substitution.
-
Solution: Harsh reaction conditions are necessary. The reaction is typically carried out in a strong acid, such as concentrated sulfuric acid or oleum, which protonates the quinoline nitrogen, further deactivating the heterocyclic ring but directing substitution to the benzene ring.
-
-
Regioselectivity: In the protonated 6-nitroquinolinium ion, electrophilic attack is directed to the 5 and 8 positions. The nitro group at C6 directs incoming electrophiles to the ortho positions (C5 and C7), while the quinolinium nitrogen directs to C5 and C8. The combined effect favors substitution at C5 and C8. Steric hindrance at the C5 position (peri-interaction with the C4-H) often favors substitution at the C8 position.
-
Solution: Precise temperature control is key to maximizing the yield of the desired 8-bromo isomer. While the formation of a minor amount of the 5-bromo isomer is possible, careful maintenance of the reaction temperature can favor the thermodynamically more stable 8-bromo product.
-
-
Choice of Brominating Agent: Using elemental bromine (Br₂) is common, but it can be hazardous and its reactivity needs to be carefully managed.
-
Solution: N-Bromosuccinimide (NBS) in concentrated sulfuric acid is an excellent alternative. NBS provides a slow, controlled release of the electrophilic bromine species (Br+), which can improve selectivity and make the reaction easier to handle.
-
Logical Relationship of Bromination Parameters
Caption: Impact of reaction parameters on bromination outcome.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Skraup synthesis? A1: The Skraup synthesis involves three main stages: (1) The acid-catalyzed dehydration of glycerol to form the α,β-unsaturated aldehyde, acrolein. (2) A Michael-type conjugate addition of the aniline's amino group to acrolein, followed by (3) electrophilic cyclization of the resulting intermediate onto the aniline ring, dehydration, and finally oxidation to yield the aromatic quinoline ring system.[4]
Q2: I'm having trouble with the final purification. The product is an off-color solid. What do you recommend? A2: Crude this compound is often contaminated with unreacted starting materials and polymeric tars from the Skraup synthesis. Purification typically involves:
-
Neutralization and Filtration: First, neutralize the acidic reaction mixture carefully and filter the crude solid.
-
Trituration/Washing: Wash the crude solid extensively with water, followed by a sodium bicarbonate solution to remove acid, and then with a cold solvent like methanol or ethanol to remove more soluble impurities.[3]
-
Recrystallization: The most effective method for final purification is recrystallization from a suitable solvent like ethanol, acetic acid, or a mixture of ethanol and water.
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed to separate the desired product from persistent impurities.[5]
Q3: Are there any "greener" or safer alternatives to the classic Skraup synthesis? A3: Yes, research has focused on making this synthesis safer and more environmentally friendly. Microwave-assisted Skraup reactions in aqueous media have been shown to reduce reaction times and improve yields.[1] Additionally, replacing hazardous oxidizing agents like arsenic pentoxide with milder options or using solvent-free conditions are active areas of investigation.
Q4: How can I definitively confirm the structure and purity of my final this compound? A4: A combination of analytical techniques is required:
-
Thin-Layer Chromatography (TLC): To assess purity and compare with starting materials.[1]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The substitution pattern can be unequivocally determined by analyzing the chemical shifts and coupling constants of the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Optimized Experimental Protocols
Protocol 1: Skraup Synthesis of 6-Nitroquinoline
This protocol is adapted from established procedures for Skraup reactions involving deactivated anilines.[3][4]
| Reagent | Molar Eq. | Quantity (for 10g scale) | Notes |
| p-Nitroaniline | 1.0 | 10.0 g | Ensure it is dry and pure. |
| Glycerol (Anhydrous) | 3.5 | 23.3 mL | Must be anhydrous. |
| Ferrous Sulfate (FeSO₄·7H₂O) | 0.1 | 2.0 g | Reaction moderator. |
| Sulfuric Acid (Conc.) | 2.5 | 10.0 mL | Add slowly and with caution. |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add p-nitroaniline (10.0 g), anhydrous glycerol (23.3 mL), and ferrous sulfate heptahydrate (2.0 g).
-
Stir the mixture to form a homogeneous slurry.
-
Begin vigorous stirring and slowly add concentrated sulfuric acid (10.0 mL) dropwise from the dropping funnel over 30-45 minutes. The temperature will rise spontaneously. Use a water bath to maintain the temperature below 100°C during the addition.
-
After the addition is complete, replace the dropping funnel with a thermometer. Heat the mixture using an oil bath to 120-130°C and maintain this temperature for 3-4 hours. The mixture will darken significantly.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Allow the reaction mixture to cool to below 100°C and then carefully pour it into 500 mL of cold water while stirring.
-
Neutralize the solution by the slow addition of concentrated ammonium hydroxide or 20% NaOH solution until the pH is ~8. This must be done in an ice bath as the neutralization is highly exothermic.
-
A dark solid will precipitate. Stir the suspension for 1 hour in the ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the crude solid in an oven at 60-70°C. The expected yield of crude 6-nitroquinoline is 50-60%. This product is used directly in the next step.
Protocol 2: Regioselective Bromination of 6-Nitroquinoline
This protocol is based on established methods for the electrophilic bromination of deactivated quinoline rings.[6][7]
| Reagent | Molar Eq. | Quantity (for 5g scale) | Notes |
| 6-Nitroquinoline | 1.0 | 5.0 g | From the previous step. |
| N-Bromosuccinimide (NBS) | 1.1 | 5.6 g | Recrystallize from water if impure. |
| Sulfuric Acid (Conc.) | - | 25 mL | Solvent and catalyst. |
Procedure:
-
In a 100 mL round-bottom flask, add 6-nitroquinoline (5.0 g) to concentrated sulfuric acid (25 mL). Stir the mixture until all the solid has dissolved.
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add N-Bromosuccinimide (5.6 g) in small portions over 30 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat it to 50-60°C for 2-3 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto 250 g of crushed ice with vigorous stirring.
-
Neutralize the solution to pH ~8 by the slow addition of concentrated ammonium hydroxide. Keep the mixture cool in an ice bath.
-
A pale yellow to tan solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to yield this compound as pale yellow crystals. The expected yield is 70-80%.
References
- Organic Syntheses Procedure for the synthesis of 5-bromo-8-nitroisoquinoline.
- ACG Publications article on the reinvestigation of bromination of 8-substituted quinolines.
- Reddit discussion on Skraup synthesis of quinoline.
- ResearchGate article on a modified Skraup reaction for quinoline preparation.
- Organic Syntheses Procedure for the synthesis of 6-methoxy-8-nitroquinoline.
- ResearchGate article on the Skraup Synthesis of Quinolines.
- Royal Society of Chemistry article on the synthesis of 8-heteroaryl nitroxoline analogues.
- Semantic Scholar article on the activation of 6-bromoquinoline by nitration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02364E [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Nitration of 8-Bromoquinoline
Welcome to the technical support center for the nitration of 8-bromoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this reaction, ensuring higher yields, better purity, and a deeper understanding of the underlying chemistry.
Introduction
The nitration of 8-bromoquinoline is a critical step in the synthesis of various pharmaceutical intermediates and functional materials. As with many electrophilic aromatic substitution reactions on heterocyclic systems, this process is not without its challenges. The quinoline nucleus, protonated under typical nitrating conditions, presents a deactivated system, and the directing effects of the bromine atom and the heterocyclic nitrogen atom can lead to a mixture of products and several potential side reactions. This guide provides expert insights into identifying and mitigating these issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the nitration of 8-bromoquinoline, offering explanations and actionable solutions.
Problem 1: Low Yield of Mononitrated Products
Q: My nitration of 8-bromoquinoline is resulting in a low yield of the desired 8-bromo-5-nitroquinoline and 8-bromo-7-nitroquinoline, with a significant amount of starting material remaining. How can I improve the conversion?
A: This is a common issue and often relates to insufficient activation of the nitrating agent or deactivation of the quinoline ring. Under strongly acidic conditions (e.g., a mixture of concentrated sulfuric and nitric acid), the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the ring system towards electrophilic attack.[1][2]
Causality and Solutions:
-
Insufficiently Potent Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Its concentration might be too low.
-
Solution: Ensure you are using a sufficiently strong nitrating mixture. A standard mixture is concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). If conversion is still low, consider using fuming nitric acid or adding oleum (fuming sulfuric acid) to the reaction mixture to increase the concentration of the nitronium ion.[3]
-
-
Reaction Temperature is Too Low: Electrophilic substitution on a deactivated ring system requires sufficient thermal energy to overcome the activation barrier.
-
Solution: While low temperatures are often used to control regioselectivity and prevent side reactions, if the conversion is poor, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC to avoid the formation of byproducts. A temperature range of 0 °C to room temperature is a good starting point to explore.
-
-
Reaction Time is Too Short: Deactivated substrates react more slowly.
-
Solution: Extend the reaction time. Monitor the progress by TLC until the consumption of the starting material plateaus.
-
Experimental Protocol: Improving Conversion
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly add 8-bromoquinoline to the cooled sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare a cooled (0 °C) mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 to 1:4 ratio by volume).
-
Slow Addition: Add the nitrating mixture dropwise to the 8-bromoquinoline solution, maintaining the reaction temperature at 0-5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature. Take aliquots periodically to monitor the consumption of the starting material by TLC. If the reaction is sluggish, consider allowing it to warm slowly to room temperature or increasing the duration.
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice, followed by neutralization with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
Problem 2: Poor Regioselectivity and Isomer Separation
Q: I am obtaining a mixture of 8-bromo-5-nitroquinoline and 8-bromo-7-nitroquinoline that is difficult to separate. How can I control the regioselectivity of the reaction?
A: The formation of both 5- and 7-nitro isomers is expected. The bromine at position 8 is an ortho-, para-director. In the quinolinium ion, electrophilic attack is favored on the benzene ring.[1][2][3] Position 5 is electronically favored, but position 7 is also activated.
Causality and Solutions:
-
Thermodynamic vs. Kinetic Control: The ratio of 5-nitro to 7-nitro isomers can be influenced by reaction conditions.
-
Controlling Temperature: Lower temperatures (e.g., -10 °C to 0 °C) often favor the formation of one isomer over the other, although a mixture is almost always obtained. You will need to empirically determine the optimal temperature for your desired isomer.
-
Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (generated in situ from acetic anhydride and nitric acid), can sometimes offer different regioselectivity compared to mixed acid systems.
-
Separation Strategy:
-
Column Chromatography: This is the most effective method for separating the 5- and 7-nitro isomers.
-
Recommended System: A silica gel column with a gradient elution system of hexane and ethyl acetate is a good starting point. The polarity of the two isomers is very similar, so a shallow gradient and careful fraction collection are essential.
-
| Parameter | Recommendation for Isomer Separation |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |
| Monitoring | TLC with visualization under UV light |
Problem 3: Formation of Dark-Colored Byproducts and Tarry Materials
Q: My reaction mixture turns dark brown or black, and upon work-up, I get a significant amount of insoluble, tarry material, leading to a low isolated yield. What is causing this?
A: The formation of dark, tarry materials is indicative of oxidative side reactions. Concentrated nitric acid is a strong oxidizing agent, and quinoline and its derivatives can be susceptible to oxidation, especially at elevated temperatures.
Causality and Solutions:
-
Excessive Temperature: Higher temperatures increase the rate of oxidation.
-
Solution: Maintain strict temperature control, especially during the addition of the nitrating agent. An ice-salt bath is recommended to keep the temperature at or below 0 °C.
-
-
High Concentration of Nitric Acid: Using a large excess of nitric acid can promote oxidation.
-
Solution: Use a stoichiometric amount or a slight excess of nitric acid relative to the 8-bromoquinoline.
-
-
"Hot Spots" in the Reaction: Poor mixing can lead to localized areas of high temperature where the nitrating agent is added, causing decomposition.
-
Solution: Ensure vigorous stirring throughout the addition of the nitrating agent.
-
Workflow to Minimize Oxidative Byproducts
Caption: Workflow for minimizing oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 8-bromoquinoline?
The major products are typically a mixture of 8-bromo-5-nitroquinoline and 8-bromo-7-nitroquinoline . The reaction proceeds via electrophilic attack on the electron-rich benzene ring of the quinoline nucleus.
Q2: Is dinitration a concern in this reaction?
While mononitration is the primary outcome under standard conditions, dinitration to form products like 8-bromo-5,7-dinitroquinoline can occur under more forcing conditions (e.g., higher temperatures, prolonged reaction times, or the use of fuming nitric/sulfuric acid). The presence of the first nitro group further deactivates the ring, making the second nitration more difficult. For related compounds like 8-hydroxyquinoline, dinitration to the 5,7-dinitro product is well-documented.[4] If you observe a product with a significantly lower Rf value on TLC than your mononitrated products, it could potentially be a dinitrated species.
Q3: Can the bromo substituent be displaced or hydrolyzed during nitration?
Hydrolysis of the carbon-bromine bond in aryl bromides is generally not a significant side reaction under standard nitrating conditions (concentrated H₂SO₄/HNO₃). The C-Br bond is quite stable in strong acid. However, at very high temperatures or in the presence of nucleophiles, displacement could theoretically occur, but it is not a commonly reported side reaction for this specific transformation.
Q4: What is the role of sulfuric acid in the reaction?
Sulfuric acid serves two primary purposes:
-
It acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
-
It protonates the quinoline nitrogen, forming the quinolinium ion.
Q5: Are there any specific safety precautions for this reaction?
Yes, this reaction requires strict safety measures:
-
Corrosive Reagents: Concentrated sulfuric and nitric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Exothermic Reaction: The reaction is exothermic. Proper temperature control is crucial to prevent a runaway reaction.
-
Fume Hood: Perform the entire reaction in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction mixture on ice should be done slowly and cautiously to manage the heat generated.
References
- Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 82, 146.
- Urbański, T., & Kutkiewicz, W. (1963). Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. Tetrahedron, 19(Suppl. 1), 97-101.
- Ökten, S., Aslan, F., Karadeniz, H., & Çakmak, O. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- Chemistry LibreTexts. (2021). Electrophilic Substitution of Quinoline and Isoquinoline.
- Tutorsglobe.com. Reactions of Quinolines.
- GeeksforGeeks. (2023).
- Doebner-von Miller reaction. (2020, February 3). YouTube.
- Finley, K. T. (2015). Quinolines and Isoquinolines. In Comprehensive Organic Chemistry (Vol. 4, pp. 1111-1166). Pergamon.
- Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. In Advances in Heterocyclic Chemistry (Vol. 47, pp. 1-134). Academic Press.
- PubChem. 8-Bromoquinoline.
- PubChem. 8-Bromo-5-nitroquinoline.
- PubChem. 8-Bromo-7-nitroquinoline.
- Sigma-Aldrich. 8-Bromoquinoline product page.
Sources
Technical Support Center: Purification of Crude 8-Bromo-6-nitroquinoline
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 8-Bromo-6-nitroquinoline via recrystallization. It is structured in a practical question-and-answer format to directly address common challenges and provide field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
The primary objective is to remove impurities from the crude solid. Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[1] By dissolving the crude material in a minimal amount of hot solvent and allowing it to cool slowly, the desired this compound molecules will selectively crystallize out, leaving impurities behind in the solution (mother liquor).[2]
Q2: What are the typical impurities found in crude this compound?
Impurities can originate from the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: Such as 8-bromoquinoline or nitrating agents.
-
Isomeric Byproducts: Positional isomers formed during the nitration or bromination steps. For example, bromination of quinoline derivatives can sometimes yield a mixture of mono- and di-brominated products that require separation.[3]
-
Reaction Byproducts: Such as succinimide if N-Bromosuccinimide (NBS) was used for bromination.[4]
-
Residual Solvents: From the reaction work-up.
-
Colored Impurities: Often polymeric or degradation products formed during the reaction.
Q3: What properties should I look for in an ideal recrystallization solvent?
An ideal solvent for this compound should exhibit the following characteristics[5][6]:
-
High solubility at elevated temperatures and low solubility at room or cold temperatures . This differential solubility is crucial for maximizing product recovery.[1]
-
Inertness: The solvent must not react with the compound.[6]
-
Solubility Profile of Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[5]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during drying.[7]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[7]
Q4: What is the expected melting point of pure this compound?
The reported melting point for this compound is approximately 164°C.[8] A sharp melting point within a narrow range (e.g., 1-2°C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide: Common Recrystallization Problems
Q5: My compound is not dissolving, even when heating. What should I do?
This indicates you have selected a poor solvent in which your compound is insoluble or sparingly soluble.
-
Action: You must select a new solvent. Refer to the solvent screening protocol below. A rule of thumb is that "like dissolves like"; given the aromatic and nitro functionalities, solvents with moderate to high polarity should be tested.[9] If a single solvent cannot be found, a mixed-solvent system may be necessary.[5]
Q6: My compound "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated with significant impurities.[10][11]
-
Immediate Action: Reheat the solution until the oil completely redissolves.
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation level.[10]
-
Cool Slowly: Allow the solution to cool much more slowly. Rapid cooling encourages oil formation.[10] You can insulate the flask to slow the cooling rate.
-
Lower the Solvent Boiling Point: If using a mixed-solvent system, adjust the ratio to favor the lower-boiling solvent.
-
Change Solvents: The initial solvent may be unsuitable. Choose a solvent with a lower boiling point.
-
Q7: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
This is a common issue, typically caused by either using too much solvent or the solution being supersaturated without nucleation sites.[10]
-
Troubleshooting Flow:
Caption: Troubleshooting decision tree for inducing crystallization.
-
Detailed Induction Techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[12][13] The microscopic glass fragments can provide nucleation sites for crystal growth.[13]
-
Seeding: Add a tiny crystal of the crude this compound to the solution. This provides a template for other molecules to crystallize upon.[7][12]
-
Reducing Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again. This increases the concentration to the point of saturation.[10][11]
-
Lower Temperature Cooling: If room temperature cooling is ineffective, place the flask in an ice-water bath to further decrease the compound's solubility.[13]
-
Q8: My final yield is very low. What went wrong?
A low yield can result from several factors during the process[11][14]:
-
Using Excessive Solvent: This is the most common cause. Too much solvent will keep a significant portion of your product dissolved in the mother liquor even when cold.[10]
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, product will be lost.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[15]
-
Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.
Q9: The purified crystals are still colored. How do I remove colored impurities?
Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon (charcoal).
-
Procedure:
-
Dissolve the crude solid in the hot recrystallization solvent.
-
Cool the solution slightly to prevent boiling over.
-
Add a very small amount of activated charcoal (1-2% of the solid's weight) to the solution.[2]
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal, which now holds the colored impurities.[2]
-
Proceed with cooling the filtrate to obtain decolorized crystals.
-
Experimental Protocols & Data
Protocol 1: Solvent Screening
This protocol is essential for identifying a suitable solvent system.
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, acetone, acetonitrile) dropwise, starting with ~0.5 mL.[5]
-
Agitate each tube at room temperature. Observe if the solid dissolves. If it dissolves completely at room temperature, it is not a suitable single solvent.[6]
-
For solvents that do not dissolve the solid at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point.[1]
-
If the solid dissolves completely when hot, it is a promising candidate. Remove the tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.
-
A good solvent is one that shows poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling.[1]
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethanol | 78 | Polar | Often a good choice for aromatic nitro compounds.[16] |
| Methanol | 65 | Polar | Similar to ethanol but more volatile. Solubility might be too high.[17] |
| Ethyl Acetate | 77 | Medium | Good for compounds with moderate polarity. |
| Toluene | 111 | Non-polar | May dissolve non-polar impurities well. High boiling point may risk oiling out. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for separating from certain byproducts.[3] |
| Acetone | 56 | Polar Aprotic | Very versatile, but its low boiling point means less of a solubility gradient. |
| Dichloromethane | 40 | Medium | Often used with a non-polar anti-solvent like hexane in a mixed system.[18] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the organic nature of the compound. |
Protocol 2: Standard Recrystallization Workflow
This protocol assumes a suitable solvent (e.g., ethanol) has been identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves. Note: Do not add a large excess of solvent.[14]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[2]
-
Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[19][20] Rapid cooling can trap impurities within the crystal lattice.[21][22]
-
Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[15]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven at a temperature well below the compound's melting point.
Caption: Standard workflow for the recrystallization process.
Safety Precautions
This compound and related heterocyclic compounds should be handled with care.
-
Engineering Controls: Always work in a well-ventilated chemical fume hood.[23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[25] In case of contact, wash the affected area immediately with plenty of water.[23]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.
References
- Google. (n.d.). Current time in Pasuruan, ID.
- Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University.
- ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained.
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- Utama, Q. D., et al. (2023). Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. Atlantis Press.
- Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
- (n.d.). Guide for crystallization.
- Homework.Study.com. (n.d.). Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts.
- (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts.
- Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?
- Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn.
- The Geological Society. (n.d.). Grain Size & Cooling Rate.
- (2010, September 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- MedchemExpress.com. (2025, October 3). Safety Data Sheet.
- ECHEMI. (n.d.). This compound.
- Sigma-Aldrich. (2025, June 2). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 8-BROMO-5-NITROQUINOLINE.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- (n.d.). Recrystallization.
- Benchchem. (n.d.). How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays.
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
- Benchchem. (n.d.). A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.
- Chemcasts. (n.d.). 8-Bromo-6-ethyl-5-nitroquinoline (CAS 91062-75-8) Properties.
- (n.d.). Recrystallization1.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- ChemicalBook. (n.d.). 8-BROMO-5-NITROQUINOLINE CAS#: 139366-35-1.
- YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- (n.d.). Recrystallization - Single Solvent.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
- ResearchGate. (n.d.). (PDF) 8-Nitroquinoline.
- PubChem. (n.d.). 6-Bromo-8-nitroquinoline.
- Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.
- Sigma-Aldrich. (n.d.). 8-Nitroquinoline 98 607-35-2.
- Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline.
- Benchchem. (n.d.). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. acgpubs.org [acgpubs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 25. chemicalbook.com [chemicalbook.com]
Technical Support Center: Column Chromatography Purification of 8-Bromo-6-nitroquinoline
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 8-Bromo-6-nitroquinoline via column chromatography. This document moves beyond basic protocols to address the nuanced challenges and critical decision-making processes encountered in a laboratory setting. We will explore the causality behind experimental choices to empower you with a robust, self-validating purification strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of this compound. The format is designed to help you quickly identify your problem, understand the underlying cause, and implement an effective solution.
Q1: My compound, this compound, is not eluting from the silica gel column, even with a relatively polar solvent system.
Probable Cause(s):
-
Insufficient Mobile Phase Polarity: The chosen solvent system may still be too non-polar to effectively displace the compound from the polar silica gel stationary phase. This compound possesses a polar nitro group and a nitrogen-containing heterocyclic system, which can lead to strong interactions with the silanol groups (Si-OH) on the silica surface.
-
Compound Instability/Decomposition: Acidic sites on standard silica gel can sometimes cause degradation of sensitive compounds, particularly those with nitro groups or other reactive functionalities.[1] If the compound decomposes into highly polar baseline material, it will remain adsorbed at the top of the column.
-
Improper Sample Loading: If the compound was loaded in a solvent that is significantly stronger (more polar) than the initial mobile phase, it can lead to band broadening and poor migration down the column.[2]
Recommended Solution(s):
-
Systematically Increase Solvent Polarity: Incrementally increase the percentage of the polar solvent (e.g., ethyl acetate in hexane, or methanol in dichloromethane) in your mobile phase. A common strategy is to move from a 9:1 hexane:ethyl acetate mixture to 8:2, 7:3, and so on.
-
Perform a Silica Stability Test: Before running a large-scale column, spot a solution of your crude material onto a TLC plate and let it sit for 1-2 hours. Develop the plate and check for any new spots, which would indicate decomposition on the silica.[1]
-
Use a Deactivated Stationary Phase: If decomposition is suspected, consider deactivating the silica gel by pre-treating it with a small amount of a base like triethylamine (typically 0.1-1% v/v) mixed into the mobile phase. Alternatively, using a different stationary phase like neutral alumina may be beneficial.
-
Employ Dry Loading: If your compound has poor solubility in the mobile phase, use the dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]
Q2: The separation between this compound and a close-running impurity is very poor (low resolution).
Probable Cause(s):
-
Inappropriate Solvent System: The chosen mobile phase may be eluting both the product and the impurity at very similar rates, resulting in overlapping fractions. The selectivity of the solvent system is not optimal.
-
Column Overloading: Too much crude material was loaded onto the column relative to the amount of stationary phase. This leads to broad, tailing bands that cannot be effectively resolved. A general rule of thumb is to use a mass ratio of stationary phase to crude sample of at least 30:1, and preferably 50:1 to 100:1 for difficult separations.
-
Poor Column Packing: An improperly packed column with channels, cracks, or an uneven surface will lead to a non-uniform solvent front and significant band broadening, destroying separation efficiency.
Recommended Solution(s):
-
Optimize the Mobile Phase with TLC: The ideal solvent system should place your target compound at an Rf (retention factor) value between 0.25 and 0.35 on a TLC plate, with clear separation from other components.[1] Test various solvent combinations. For quinoline derivatives, systems like dichloromethane/ethyl acetate or hexane/ethyl acetate are common starting points.[3]
-
Reduce the Sample Load: Decrease the amount of crude material loaded onto the column. For very difficult separations, a higher silica-to-sample ratio (e.g., >100:1) may be necessary.
-
Repack the Column Carefully: Ensure the silica gel is packed as a uniform, homogenous bed. A "slurry packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is generally preferred to minimize air bubbles and channels.
Q3: My purified fractions show a yellow/brown coloration, but TLC analysis indicates a single, pure spot. What could be the cause?
Probable Cause(s):
-
Co-eluting Colored Impurity: A colored impurity might have the exact same Rf as your product in the TLC solvent system but is not visible under UV light or with the stain you are using. Nitroaromatic compounds themselves are often pale yellow, but darker colors can indicate process-related impurities.
-
Minor Decomposition during Elution: A small amount of the product might be slowly degrading during the extended time it spends on the column, leading to colored byproducts that elute along with the main compound.
Recommended Solution(s):
-
Test an Alternative TLC System: Develop a TLC plate using a different solvent system (e.g., one with a different polarity or using a different solvent like toluene or diethyl ether) to see if you can resolve the colored impurity from your product.
-
Charcoal Treatment or Recrystallization: After combining the "pure" fractions and evaporating the solvent, the resulting solid can be redissolved and treated with a small amount of activated charcoal to adsorb colored impurities. Subsequent filtration and recrystallization can yield a pure, colorless product.
-
Minimize Residence Time: Run the column slightly faster (if separation allows) to reduce the time the compound is in contact with the stationary phase. This can be achieved by applying gentle positive pressure ("flash chromatography").
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
For most applications, silica gel (60 Å pore size, 230-400 mesh particle size) is the standard and most effective stationary phase. Its polarity is well-suited for separating moderately polar compounds like this compound from common non-polar (e.g., starting materials) and highly polar (e.g., reaction byproducts) impurities. If your compound shows signs of degradation on silica, neutral alumina is a viable alternative.
Q2: How do I select the optimal mobile phase (eluent)?
The selection process is empirical and best guided by Thin-Layer Chromatography (TLC).
-
Start with a binary solvent system: A common choice is a non-polar solvent like Hexane or Heptane mixed with a more polar solvent like Ethyl Acetate or Dichloromethane (DCM) .
-
Aim for an Rf of ~0.3: Spot your crude mixture on a TLC plate and test different solvent ratios. The ideal system will give your target compound an Rf value of approximately 0.25-0.35. This Rf value generally ensures that the compound elutes from the column in a reasonable timeframe without excessive diffusion.[1]
-
Ensure Separation: The chosen system must show a clear separation (ΔRf) between your product and any major impurities.
A good starting point for this compound, based on similar structures, would be a gradient of Hexane and Ethyl Acetate, starting from 95:5 and gradually increasing the proportion of Ethyl Acetate.[4]
Q3: Should I use an isocratic or gradient elution?
-
Isocratic Elution (constant solvent composition): This is suitable if your impurities are well-separated from the product on the TLC plate (i.e., they are either very non-polar with a high Rf or very polar with a low Rf).
-
Gradient Elution (solvent composition changes over time): This is highly recommended if your crude mixture contains multiple components with a wide range of polarities. A gradient allows you to first elute the non-polar impurities with a weak solvent, then increase the polarity to elute your product, and finally wash off any strongly retained polar impurities. This often results in better separation, sharper peaks, and a faster overall purification time.
Q4: My compound is poorly soluble in the starting mobile phase (e.g., 95:5 Hexane:EtOAc). How should I load it onto the column?
This is a common issue. The best approach is dry loading .[2]
-
Dissolve your crude material in a minimal amount of a low-boiling point solvent in which it is highly soluble (e.g., DCM, acetone, or ethyl acetate).
-
Add a small portion of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of silica gel coated with your sample.
-
Carefully layer this powder onto the top of your packed column bed. This technique prevents the introduction of a strong solvent directly onto the column, which would compromise separation.
Experimental Protocols & Data
Protocol 1: Standard Flash Column Chromatography of this compound
This protocol outlines a standard procedure for purifying a crude sample of this compound.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Solvents: Hexane (HPLC Grade), Ethyl Acetate (HPLC Grade)
-
Glass chromatography column
-
Collection tubes/flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Preparation: Prepare bottles of your starting eluent (e.g., 95:5 Hexane:EtOAc) and your final eluent (e.g., 70:30 Hexane:EtOAc).
-
Column Packing:
-
Secure the column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the starting eluent.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and allow the silica to settle. Drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the starting eluent (or a slightly more polar solvent like DCM) and carefully pipette it onto the top of the column.
-
Dry Loading (Recommended): Follow the dry loading procedure described in FAQ Q4.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column (using a pump or inert gas) to achieve a solvent flow rate of approximately 2 inches/minute. This is known as "flash chromatography."
-
Begin collecting fractions.
-
If using a gradient, gradually increase the percentage of ethyl acetate in the mobile phase according to a pre-determined gradient plan (see Table 1).
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates.
-
Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Presentation: Example Solvent Gradient
The following table provides an example of a stepwise gradient elution suitable for separating this compound from impurities of varying polarities. The volumes are illustrative for a column packed with ~50g of silica.
| Step | Solvent Composition (Hexane:Ethyl Acetate) | Volume (Column Volumes) | Purpose |
| 1 | 95:5 | 2-3 | Elute very non-polar impurities. |
| 2 | 90:10 | 3-5 | Elute less-polar impurities. |
| 3 | 85:15 | 5-10 | Elute the target compound. |
| 4 | 70:30 | 3-5 | Elute more polar impurities. |
| 5 | 50:50 | 2 | Wash the column of all remaining components. |
Visualizations
General Column Chromatography Workflow
Caption: Workflow for purifying this compound.
Troubleshooting Decision Tree: Poor Separation
Sources
Byproduct formation in the synthesis of 8-Bromo-6-nitroquinoline
Welcome to the technical support guide for the synthesis of 8-Bromo-6-nitroquinoline. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important chemical intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to help you navigate the complexities of this synthesis and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and what are its primary challenges?
The most prevalent and direct method for synthesizing this compound is the electrophilic nitration of 8-bromoquinoline using a nitrating mixture, typically composed of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The primary challenge is controlling the regioselectivity of the nitration. Under acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring. However, both the C5 and C6 positions are susceptible to attack, potentially leading to a mixture of 8-Bromo-5-nitroquinoline and the desired this compound.
Q2: Why is controlling the reaction temperature so critical during nitration?
Temperature control is paramount for two main reasons. First, the nitration of aromatic compounds is a highly exothermic process. Poor temperature control can lead to a runaway reaction, posing a significant safety hazard. Second, temperature can influence the isomer ratio of the products.[1] While the electronic effects of the bromo- and protonated quinolinium groups are the primary directors, higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a more complex and difficult-to-purify product mixture. It can also increase the risk of dinitration.
Q3: What are the expected major byproducts in this synthesis?
The principal byproduct is the constitutional isomer, 8-Bromo-5-nitroquinoline . The formation of this isomer is a known issue in the nitration of quinoline systems.[2] Depending on the harshness of the reaction conditions (e.g., high temperature or excessive nitrating agent), dinitrated products can also form. Another potential, though less common, impurity is the starting material, 8-bromoquinoline , if the reaction does not go to completion.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental observations and provides actionable solutions based on chemical principles.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| TLC shows two major spots with very close Rf values after reaction. | Formation of a mixture of 6-nitro and 5-nitro isomers. | 1. Optimize Temperature: Maintain a reaction temperature of 0°C or below to favor the formation of the thermodynamically preferred 6-nitro isomer. 2. Purification: Utilize flash column chromatography with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers. Multiple columns may be necessary. Recrystallization can also be effective if a suitable solvent system is found. |
| Low overall yield of the desired product. | 1. Incomplete Reaction: Insufficient reaction time or concentration of the nitrating agent. 2. Product Loss During Workup: The product may be partially soluble in the aqueous phase, or precipitation during quenching may be incomplete. | 1. Monitor Reaction: Use TLC to monitor the consumption of the starting material before quenching the reaction. 2. Controlled Quenching: Pour the reaction mixture slowly onto crushed ice to ensure complete precipitation of the product.[3] 3. Extraction: After neutralization, perform multiple extractions of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover all dissolved product.[3][4] |
| Evidence of dinitrated species in Mass Spectrometry analysis. | Reaction conditions are too harsh (temperature is too high, reaction time is too long, or an excess of nitrating agent was used). | 1. Milder Conditions: Reduce the amount of nitric acid used to the stoichiometric minimum or a slight excess. 2. Reduce Temperature: Perform the reaction at a lower temperature (e.g., -5°C to 0°C).[3] 3. Shorter Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further nitration. |
| The reaction mixture turned very dark or tar-like. | Side reactions and decomposition due to excessive heat or overly concentrated reagents. | 1. Slow Addition: Add the nitrating agent dropwise to the solution of 8-bromoquinoline in sulfuric acid while maintaining vigorous stirring and cooling in an ice-salt bath.[3] This dissipates heat and prevents localized "hot spots." 2. Ensure Purity of Starting Materials: Use high-purity 8-bromoquinoline and fresh acids. |
Validated Experimental Protocol
This protocol is adapted from established procedures for the nitration of bromoquinolines and is designed to maximize the yield of the 6-nitro isomer while minimizing byproducts.[3]
Materials and Reagents:
-
8-Bromoquinoline (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-bromoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of quinoline) at room temperature.
-
Cooling: Cool the solution to -5°C to 0°C using an ice-salt bath. It is crucial to maintain this temperature range throughout the addition of the nitrating agent.
-
Nitration: In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid. Slowly add this nitrating mixture dropwise to the cooled 8-bromoquinoline solution over 30-60 minutes. The internal temperature must not exceed 5°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours after the addition is complete. Monitor the reaction's progress by TLC (eluent: 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization & Extraction: Allow the ice to melt. The resulting acidic slurry is then neutralized carefully by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product should be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the this compound from the 5-nitro isomer and other impurities.
Visual Guides
Troubleshooting Workflow
This diagram provides a logical decision tree for addressing common issues encountered during the synthesis.
Caption: Troubleshooting Decision Tree for Synthesis.
Reaction Pathway and Byproduct Formation
This diagram illustrates the electrophilic aromatic substitution mechanism, showing the desired pathway versus the formation of the primary isomeric byproduct.
Caption: Regioselectivity in the Nitration of 8-Bromoquinoline.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives.
- ResearchGate. (n.d.). THE NITRATION OF SOME QUINOLINE DERIVATIVES.
- StackExchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position?.
- ChemicalBook. (n.d.). 6-bromoquinolin-8-amine synthesis.
- Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
- PMC NIH. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- Benchchem. (n.d.). Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline.
- Semantic Scholar. (n.d.). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Nucleophilic Substitution of 8-Bromo-6-nitroquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving 8-bromo-6-nitroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but often challenging substrate. Here, we address common issues encountered during nucleophilic substitution reactions at the C-8 position, providing in-depth explanations, troubleshooting strategies, and validated protocols based on established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Question 1: My reaction shows no conversion of the starting material, or the conversion is extremely slow. What are the likely causes and how can I fix this?
Answer: This is the most common issue and typically points to insufficient activation energy or suboptimal reaction conditions. The C-Br bond at the 8-position of the quinoline ring is notoriously difficult to substitute via a direct SNAr mechanism without potent activation.
-
Probable Cause 1: Insufficient Thermal Energy. The formation of the intermediate Meisenheimer complex is the rate-determining step and has a significant activation barrier.[1][2]
-
Solution: Increase the reaction temperature. Reactions that are sluggish at 80 °C may proceed efficiently at 120-150 °C. Consider switching to a higher-boiling-point solvent like DMSO, DMF, or NMP. Microwave irradiation can also be highly effective at accelerating these reactions by rapidly and efficiently heating the polar solvent and reactants.[3]
-
-
Probable Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in stabilizing intermediates and solvating ions.
-
Solution: Use a polar aprotic solvent. Solvents like DMSO, DMF, and NMP are ideal for SNAr reactions. They effectively solvate the counter-ion of the nucleophile (e.g., K⁺, Na⁺) but poorly solvate the anionic nucleophile itself, making it more "naked" and reactive.[4] Protic solvents (e.g., alcohols, water) can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing the reaction.[4][5]
-
-
Probable Cause 3: Incorrect Base or Insufficient Basicity. If your nucleophile is an amine or alcohol that requires deprotonation, the choice and strength of the base are critical.
-
Solution: Use a non-nucleophilic base strong enough to deprotonate your nucleophile. For amines, a strong inorganic base like K₂CO₃ or Cs₂CO₃ is often sufficient. For less acidic nucleophiles like alcohols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary. Ensure the base is anhydrous, as water can quench the base and hinder the reaction.
-
-
Probable Cause 4: Poor Nucleophile. The nucleophile itself may not be strong enough to attack the electron-deficient ring.
-
Solution: If possible, switch to a more potent nucleophile. For example, thiols are generally more nucleophilic than alcohols. If you are locked into a specific nucleophile, focus on optimizing the other three factors (temperature, solvent, and base) to maximize its reactivity.
-
Question 2: My reaction is messy. I'm observing multiple unidentified products by TLC/LC-MS. What are the potential side reactions?
Answer: A complex reaction mixture indicates a loss of selectivity or degradation of the starting material or product.
-
Probable Cause 1: Vicarious Nucleophilic Substitution (VNS) of Hydrogen. The nitro-activated quinoline ring is susceptible to nucleophilic attack at positions other than C-8, specifically at the hydrogen-bearing C-5 or C-7 positions.[6] This is a known competing pathway in highly activated nitroaromatic systems.
-
Solution: This is mechanistically difficult to prevent. However, VNS reactions often have different kinetic profiles. Try running the reaction at a lower temperature for a longer duration. If the desired SNAr reaction has a lower activation energy than the VNS side reaction, this may improve selectivity.
-
-
Probable Cause 2: Reaction with the Nitro Group. Strong bases and some nucleophiles, particularly at high temperatures, can react with the nitro group itself, leading to reduction or other complex decomposition pathways.[7]
-
Solution: Avoid excessively harsh conditions. Use the mildest base and lowest temperature that afford a reasonable reaction rate. If you suspect nitro group reduction, ensure your reaction is performed under an inert atmosphere (N₂ or Ar) to exclude atmospheric reducing agents.
-
-
Probable Cause 3: Benzyne Formation. Under very strong basic conditions (e.g., NaNH₂), an elimination-addition mechanism via a highly reactive benzyne intermediate can occur.[8] This pathway is less common under standard SNAr conditions but can lead to a mixture of regioisomers.
-
Solution: Avoid exceptionally strong bases like sodium amide unless this is the intended pathway. Stick to carbonate bases, alkoxides, or hydrides.
-
Section 2: Frequently Asked Questions (FAQs)
Question 1: What is the underlying mechanism for nucleophilic substitution on this compound?
Answer: The primary mechanism is a Nucleophilic Aromatic Substitution (SNAr) , which proceeds via an addition-elimination pathway.[1] This is fundamentally different from Sₙ1 or Sₙ2 reactions.[9]
-
Addition: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the bromine (C-8). This breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex .[8][10]
-
Elimination: The aromaticity is restored by the expulsion of the bromide leaving group (Br⁻). The addition step is typically the slow, rate-determining step of the reaction.[2]
// Reactants
sub [label=<
this compound
nu [label="Nu⁻", fontcolor="#EA4335"];
// Meisenheimer Complex
mc [label=<
Meisenheimer Complex (Resonance Stabilized)
// Product
prod [label=<
8-Substituted Product
lg [label="+ Br⁻"];
// Edges edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; sub -> mc [label=" + Nu⁻\n(Slow, Rate-Determining)"]; mc -> prod [label="(Fast)"]; prod -> lg [style=invis];
{rank=same; sub; nu} {rank=same; prod; lg} }
Caption: Figure 1: SₙAr Mechanism on this compound.
Question 2: Why is the position of the nitro group at C-6 significant for substitution at C-8?
Answer: The location of the strong electron-withdrawing nitro group is critical for activating the SNAr reaction. For effective activation, the group must be positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group via resonance.[8][11]
In the this compound system, the C-6 nitro group is para to the C-8 position. This geometric arrangement is crucial because it provides a direct resonance pathway to stabilize the negative charge generated during the nucleophilic attack, lowering the activation energy of the reaction. A nitro group at C-5 or C-7 (meta positions) would not offer this resonance stabilization, making the SNAr reaction significantly more difficult.[11]
Question 3: Direct SNAr is failing. Are there alternative, more reliable methods?
Answer: Yes. When direct SNAr is not feasible, transition-metal-catalyzed cross-coupling reactions are the preferred alternative. These methods do not rely on the SNAr mechanism and are often more robust and higher-yielding for unreactive aryl halides.
-
Buchwald-Hartwig Amination: This is a powerful palladium-catalyzed reaction for forming C-N bonds. It is highly effective for coupling amines (primary and secondary) with aryl halides.[12]
-
Ullmann Condensation: This is a copper-catalyzed reaction typically used for forming C-O, C-N, and C-S bonds. While older than palladium catalysis, modern ligand systems have made it a very effective method, especially for oxygen and nitrogen nucleophiles.[13]
-
Suzuki-Miyaura Coupling: For forming C-C bonds, the palladium-catalyzed Suzuki coupling of this compound with an appropriate boronic acid or ester is the standard method.[12]
These catalyzed reactions often proceed under milder conditions than high-temperature SNAr and are generally more tolerant of various functional groups.
Section 3: Experimental Protocols & Data
Protocol: General Procedure for SNAr Amination
This protocol provides a starting point for the reaction of this compound with a generic secondary amine (e.g., morpholine, piperidine). Optimization is essential.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine) (1.5 - 2.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add this compound and anhydrous potassium carbonate.
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Using a syringe, add anhydrous DMSO to the vial to create a suspension (typical concentration: 0.1-0.5 M).
-
Add the amine nucleophile to the mixture via syringe.
-
Place the sealed vial in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction vigorously. Monitor its progress every 2-4 hours by taking a small aliquot, diluting it with ethyl acetate, filtering it through a small plug of silica, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 8-amino-6-nitroquinoline derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Table 1: Representative Conditions for Nucleophilic Substitution
The following table summarizes starting conditions for various nucleophiles. Yields are highly dependent on the specific substrate and optimization.
| Nucleophile | Type | Base | Solvent | Temperature (°C) | Typical Method |
| Morpholine | N-Nucleophile | K₂CO₃ / Cs₂CO₃ | DMSO / NMP | 120-150 | SNAr / Buchwald-Hartwig |
| Phenol | O-Nucleophile | K₂CO₃ / NaH | DMF / DMSO | 130-160 | SNAr / Ullmann |
| Methanol | O-Nucleophile | NaOMe / NaH | DMF | 100-140 | SNAr |
| Thiophenol | S-Nucleophile | K₂CO₃ | DMF | 80-110 | SNAr |
| Arylboronic Acid | C-Nucleophile | K₃PO₄ | Toluene/H₂O | 90-110 | Suzuki Coupling (Pd cat.) |
Section 4: Troubleshooting Workflow
Use the following decision tree to diagnose and solve common reaction failures.
// Nodes start [label="Start: Low or No Conversion", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q_temp [label="Is reaction temp ≥ 120°C?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s_temp [label="Action: Increase temp to 120-150°C.\nConsider microwave heating.", fillcolor="#FFFFFF"]; q_solvent [label="Is solvent polar aprotic\n(DMSO, DMF, NMP)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s_solvent [label="Action: Switch to anhydrous\nDMSO, DMF, or NMP.", fillcolor="#FFFFFF"]; q_base [label="Is base strong enough & anhydrous?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; s_base [label="Action: Use stronger/anhydrous base\n(e.g., KOtBu, NaH for alcohols).\nEnsure reagents are dry.", fillcolor="#FFFFFF"]; q_alt [label="Still no reaction?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; s_alt [label="Solution: Switch to transition-metal catalysis.\n- Buchwald-Hartwig (for N-nuc)\n- Ullmann (for O-nuc)\n- Suzuki (for C-nuc)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q_temp; q_temp -> s_temp [label="No"]; s_temp -> q_solvent; q_temp -> q_solvent [label="Yes"]; q_solvent -> s_solvent [label="No"]; s_solvent -> q_base; q_solvent -> q_base [label="Yes"]; q_base -> s_base [label="No"]; s_base -> q_alt; q_base -> q_alt [label="Yes"]; q_alt -> s_alt [label="Yes"]; }
Caption: Figure 2: Troubleshooting Workflow for SₙAr Reactions.
References
- [Organic Syntheses Procedure for 6-methoxy-8-nitroquinoline]. Organic Syntheses. URL: [Link]
- [Nucleophilic Aromatic Substitution - Wikipedia]. Wikipedia. URL: [Link]
- [Nucleophilic Aromatic Substitution – Chemistry LibreTexts]. Chemistry LibreTexts. URL: [Link]
- Ökten, S., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. URL: [Link]
- Kowalski, P., et al. (2020).
- [Nucleophilic Aromatic Substitution (SNAr) – Master Organic Chemistry]. Master Organic Chemistry. URL: [Link]
- [Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution]. Chemistry Stack Exchange. URL: [Link]
- Allu, S., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions.... Journal of the Iranian Chemical Society. URL: [Link]
- [Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II]. KPU Pressbooks. URL: [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 8-Bromo-6-nitroquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-bromo-6-nitroquinoline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions with this challenging substrate. Our goal is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to ensure your success.
The this compound scaffold presents a unique set of challenges in palladium-catalyzed cross-coupling. Its electron-deficient nature, a result of the potent electron-withdrawing nitro group and the quinoline ring itself, significantly influences the reactivity of the C-Br bond. Furthermore, the presence of two potential coordinating sites—the quinoline nitrogen and the nitro group—can lead to catalyst inhibition or diversion from the desired catalytic cycle.[1][2] This guide is structured to directly address the specific issues you may encounter and provide a logical framework for catalyst and condition selection.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing targeted solutions and the scientific rationale behind them.
Question 1: My reaction has stalled. I see starting material and only a trace of the product, even after extended reaction times. What are the likely causes and solutions?
Answer: Low or no conversion is a common issue when working with electron-deficient heteroaromatic halides. The problem often lies in an inefficient catalyst system or suboptimal reaction conditions that fail to overcome the specific hurdles presented by the substrate.
-
Cause A: Inefficient Oxidative Addition. While the electron-withdrawing nitro group should facilitate oxidative addition, a poorly chosen ligand can lead to an unstable or inactive palladium(II) intermediate.
-
Solution: Switch to a more robust, electron-rich, and bulky ligand. For Suzuki-Miyaura couplings, Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly effective at stabilizing the catalyst and promoting this key step.[3][4] For Buchwald-Hartwig aminations, ligands like BrettPhos or RuPhos are designed specifically for challenging substrates.[5][6]
-
-
Cause B: Slow Transmetalation (Suzuki-Miyaura). The transmetalation step can become rate-limiting, especially if the organoboron reagent is also electron-deficient or sterically hindered.
-
Solution 1: Base Selection. The choice of base is critical. A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required to facilitate the formation of the more reactive boronate species, thereby accelerating transmetalation.[3][7]
-
Solution 2: Solvent System. Ensure all reagents are fully dissolved at the reaction temperature. Poor solubility can severely limit reaction rates.[8] Consider screening solvents like dioxane, toluene, or DMF. For Suzuki reactions, a co-solvent of water is often beneficial.[9][10]
-
-
Cause C: Catalyst Inhibition. The quinoline nitrogen on your substrate is a potential coordination site for the palladium catalyst, forming an inactive off-cycle complex.[1]
-
Solution: Employ bulky ligands. The steric hindrance of ligands like XPhos or BrettPhos can disfavor the binding of the quinoline nitrogen to the palladium center, keeping the catalyst active in the desired cycle.
-
Question 2: My reaction is messy, with significant side products like hydrodehalogenation (C-Br bond replaced by C-H) and/or homocoupling of my coupling partner. How can I improve selectivity?
Answer: The formation of side products indicates that an undesired reaction pathway is competing effectively with your desired cross-coupling.
-
Problem: Hydrodehalogenation. This side reaction, where the aryl bromide is reduced, is often caused by the presence of a proton source.
-
Solution 1: Rigorous Anhydrous Conditions. Ensure all solvents and reagents are scrupulously dry. Moisture is a common proton source that can lead to this pathway.[7]
-
Solution 2: Base and Reagent Purity. The choice of base can influence this side reaction. Additionally, ensure your amine (in Buchwald-Hartwig) or other reagents are of high purity, as impurities can sometimes act as hydrogen donors.[7]
-
-
Problem: Homocoupling (Primarily in Suzuki-Miyaura). The oxidative coupling of two boronic acid molecules is a frequent side reaction, particularly when oxygen is present.
-
Solution 1: Thorough Degassing. This is the most critical factor. Rigorously degas your solvent and ensure the reaction is maintained under a strict inert atmosphere (argon or nitrogen) throughout.[7] Multiple freeze-pump-thaw cycles are highly recommended.
-
Solution 2: Palladium Source. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂), which can sometimes promote oxidative side reactions during the initial reduction step.[7][9]
-
Question 3: My reaction mixture turns black immediately, and I get poor results. What does this signify?
Answer: The rapid formation of a black precipitate, often called "palladium black," is a classic sign of catalyst decomposition. The active, soluble Pd(0) catalyst has agglomerated into inactive, insoluble palladium metal.
-
Cause A: Ligand Degradation or Insufficient Ligation. The ligand's job is to stabilize the Pd(0) center. If the ligand is not robust enough for the reaction conditions (e.g., high temperature) or if the ligand-to-metal ratio is too low, the palladium will precipitate.
-
Solution: Use a more thermally stable ligand, such as a bulky biarylphosphine (e.g., XPhos) or an N-heterocyclic carbene (NHC).[7] Consider using a pre-formed, air-stable palladium pre-catalyst, which ensures the correct ligand-to-metal stoichiometry and promotes the clean generation of the active catalyst.[3][8]
-
-
Cause B: High Reaction Temperature. While heat can be necessary to drive the reaction, excessive temperatures can accelerate catalyst decomposition.
-
Solution: Once you have a more robust catalyst system, try running the reaction at the lowest effective temperature.[7] A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is often a valuable optimization step.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, foundational questions about setting up cross-coupling reactions with this compound.
Question 1: How do the nitro group and quinoline nitrogen affect my choice of catalyst?
Answer: These two functional groups are the primary reason this substrate is considered challenging.
-
Nitro Group: As a strong electron-withdrawing group, it makes the C-Br bond more susceptible to oxidative addition. However, it can also be a site for unwanted side reactions or may be incompatible with certain strong bases.[2][5]
-
Quinoline Nitrogen: This Lewis basic site can coordinate to the palladium center, acting as a potential catalyst poison by forming a stable, off-cycle complex.[1]
Your catalyst system must be designed to overcome these challenges. The solution is almost always to use a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) or an N-heterocyclic carbene (NHC) ligand .[3][4] The bulkiness sterically hinders coordination of the quinoline nitrogen, while the electron-rich nature of the ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle, particularly reductive elimination.
Question 2: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?
Answer: For a successful Suzuki-Miyaura coupling, a robust catalyst system capable of handling electron-deficient halides is essential.
| Component | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (1-3 mol%) | Air-stable pre-catalyst that reliably generates the active LPd(0) species.[3] |
| Ligand | XPhos (included in pre-catalyst) | A bulky, electron-rich ligand ideal for challenging substrates.[3] |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base that effectively promotes the transmetalation step.[7] |
| Solvent | Dioxane/H₂O (e.g., 10:1 ratio) | A common and effective solvent system for Suzuki couplings.[9][11] |
| Temperature | 100-110 °C | Sufficient to overcome activation barriers without excessive catalyst decomposition. |
Question 3: What are the best general starting conditions for a Buchwald-Hartwig amination with this substrate?
Answer: C-N bond formation with this substrate requires a state-of-the-art catalyst system due to the potential for catalyst inhibition by both the substrate and the amine coupling partner.
| Component | Recommendation | Rationale |
| Palladium Source | BrettPhos Pd G3 (1-3 mol%) | An excellent pre-catalyst for a wide range of C-N couplings, including with primary amines.[5] |
| Ligand | BrettPhos (included in pre-catalyst) | Specifically designed for challenging aminations, offering high activity and stability.[5] |
| Base | NaOt-Bu or LHMDS (1.5-2 equiv) | Strong, non-nucleophilic bases required to deprotonate the amine.[7] |
| Solvent | Toluene or Dioxane | Common, relatively non-polar solvents for this transformation.[8][12] |
| Temperature | 100-110 °C | Typical temperature range for Buchwald-Hartwig aminations. |
Question 4: When should I use a palladium pre-catalyst versus generating the active catalyst in situ from a source like Pd(OAc)₂?
Answer: For challenging substrates like this compound, using a modern, well-defined palladium pre-catalyst is almost always the superior choice.
-
In situ Generation (e.g., Pd(OAc)₂ + Ligand): This approach requires the reduction of a Pd(II) source to the active Pd(0) state. This reduction step can be unreliable, inefficient, and can generate side products that interfere with the reaction.[9][13]
-
Pre-catalysts (e.g., Buchwald Palladacycles): These are air-stable Pd(II) complexes that, upon exposure to the base in the reaction mixture, undergo a rapid and clean conversion to the active L-Pd(0) species.[8] This leads to more reproducible results, lower catalyst loadings, and often higher yields, which is why they are highly recommended for difficult couplings.[3]
Visualizations & Workflows
Catalyst Selection Workflow
This diagram provides a logical decision path for selecting an appropriate catalyst system based on the desired transformation.
Caption: Catalyst selection workflow for this compound.
Troubleshooting Logic Diagram
This diagram illustrates the logical steps to diagnose and solve common experimental problems.
Caption: Troubleshooting pathways for common reaction failures.
Experimental Protocols
The following are general, representative protocols. They should be considered starting points and may require optimization for your specific coupling partners. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk or glovebox techniques.
General Protocol: Suzuki-Miyaura Coupling
This protocol is adapted for a small-scale (0.2 mmol) test reaction.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., 0.2 mmol, 50.6 mg), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%, 3.4 mg).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1, 2 mL total volume) via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3][7]
General Protocol: Buchwald-Hartwig Amination
This protocol is adapted for a small-scale (0.2 mmol) test reaction.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., 0.2 mmol, 50.6 mg) and the base (e.g., sodium tert-butoxide, 1.5 equiv., 28.8 mg).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2 mol%, 3.6 mg).
-
Solvent & Amine Addition: Add degassed solvent (e.g., toluene, 2 mL) via syringe, followed by the amine coupling partner (1.2 equiv.).
-
Reaction: Place the vial in a pre-heated oil bath or heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and separate the layers.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[5][8]
References
- Nakao, Y. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. Benchchem.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Help troubleshooting a Buchwald-Hartwig amin
- Suzuki-Miyaura Coupling Reaction. Fisher Scientific.
- Cross-Coupling Reactions of Nitroarenes. PubMed. (2021).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Pd/NHC-catalyzed cross-coupling reactions of nitroarenes. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd/NHC-catalyzed cross-coupling reactions of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. reddit.com [reddit.com]
Troubleshooting homocoupling in Suzuki reactions of bromoquinolines
A Guide to Troubleshooting and Suppressing Homocoupling Side Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with bromoquinoline substrates and encountering challenges with homocoupling, a common side reaction that can diminish yields and complicate purification. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and the fundamental science behind these recommendations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki reaction with a bromoquinoline. What is it, and why is it forming?
A: You are likely observing the homocoupling of your boronic acid reagent. This side reaction produces a symmetrical biaryl (Ar-Ar) from two molecules of your organoboron compound (Ar-B(OH)₂), consuming your reagent and reducing the yield of the desired bromoquinoline-aryl product.[1][2] This undesirable reaction is primarily driven by two palladium-mediated pathways:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) complex can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[3][4][5] Rigorous exclusion of oxygen is therefore critical.[2][6]
-
Pd(II) Precatalyst Pathway: If you are using a Pd(II) salt, such as palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂), as your catalyst precursor, it can directly react with two equivalents of the boronic acid to form the homocoupled product.[4][7] This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but it does so at the expense of your boronic acid.[3][4]
dot graph "Homocoupling_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: Competing pathways leading to boronic acid homocoupling.
Q2: How does the choice of palladium source impact homocoupling, especially with a bromoquinoline?
A: The choice of palladium source is a critical first step in minimizing homocoupling.
-
Pd(II) Sources (e.g., Pd(OAc)₂, Pd(dppf)Cl₂): These are common, bench-stable catalysts but are inherently prone to causing homocoupling at the start of the reaction because they require reduction to Pd(0).[3][4] This initial phase can be particularly problematic.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are generally preferred as they can enter the catalytic cycle directly without a prerequisite reduction step, thus bypassing one of the major homocoupling pathways.[4][6]
-
Palladium Precatalysts (e.g., Buchwald G3/G4, PEPPSI-type): These are often the best choice for challenging substrates like bromoquinolines. They are designed to generate the active, monoligated Pd(0) species cleanly and efficiently upon activation.[4] This controlled generation minimizes the concentration of palladium species that could promote side reactions. The nitrogen atom in the quinoline ring can sometimes coordinate to the palladium center and deactivate the catalyst; highly active precatalysts can often overcome this issue.[8]
Recommendation: For bromoquinoline couplings, start with a Pd(0) source like Pd₂(dba)₃ or, ideally, a modern palladium precatalyst such as XPhos Pd G3.
Q3: My homocoupling is still significant even with a Pd(0) catalyst. What role does the ligand play?
A: The ligand is arguably the most influential component for controlling selectivity in Suzuki reactions. Its job is to stabilize the palladium center and modulate its reactivity.
-
Causality of Ligand Choice: The key steps in the desired Suzuki cycle are oxidative addition of the bromoquinoline to Pd(0) and the final reductive elimination to form the product.[9][10] Homocoupling competes with this. Bulky, electron-rich phosphine ligands are highly effective at preventing homocoupling for two main reasons:
-
Steric Hindrance: The bulkiness of the ligand can physically block the palladium center from coordinating with two boronic acid molecules simultaneously, which is required for homocoupling.[11]
-
Accelerated Reductive Elimination: Electron-donating ligands make the palladium center more electron-rich, which promotes the final, desired reductive elimination step.[9][11] By speeding up this step, the catalyst turns over more quickly in the productive cycle, reducing its opportunity to engage in side reactions.
-
-
Recommended Ligands: For bromoquinolines, which can be challenging substrates, consider using bulky biarylmonophosphine ligands (Buchwald ligands) such as SPhos , XPhos , or RuPhos .[4][12] N-heterocyclic carbenes (NHCs) can also be very effective.[4]
dot graph "Ligand_Effect" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: Logical flow of how ligand choice impacts homocoupling.
Q4: Can the base and solvent system influence homocoupling?
A: Absolutely. The base and solvent are not passive components; they actively influence the entire catalytic cycle.[13][14][15]
-
Base Selection: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[10]
-
Weak vs. Strong Bases: For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often necessary to promote efficient transmetalation. If this step is slow, the palladium-bromoquinoline intermediate has a longer lifetime, increasing the chance of side reactions. However, an overly strong base can sometimes promote protodeboronation (loss of the B(OH)₂ group), so a balance must be found.[8]
-
Recommendation: Start with K₂CO₃, but if you observe significant unreacted starting material alongside homocoupling, consider switching to K₃PO₄.
-
-
Solvent System: The solvent must solubilize all components and can influence catalyst stability and reaction rates.
-
Common Solvents: Mixtures of an aprotic organic solvent (like 1,4-dioxane, toluene, or THF) with water are standard.[12][14] The water is crucial for dissolving the inorganic base.[14]
-
Impact on Homocoupling: A solvent system that promotes fast and efficient cross-coupling will inherently suppress side reactions. Ensure your reactants are well-dissolved. For poorly soluble substrates, a higher boiling point solvent like DMF or DMAc might be necessary, but always ensure they are rigorously degassed.[14]
-
Quantitative Data Summary: Strategies to Mitigate Homocoupling
The following data, adapted from studies on related Suzuki-Miyaura reactions, illustrates the quantitative impact of key optimization strategies.
| Strategy | Condition | Homocoupling Byproduct (%) | Rationale | Reference |
| Deoxygenation | Vacuum/N₂ Backfill (3 cycles) | ~0.5% - 1.5% | Removes most dissolved oxygen. | [7][16] |
| N₂ Subsurface Sparge (30 min) | < 0.1% | More rigorous removal of dissolved O₂. | [7][16] | |
| Reducing Agent | Without Potassium Formate | ~0.5% - 1.5% | Pd(II) species persist and cause homocoupling. | [7][16] |
| With Potassium Formate (1.1 eq) | < 0.1% | Mildly reduces residual Pd(II) to active Pd(0). | [7][16][17] | |
| Catalyst Source | Pd(OAc)₂ (Pd(II) source) | Higher | Promotes homocoupling during in-situ reduction. | [7] |
| Pd/C or Pd Black (Pd(0) source) | Lower | Enters catalytic cycle directly, avoiding reduction step. | [7] |
Experimental Protocols
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
This protocol is essential for suppressing oxygen-mediated homocoupling and should be considered standard practice.
Objective: To remove dissolved oxygen from the reaction solvent and headspace.
Methodology:
-
Solvent Degassing: Before use, sparge your solvent (e.g., 1,4-dioxane/water mixture) with a subsurface stream of inert gas (Argon or Nitrogen) for at least 30-60 minutes.[2][6]
-
Vessel Preparation: Add your bromoquinoline, boronic acid, and base to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum until bubbling ceases, then backfill with inert gas. Repeat this "vacuum/backfill" cycle a minimum of three times.[8]
-
Reagent Addition: Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Final Degassing: Bubble inert gas through the stirred reaction mixture for an additional 15-20 minutes before adding the catalyst.[6]
Protocol 2: Optimized Suzuki-Miyaura Coupling of a Bromoquinoline to Minimize Homocoupling
This protocol incorporates best practices including the use of a modern precatalyst and a mild reducing agent.
Objective: To achieve high yield of the desired cross-coupled product while suppressing homocoupling to <1%.
Materials:
-
Bromoquinoline (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
XPhos Pd G3 precatalyst (1-2 mol%)
-
XPhos ligand (1-2 mol%, if not using a precatalyst with it)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 - 3.0 eq)
-
Potassium Formate (HCO₂K) (1.5 eq relative to palladium)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
Methodology:
-
Setup: To a dry Schlenk flask under a positive pressure of inert gas, add the bromoquinoline, arylboronic acid, K₃PO₄, and potassium formate.
-
Inerting: Perform three vacuum/inert gas backfill cycles.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the XPhos Pd G3 precatalyst.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the bromoquinoline is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- New Quinoline Derivatives via Suzuki Coupling Reactions.
- Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential.
- (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Organic Chemistry Portal. [Link]
- Suzuki coupling of heteroaryl halides with aryl boronic acids a.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations.
- Suzuki‐Miyaura cross‐coupling of heteroaryl halides with...
- The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a ….
- Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- How can I solve my problem with Suzuki coupling?
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands.
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- 9. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Temperature Management in the Synthesis of 8-Bromo-6-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for managing reaction temperatures during the synthesis of 8-Bromo-6-nitroquinoline. Proper thermal control is paramount for achieving high yield, purity, and regioselectivity while ensuring the safety of the procedure. This document is structured to address specific issues encountered in the laboratory through a troubleshooting guide and frequently asked questions.
Section 1: The Critical Role of Temperature in Quinoline Nitration
The synthesis of this compound is achieved via the electrophilic aromatic substitution (nitration) of 8-bromoquinoline. This reaction is highly exothermic and exquisitely sensitive to temperature fluctuations.
Mechanism and Temperature Causality: The reaction involves the in-situ generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The sulfuric acid protonates the nitric acid, which then loses water to form the electrophile.
-
Rate of Reaction: Higher temperatures increase the kinetic energy of molecules, leading to a faster reaction rate. However, this can be detrimental. The generation of the nitronium ion and its subsequent attack on the quinoline ring are both temperature-dependent steps. Uncontrolled acceleration can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially, potentially causing violent boiling, pressure buildup, and explosions.[1][2]
-
Regioselectivity: The quinoline nucleus is complex. Under strong acidic conditions, the heterocyclic nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring to electrophilic attack, directing substitution to the benzene ring.[3] Nitration typically yields a mixture of 5-nitro and 8-nitro isomers.[3] While the starting material is 8-bromoquinoline, the electronic directing effects still favor substitution at other positions on the benzene ring, primarily C-5 and C-7, with the potential for C-6 substitution under carefully controlled conditions. Temperature plays a crucial role in governing the isomer distribution; even slight deviations can favor the formation of undesired isomers that are difficult to separate from the target product.[4][5]
-
Byproduct Formation: Elevated temperatures provide the necessary activation energy for secondary, less favorable reactions. This includes the formation of dinitrated and polynitrated species, as well as oxidative degradation of the starting material and product, often observed as charring or darkening of the reaction mixture.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Question: My reaction yielded a mixture of isomers with very little of the desired this compound. What went wrong?
Answer: This is a classic regioselectivity issue, most often tied to inadequate temperature control.
-
Possible Cause: The internal reaction temperature likely rose above the optimal window (e.g., > 5-10 °C). At higher temperatures, the kinetic barrier for substitution at other positions (like C-5 or C-7) is more easily overcome, leading to a less selective reaction.
-
Troubleshooting Steps:
-
Verify Thermometer Placement: Ensure your thermometer bulb is fully submerged in the reaction mixture, away from the flask walls, to get an accurate reading of the internal temperature.
-
Improve Cooling Efficiency: Use a more effective cooling bath. An ice-water bath is good for maintaining 0 °C, but an ice-salt bath (-10 to -20 °C) or a dry ice/acetone bath (-78 °C) provides more robust cooling capacity, especially during additions.[4]
-
Slow Down Reagent Addition: Add the nitrating agent (or the substrate to the acid mixture) dropwise or in very small portions. This allows the cooling bath to dissipate the heat generated from each addition before the next one occurs. A pressure-equalizing dropping funnel is highly recommended.
-
Ensure Vigorous Stirring: Efficient stirring is critical to distribute the generated heat evenly throughout the reaction mixture and prevent localized hot spots where side reactions can initiate.
-
Question: I have a low yield, and my crude product is a dark, tarry substance. How can I fix this?
Answer: The formation of dark, insoluble material is indicative of oxidative decomposition or charring, which is a direct result of excessive temperatures.
-
Possible Cause: A thermal runaway, even a minor one, has likely occurred. This happens when the rate of heat generation exceeds the rate of heat removal. Adding reagents too quickly is the most common culprit.[2]
-
Troubleshooting Steps:
-
Pre-cool All Reagents: Before starting, cool both the flask containing the 8-bromoquinoline in sulfuric acid and the nitrating agent in separate ice baths.
-
Strict Addition Rate Control: The addition of the nitrating agent must be extremely slow. For a lab-scale reaction, this could mean adding the reagent over 30-60 minutes while ensuring the internal temperature never exceeds the set limit (e.g., 0-5 °C).
-
Dilution: Running the reaction at a slightly lower concentration (using more sulfuric acid as the solvent) can help to moderate the reaction and improve heat transfer, though this may require longer reaction times.
-
Question: My reaction seems very sluggish or incomplete, even after several hours. Should I increase the temperature?
Answer: While it's tempting to increase the temperature to speed up a slow reaction, this should be your last resort and must be done with extreme caution.
-
Possible Cause:
-
Insufficiently Potent Nitrating Agent: The concentration of your acids might be lower than required. Ensure you are using concentrated (98%) sulfuric acid and concentrated (70%) or fuming nitric acid.
-
Reaction Temperature is Too Low: While crucial for control, an excessively low temperature (e.g., < -20 °C) can significantly slow the reaction rate to an impractical level.
-
Poor Reagent Quality: Water in the reaction mixture can quench the formation of the nitronium ion. Ensure reagents are anhydrous where specified.
-
-
Troubleshooting Steps:
-
Confirm Reagent Concentration: Verify the concentration of your nitric and sulfuric acids. Using fresh bottles is advisable.
-
Allow for Gradual Warming: If the reaction is clean but slow at 0 °C, after the addition is complete, you can allow the mixture to slowly warm to room temperature and stir for an extended period (e.g., overnight), monitoring progress by TLC.
-
Controlled Temperature Increase: Only if the above steps fail, consider raising the temperature in small, controlled increments (e.g., to 10-15 °C) while monitoring for any signs of exotherm or color change. This is an advanced step and carries risks.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the ideal temperature range for the nitration of 8-bromoquinoline?
-
A1: The ideal temperature for the addition of the nitrating agent is typically maintained between 0 °C and 5 °C . This range is a compromise between controlling the exothermic reaction to prevent side products and allowing the reaction to proceed at a reasonable rate. After the addition is complete, the reaction may be stirred at this temperature or allowed to warm slowly to room temperature to ensure completion.
-
-
Q2: How critical is the purity of the starting 8-bromoquinoline?
-
A2: Extremely critical. Impurities can react with the strong acid mixture, leading to unexpected side products and color formation. It is highly recommended to use 8-bromoquinoline of >98% purity or to purify it by recrystallization or column chromatography before use.
-
-
Q3: What are the best laboratory practices for ensuring safety during this nitration?
-
A3: Always work in a certified chemical fume hood.[1][6] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[1] Have a neutralization agent (like sodium bicarbonate) and a spill kit readily available.[7] Always add acid to water (or substrate solution to acid) slowly, never the other way around. Ensure the reaction is never left unattended, especially during the addition phase.
-
-
Q4: I need to scale up the synthesis. What are the key temperature-related challenges?
-
A4: Scaling up exothermic reactions is non-trivial. The surface-area-to-volume ratio decreases as the volume increases, making heat dissipation much less efficient. For larger scales, you will need a jacketed reactor with a circulating cooling system and a mechanical stirrer. The rate of addition must be proportionally slower, and continuous temperature monitoring is non-negotiable. A pilot run at an intermediate scale is strongly advised.
-
Section 4: Experimental Protocol and Data
This protocol is a representative procedure adapted from established methods for quinoline nitration.[8]
Synthesis of this compound
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 8-bromoquinoline (1.0 eq).
-
Dissolution & Cooling: Place the flask in an ice-salt bath. Slowly add concentrated sulfuric acid (98%, ~5-10 mL per gram of substrate) while stirring, ensuring the temperature does not exceed 20 °C. Once addition is complete, cool the resulting solution to 0 °C .
-
Nitrating Agent Addition: Slowly, drop-by-drop, add a pre-cooled mixture of concentrated nitric acid (70%, 1.1 eq) and concentrated sulfuric acid (1:1 v/v) via the dropping funnel. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.
-
Reaction: After the addition is complete, let the mixture stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, very carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~7-8. Perform this step in an ice bath , as the neutralization is also exothermic.
-
Isolation: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and then dried.
-
Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate the pure this compound.[9]
Table 1: Critical Temperature Parameters
| Stage | Parameter | Recommended Range | Rationale |
| Dissolution | Internal Temperature | < 20 °C | Prevents initial degradation of substrate in strong acid. |
| Nitrating Agent Addition | Internal Temperature | 0 °C to 5 °C | Critical for regioselectivity and preventing byproduct formation. |
| Reaction Stirring | Internal Temperature | 0 °C to Room Temp | Allows reaction to proceed to completion after controlled addition. |
| Neutralization | Internal Temperature | < 25 °C | Neutralization is highly exothermic; cooling prevents product degradation.[4] |
Section 5: Visualization of Workflows and Relationships
Diagram 1: Troubleshooting Workflow for Nitration Issues A logical guide for diagnosing and solving common synthesis problems.
Caption: Troubleshooting workflow for nitration issues.
Diagram 2: Impact of Temperature on Reaction Outcome Illustrates the relationship between temperature and the distribution of products.
Caption: Impact of temperature on reaction outcome.
References
- This cit
- Nitration reaction safety. (2024). YouTube.
- Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. (n.d.). American Chemical Society.
- NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.
- Reduce your risk of a nitric acid incident. (2024). University of Washington Environmental Health & Safety.
- This cit
- This cit
- Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses.
- This cit
- Why does the nitration of quinoline occur at the 5 (and 8) position?. (2020). Chemistry Stack Exchange.
- This cit
- This cit
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 8-Bromo-6-nitroquinoline
This technical support guide is designed for researchers, medicinal chemists, and drug development professionals working with 8-bromo-6-nitroquinoline. The reactivity of this substrate, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the choice of solvent. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate experimental challenges and optimize your reaction outcomes.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the core principles governing the reactivity of this compound.
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The quinoline ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂). The reaction involves a two-step addition-elimination process where the nucleophile first attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1] In the second, typically faster step, the bromide leaving group is eliminated, restoring the aromaticity of the ring.[1]
Q2: Why is the choice of solvent so critical for this reaction?
A2: The solvent plays a multifaceted role in an SNAr reaction by:
-
Stabilizing Charged Species: The rate-determining step is usually the formation of the negatively charged Meisenheimer complex.[2] Solvents that can stabilize this intermediate will lower the activation energy and accelerate the reaction.[3][4]
-
Solvating the Nucleophile: The solvent's interaction with the nucleophile can either enhance or diminish its reactivity. This is a key differentiator between solvent classes.[5]
-
Ensuring Solubility: Reactants must be sufficiently dissolved for the reaction to occur efficiently. This compound and its derivatives can have limited solubility, making solvent selection a practical first step.[6]
Q3: What is the general difference between polar protic and polar aprotic solvents in this context?
A3:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are generally the preferred choice for SNAr reactions. They possess large dipole moments that effectively stabilize the Meisenheimer complex.[7] Crucially, they do not have acidic protons and cannot act as hydrogen-bond donors. This leaves the anionic nucleophile less solvated, or more "naked," significantly increasing its reactivity.[5][8]
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have acidic protons and are strong hydrogen-bond donors. They can form a solvent shell around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and decreases its reactivity, often slowing down the reaction rate.[3][5]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is formatted to directly address problems you may encounter in the lab.
Issue 1: The reaction is very slow or fails to proceed to completion.
Cause & Troubleshooting Steps:
-
Suboptimal Solvent Choice: Your solvent may be deactivating the nucleophile or failing to stabilize the reaction intermediate.
-
Solution: Switch to a high-polarity aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points as they are highly effective at accelerating SNAr reactions.[9]
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be sluggish.
-
Solution: Gentle heating (e.g., 50-80 °C) can improve both solubility and reaction rate. If using a lower-boiling solvent like acetonitrile, ensure the reaction is conducted in a sealed vessel or under reflux. If solubility remains an issue in your chosen solvent, consider DMSO, which is an exceptional solubilizing agent for many organic compounds.[6]
-
-
Weak Nucleophile: If your nucleophile is weak (e.g., a neutral amine), the reaction will inherently be slower.
-
Solution: In addition to using an optimal solvent like DMSO, you may need to increase the reaction temperature or use a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.
-
Issue 2: I am observing significant side product formation.
Cause & Troubleshooting Steps:
-
Reaction Temperature is Too High: While heating can increase the rate of the desired reaction, excessive heat can also promote decomposition or side reactions.
-
Solution: Find the optimal temperature balance. Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction closely by TLC or LC-MS to track the formation of both the product and impurities over time.[10]
-
-
Solvent-Induced Side Reactions: Some solvents can participate in or promote unwanted pathways. For instance, in the presence of a strong base, protic solvents could potentially act as competing nucleophiles.
-
Solution: Ensure your solvent is anhydrous and inert under the reaction conditions. If you suspect solvent participation, switch to a different aprotic solvent.
-
-
Regioselectivity Issues: While the 8-position is activated, other positions on the quinoline ring can also react under harsh conditions.
-
Solution: This is primarily controlled by the substrate's electronics, but milder conditions (lower temperature, optimal solvent) can improve selectivity.[10]
-
Issue 3: The reaction yield is inconsistent between batches.
Cause & Troubleshooting Steps:
-
Variable Solvent Quality: The presence of water in aprotic polar solvents is a common culprit for inconsistent results. Water can compete as a nucleophile and affect the solubility of reagents.
-
Solution: Always use anhydrous (dry) solvents for these reactions. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves) before use.
-
-
Inadequate Temperature Control: Fluctuations in temperature can lead to variable reaction rates and side product profiles.
-
Solution: Use a temperature-controlled reaction block or oil bath to maintain a stable temperature throughout the experiment.[11]
-
-
Atmospheric Moisture: Some reagents, particularly strong bases or highly reactive nucleophiles, can be sensitive to air and moisture.
-
Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Part 3: Data Presentation & Visualization
Solvent Selection Guide
The following table summarizes the properties of common solvents and their general suitability for SNAr reactions with this compound.
| Solvent | Dielectric Constant (ε) | Type | General Effect on SNAr Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | 47 | Polar Aprotic | Excellent | High polarity stabilizes the Meisenheimer complex; does not H-bond with the nucleophile.[3] |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | Excellent | Similar to DMSO, provides high polarity and an aprotic environment. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good | Good polarity, but generally less effective at stabilizing the intermediate than DMSO or DMF. |
| Tetrahydrofuran (THF) | 7.6 | Moderately Polar Aprotic | Moderate to Poor | Lower polarity offers less stabilization for the charged intermediate. Often requires higher temperatures. |
| Ethanol (EtOH) | 24.5 | Polar Protic | Poor to Moderate | Stabilizes and deactivates the nucleophile via hydrogen bonding, slowing the reaction.[5] |
| Methanol (MeOH) | 33 | Polar Protic | Poor to Moderate | Similar to ethanol, its protic nature hinders nucleophile reactivity.[4] |
| Toluene | 2.4 | Non-polar | Very Poor | Fails to stabilize the polar, charged intermediate, resulting in extremely slow or no reaction. |
Visualizing the SNAr Mechanism
Caption: A decision-making workflow for solvent selection and troubleshooting.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile
-
Disclaimer: This is a representative protocol and may require optimization for specific nucleophiles. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, morpholine) (1.2 - 1.5 equivalents)
-
Anhydrous DMSO
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMSO to create a solution with a concentration of approximately 0.1-0.5 M. Stir until all solids are dissolved.
-
Add the amine nucleophile (1.2 eq) to the solution via syringe.
-
Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended) and stir.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The disappearance of the starting material spot/peak indicates the reaction is proceeding.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water. This will often precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing thoroughly with water to remove residual DMSO.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography on silica gel.
Protocol 2: Small-Scale Solvent Screening
-
Objective: To empirically determine the best solvent for a new reaction.
Procedure:
-
Set up several small reaction vials (e.g., 2 mL HPLC vials with stir vanes).
-
In each vial, place an identical amount of this compound (e.g., 20 mg).
-
To each vial, add an identical amount of your nucleophile and a small internal standard (for analytical monitoring).
-
Add 0.5 mL of a different anhydrous solvent to each vial (e.g., Vial 1: DMSO, Vial 2: DMF, Vial 3: Acetonitrile, Vial 4: THF).
-
Seal the vials and place them in a temperature-controlled heating block set to the desired temperature (e.g., 80 °C).
-
After a set time (e.g., 2 hours), remove a small aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the percent conversion to product.
-
Compare the results to identify the most effective solvent system.
References
- Time.gov. (n.d.). Current time in Pasuruan, ID.
- ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction.
- Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Repositorio Académico - Universidad de Chile. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
- Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction.
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways.
- PubMed. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.
- National Institutes of Health. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen.
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- YouTube. (2025, July 8). How Does Dipole Moment Affect Chemical Reactions?
- Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
- Royal Society of Chemistry. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
- Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions.
- Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
- PubChem. (n.d.). 6-Bromo-8-nitroquinoline.
- Journal of the American Chemical Society. (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
- Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.
- BYJU'S. (n.d.). Nucleophilic Substitution Reaction.
- Chemguide. (n.d.). What is nucleophilic substitution?.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
- National Institutes of Health. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. m.youtube.com [m.youtube.com]
- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Base Selection for Reactions with 8-Bromo-6-nitroquinoline
Welcome to the technical support center for optimizing reactions involving 8-bromo-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the appropriate base for your specific chemical transformation. Here, we move beyond simple protocols to explain the why behind base selection, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types I can perform with this compound, and how does the base influence them?
This compound is a versatile substrate, amenable to two primary classes of reactions where base selection is critical:
-
Nucleophilic Aromatic Substitution (SNAr): In this reaction, a nucleophile displaces the bromide at the C8 position. The quinoline ring is "activated" towards this attack by the electron-withdrawing nitro group.[1][2] The primary role of the base here is to deprotonate the incoming nucleophile (e.g., an alcohol or amine), thereby increasing its nucleophilicity and initiating the reaction.[3][4]
-
Palladium-Catalyzed Cross-Coupling Reactions: This includes well-known transformations like the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[5][6] In these reactions, the base's role is more intricate, participating directly in the catalytic cycle. For instance, in Suzuki coupling, the base is crucial for the transmetalation step,[7][8] while in Buchwald-Hartwig amination, it facilitates the deprotonation of the amine nucleophile.[9][10]
Q2: How do I choose between an organic and an inorganic base?
The choice depends on several factors, including the reaction type, solvent, and the pKa of the nucleophile.
-
Inorganic bases (e.g., K2CO3, Cs2CO3, K3PO4) are often used in palladium-catalyzed reactions, particularly Suzuki couplings.[5] They are generally less soluble in organic solvents, leading to heterogeneous reaction mixtures, which can sometimes be advantageous.
-
Organic bases (e.g., triethylamine (Et3N), diisopropylethylamine (DIPEA), sodium tert-butoxide (NaOt-Bu)) are soluble in organic solvents and are frequently employed in both SNAr and Buchwald-Hartwig reactions.[11] Strong, non-nucleophilic alkoxide bases like NaOt-Bu are particularly effective in deprotonating a wide range of nucleophiles.[10]
A key principle is to select a base that is strong enough to deprotonate the nucleophile (or catalyst intermediate) but not so strong that it leads to unwanted side reactions. A good starting point is to compare the pKa of the base's conjugate acid with the pKa of the nucleophile.[12][13]
Troubleshooting Guide: Base-Related Issues in Reactions with this compound
Issue 1: Low or No Conversion to the Desired Product
Potential Cause: The chosen base may be too weak to effectively deprotonate the nucleophile, leading to a low concentration of the active nucleophilic species.
Troubleshooting Steps:
-
Consult a pKa Table: Compare the pKa of your nucleophile with the pKa of the conjugate acid of your base.[14][15] For efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher than that of the nucleophile.
Base Conjugate Acid Approximate pKa (in H₂O) Typical Applications Triethylamine (Et₃N) Triethylammonium 10.7 General purpose, mild base Potassium Carbonate (K₂CO₃) Bicarbonate 10.3 Suzuki coupling, SNAr Potassium Phosphate (K₃PO₄) Biphosphate 12.3 Suzuki coupling Sodium tert-butoxide (NaOt-Bu) tert-Butanol 17 Buchwald-Hartwig, SNAr Lithium diisopropylamide (LDA) Diisopropylamine 36 Very strong, non-nucleophilic base -
Increase Base Strength: If your current base is too weak, consider switching to a stronger one. For example, if K₂CO₃ is ineffective in an SNAr reaction with a weakly acidic alcohol, a stronger base like NaH or NaOt-Bu may be required.[16]
-
Solvent Considerations: Ensure your solvent is compatible with your base and reaction type. Polar aprotic solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles and are often good choices for SNAr reactions.[3]
Issue 2: Formation of Side Products
Potential Cause: The base may be too strong or nucleophilic, leading to side reactions with the starting material or solvent.
Troubleshooting Steps:
-
Hydrolysis: If water is present, strong bases can promote the hydrolysis of the this compound to the corresponding quinolinone. Ensure you are using anhydrous conditions.[3]
-
Reaction with Solvent: Some solvents can react with strong bases at elevated temperatures. For instance, DMF can decompose in the presence of a strong base to generate dimethylamine, which can act as a competing nucleophile.[3] If you suspect this is occurring, consider switching to a more robust solvent like dioxane or toluene.
-
Use a Non-Nucleophilic Base: If your base is acting as a competing nucleophile, switch to a sterically hindered, non-nucleophilic base. For example, replace sodium ethoxide with sodium tert-butoxide.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for your specific boronic acid.
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent (e.g., a mixture of dioxane and water).
-
Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for your specific amine.
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the amine (1.2 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq.).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[10][11]
Visualizing the Logic of Base Selection
Caption: Decision workflow for base selection.
Caption: Role of the base in an SNAr reaction.
References
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Khan Academy. (2013). Nucleophilic aromatic substitution I. YouTube.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- pKa Values of Common Bases. (n.d.).
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- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
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- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 14. uwindsor.ca [uwindsor.ca]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Work-up procedures for reactions involving 8-Bromo-6-nitroquinoline
Technical Support Center: 8-Bromo-6-nitroquinoline
A Guide to Robust Reaction Work-up and Troubleshooting Procedures
Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I have designed this guide to move beyond simple procedural lists. My objective is to provide you with the underlying scientific rationale for each step, empowering you to troubleshoot effectively and adapt these protocols to your specific experimental context. This resource is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during the work-up and purification of reactions involving this versatile intermediate.
Section 1: Compound Properties and Handling FAQs
Q1: What are the key physical and solubility properties of this compound that influence work-up procedures?
Understanding the fundamental properties of this compound is critical for designing effective extraction and purification strategies. The compound is a solid at room temperature and, like many polycyclic aromatic systems, exhibits poor solubility in water. Its solubility is significantly better in common organic solvents.
The nitro group is a strong electron-withdrawing group, which decreases the basicity of the quinoline nitrogen. This means that unlike quinoline itself, this compound does not readily protonate and dissolve in dilute aqueous acid. This property is crucial for designing liquid-liquid extraction protocols, as it will remain in the organic phase during an acidic wash.
Table 1: Physicochemical and Solubility Profile of this compound and Related Analogues
| Property | Value / Observation | Implication for Work-up |
| Molecular Formula | C₉H₅BrN₂O₂[1] | --- |
| Molecular Weight | 253.06 g/mol [1] | --- |
| Physical Appearance | Typically a yellow or brown solid.[2] | Color can be an initial indicator of purity; highly colored crude products may contain polymeric or degradation impurities. |
| Aqueous Solubility | Predicted to have low aqueous solubility.[3] | The compound will partition strongly into the organic phase during aqueous work-up. |
| Organic Solubility | Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate (EtOAc), and moderately soluble in alcohols like ethanol and methanol.[2][4] | Provides a range of options for reaction solvents, extraction, and chromatography. |
| Recrystallization | Can be recrystallized from solvent systems like Dichloromethane/Hexane[5] or Toluene/Heptane.[6] | These solvent systems are good starting points for final purification. |
Note: Some data is inferred from closely related analogues like 8-nitroquinoline and brominated isoquinolines due to limited specific data for the title compound.
Q2: What are the recommended safety precautions for handling this compound?
As with any halogenated nitroaromatic compound, this compound should be handled with care. It is classified as an irritant and is harmful if swallowed or in contact with skin.[2]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
-
Ventilation: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Exposure Response:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
Section 2: General Aqueous Work-up & Extraction
Q3: I've completed my reaction. What is the standard procedure for an initial aqueous work-up?
The goal of an aqueous work-up is to perform a preliminary separation of your target compound from water-soluble reagents, catalysts, and byproducts.[9] For a typical reaction involving this compound, a standard workflow involves quenching the reaction, dilution, and a series of washes.
Q4: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
Emulsions are a common frustration, often caused by finely dispersed insoluble materials or surfactants. Here are several field-proven techniques to break them:
-
Time: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the organic material out of solution and break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth). This can remove the particulate matter that is stabilizing the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes the formation of emulsions in the first place.
Q5: Which organic solvent is best for extracting this compound from an aqueous layer?
The ideal extraction solvent should have high solubility for your compound, be immiscible with water, and have a relatively low boiling point for easy removal.
-
Ethyl Acetate (EtOAc): An excellent general-purpose choice. It has good solvating power for this compound and is less dense than water.
-
Dichloromethane (DCM): Also an excellent solvent for this compound. It is denser than water, which means it will form the bottom layer. This can be advantageous for certain separation procedures.
-
Chloroform (CHCl₃): While a good solvent, its use is often discouraged due to higher toxicity compared to DCM and EtOAc.
Section 3: Purification Strategies
Q6: My crude product is impure after extraction. What are the recommended conditions for purification by column chromatography?
Flash column chromatography on silica gel is the most common method for purifying this compound. The key is to select a solvent system that provides good separation between your product and impurities, with a target Rf (retention factor) for the product of ~0.3.
Table 2: Recommended Solvent Systems for Silica Gel Chromatography
| Eluent System | Polarity | Typical Application / Impurities Removed |
| Hexanes / Ethyl Acetate | Low to Medium | Excellent general-purpose system. Start with a low percentage of EtOAc (e.g., 5%) and gradually increase the polarity. Ideal for separating non-polar byproducts.[10][11] |
| Dichloromethane / Hexanes | Low | Useful for separating very non-polar impurities from the slightly more polar product. |
| Dichloromethane / Diethyl Ether | Medium | Good for separating moderately polar impurities. A similar system was used to purify 5-bromo-8-nitroisoquinoline.[6] |
Protocol: Flash Column Chromatography
-
Dry Loading: For best results, pre-adsorb your crude product onto a small amount of silica gel. Dissolve the crude material in a minimal amount of DCM or EtOAc, add silica gel, and concentrate the slurry to a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel slurried in your starting eluent (e.g., 95:5 Hexanes:EtOAc).
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Run the column using a gradient of increasing polarity (e.g., increasing the percentage of EtOAc). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Q7: How can I purify this compound by recrystallization?
Recrystallization is an excellent technique for obtaining highly pure material, provided a suitable solvent system can be found. The ideal solvent will dissolve the compound when hot but not when cold.
Recommended Solvent Systems to Screen:
-
Single Solvent: Ethanol can be a good starting point.[4] Dissolve the crude product in a minimum amount of boiling ethanol and allow it to cool slowly.
-
Two-Solvent System: This is often more effective.
-
Dichloromethane / Hexane: Dissolve the crude product in a minimal amount of hot DCM. Slowly add hexane (the "anti-solvent") until the solution becomes faintly cloudy. Re-heat to clarify and then allow to cool slowly. A similar system was effective for 8-nitroquinoline.[5]
-
Toluene / Heptane: This system was successfully used for the related 5-bromo-8-nitroisoquinoline and is another excellent candidate.[6]
-
Section 4: Troubleshooting Specific Reactions
This section addresses work-up challenges for two common transformations of this compound.
Subsection 4.1: Nitro Group Reduction
Q8: I want to reduce the nitro group to an amine. Which reagent should I use to avoid debromination?
This is a critical consideration. The C-Br bond on the quinoline ring can be susceptible to reduction (hydrogenolysis), especially under harsh catalytic hydrogenation conditions.
-
Recommended (Chemoselective) Reagents:
-
Tin(II) Chloride (SnCl₂): This is a classic and highly reliable method for reducing aromatic nitro groups in the presence of halogens. It is a mild method that proceeds in a solvent like ethanol or ethyl acetate.[12]
-
Iron (Fe) or Zinc (Zn) in Acid: Using iron powder or zinc dust in acetic acid or with ammonium chloride is another effective and mild method that typically preserves aryl halides.[12]
-
-
Use with Caution:
-
Catalytic Hydrogenation (H₂/Pd/C): While very effective for nitro reduction, standard palladium on carbon can readily catalyze the reduction of the C-Br bond.[12]
-
Raney Nickel: This catalyst is often considered safer for substrates with aryl halides compared to Pd/C, but the risk of dehalogenation is not zero.[12]
-
Q9: My work-up after a tin(II) chloride (SnCl₂) reduction is messy. What is a reliable protocol?
Work-ups for SnCl₂ reductions can be challenging due to the formation of tin salts. The key is to basify the solution to precipitate tin hydroxides, which can then be filtered off.
Protocol: Work-up for SnCl₂ Reduction
-
Concentrate: After the reaction is complete (monitor by TLC), remove the bulk of the organic solvent (e.g., ethanol) via rotary evaporation.
-
Dilute: Dilute the residue with ethyl acetate.
-
Basify: Cool the mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M NaOH solution with vigorous stirring until the pH of the aqueous layer is >8. This will precipitate tin salts as a thick white solid (tin hydroxides).
-
Filter: Filter the entire biphasic mixture through a pad of Celite®. Wash the filter cake thoroughly with fresh ethyl acetate to recover all of the product.
-
Separate: Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash & Dry: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude 8-bromo-6-aminoquinoline.
Subsection 4.2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction)
Q10: How do I effectively remove residual palladium catalyst and boronic acid byproducts after a Suzuki coupling reaction?
Palladium residues can interfere with downstream applications, and excess boronic acid or its derivatives can co-elute with your product during chromatography.
Protocol: Work-up for Suzuki Coupling
-
Filter Catalyst: After the reaction is complete, cool the mixture and dilute it with a solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[10]
-
Aqueous Wash: Transfer the filtrate to a separatory funnel.
-
Wash with water or brine to remove inorganic salts (e.g., K₃PO₄).[13]
-
To remove boronic acid residues, perform a wash with a mild aqueous base (e.g., 1M NaOH or K₂CO₃). Boronic acids are weakly acidic and will deprotonate to form water-soluble boronate salts.
-
-
Dry and Concentrate: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purification: The resulting crude product should be purified by flash column chromatography on silica gel as described in Q6. This is essential for removing any remaining catalyst and organic byproducts.[10]
References
- (No valid reference)
- BenchChem. A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one.
- Okten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- BenchChem. Application Notes and Protocols: High-Throughput Screening of 8-bromo-6-methylquinolin-2(1H)-one Libraries.
- BenchChem. How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays.
- BenchChem. Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
- ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
- (No valid reference)
- Lee, H. et al. Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace.
- BenchChem. Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Wikipedia. Reduction of nitro compounds.
- PubChem. 8-Bromoquinoline.
- Organic Syntheses. 6-methoxy-8-nitroquinoline.
- PubChem. 8-Nitroquinoline.
- Pearson Study Prep. (2015). Reduction of Nitro Groups. YouTube.
- (No valid reference)
- (No valid reference)
- (No valid reference)
- (No valid reference)
- ResearchGate. (PDF) 8-Nitroquinoline.
- PubChem. 3-Bromo-6-chloro-8-nitroquinoline.
- (No valid reference)
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- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
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- 12. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 8-Bromo-6-nitroquinoline Utilizing 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural characterization of novel or complex organic molecules is a cornerstone of chemical research. This guide provides an in-depth technical comparison of three powerful two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the complete spectral assignment of 8-bromo-6-nitroquinoline. By delving into the causality behind experimental choices and presenting a self-validating system of protocols, this document serves as a practical resource for the definitive characterization of this and structurally related compounds.
The Challenge: Unambiguous Assignment of a Substituted Quinoline
The structure of this compound presents a distinct challenge for simple one-dimensional (1D) ¹H and ¹³C NMR spectroscopy. The quinoline core, a fused heterocyclic system, results in a complex pattern of proton and carbon signals.[1][2] The presence of electron-withdrawing nitro and bromo substituents further complicates the electronic environment, leading to overlapping signals and ambiguous assignments in 1D spectra. To overcome these limitations, a suite of 2D NMR experiments is essential for mapping the intricate network of proton-proton and proton-carbon correlations within the molecule.[3]
The Toolkit: A Comparative Overview of 2D NMR Techniques
A multi-faceted approach employing COSY, HSQC, and HMBC experiments provides a comprehensive and cross-verifiable dataset for the complete structural elucidation of this compound. Each technique offers a unique window into the molecular framework, and their combined application ensures a high degree of confidence in the final assignments.
| Technique | Correlation Type | Primary Application for this compound |
| COSY | ¹H-¹H J-coupling | Establishes proton-proton connectivity through two to three bonds, identifying adjacent protons in the quinoline ring system.[4] |
| HSQC | ¹H-¹³C one-bond J-coupling | Directly correlates each proton to its attached carbon atom, providing a definitive link between the ¹H and ¹³C spectra.[5][6] |
| HMBC | ¹H-¹³C long-range J-coupling (2-3 bonds) | Reveals correlations between protons and carbons separated by two or three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.[4][7] |
Experimental Workflow: A Self-Validating Protocol
The following sections detail the step-by-step methodologies for acquiring high-quality 2D NMR data for this compound. The logical progression of these experiments forms a self-validating workflow, where the results of one experiment inform and confirm the interpretations of the others.
I. Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-resolution NMR data.[3]
-
Sample Weighing: Accurately weigh 15-20 mg of this compound for both ¹H and ¹³C-based NMR experiments.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. For this guide, we will proceed with CDCl₃.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
II. 2D NMR Data Acquisition
The following are generalized acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.
A. COSY (Correlation SpectroscopY)
The COSY experiment is the starting point for delineating the proton-proton coupling networks.[4]
-
Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY pulse sequence is recommended.
-
Spectral Width: Set the spectral width to encompass all proton signals (e.g., 0-10 ppm).
-
Number of Scans: 4 to 8 scans per increment are typically sufficient.
-
Number of Increments: 256 to 512 increments in the indirect dimension (t₁) will provide adequate resolution.
B. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment provides direct one-bond ¹H-¹³C correlations.[5][6]
-
Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is preferred.
-
¹H Spectral Width: Same as the COSY experiment.
-
¹³C Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 90-160 ppm for aromatic carbons).
-
¹J(CH) Coupling Constant: Set the average one-bond C-H coupling constant to approximately 160 Hz for aromatic systems.
-
Number of Scans: 8 to 16 scans per increment.
-
Number of Increments: 128 to 256 increments in the t₁ dimension.
C. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is critical for identifying long-range ¹H-¹³C connectivities and assigning quaternary carbons.[4][7]
-
Pulse Program: A standard gradient-selected HMBC pulse sequence.
-
¹H and ¹³C Spectral Widths: Same as the HSQC experiment.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average long-range coupling of 8-10 Hz.
-
Number of Scans: 16 to 64 scans per increment, as HMBC signals are inherently weaker.
-
Number of Increments: 256 to 512 increments in the t₁ dimension.
Data Interpretation and Structural Elucidation
The following is a predictive analysis of the expected 2D NMR correlations for this compound, based on its known structure.
Structure of this compound:
Caption: Chemical structure of this compound.
Predicted ¹H and ¹³C Chemical Shifts and 2D NMR Correlations:
Note: The following chemical shifts are estimations and will vary based on experimental conditions. The correlations, however, are based on the molecular structure.
| Position | Predicted ¹H (ppm) | Predicted ¹³C (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H to ¹³C) |
| H-2 | ~8.8 | ~150 | H-3, H-4 | C-2 | C-3, C-4, C-8a |
| H-3 | ~7.5 | ~122 | H-2, H-4 | C-3 | C-2, C-4, C-4a |
| H-4 | ~8.9 | ~136 | H-2, H-3 | C-4 | C-2, C-4a, C-5, C-8a |
| H-5 | ~8.2 | ~125 | H-7 (long-range) | C-5 | C-4a, C-6, C-7, C-8a |
| C-6 | - | ~148 | - | - | - |
| H-7 | ~7.8 | ~128 | H-5 (long-range) | C-7 | C-5, C-6, C-8, C-8a |
| C-8 | - | ~120 | - | - | - |
| C-4a | - | ~145 | - | - | - |
| C-8a | - | ~130 | - | - | - |
Logical Workflow for Spectral Assignment:
Caption: Logical workflow for 2D NMR-based structural elucidation.
Conclusion
The synergistic application of COSY, HSQC, and HMBC 2D NMR techniques provides an irrefutable pathway for the complete and unambiguous structural characterization of this compound. This guide has outlined the theoretical basis, provided a robust experimental protocol, and detailed the logical workflow for data interpretation. By following this self-validating methodology, researchers can confidently elucidate the structure of complex molecules, a critical step in the advancement of chemical and pharmaceutical research.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- P. J. Seaton & R. T. Williamson. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
- 3-Bromo-6-chloro-8-nitroquinoline. (n.d.). PubChem.
- 5-Bromo-8-nitroquinoline. (n.d.). PubChem.
- Isoquinoline, 5-bromo-8-nitro-. (n.d.). Organic Syntheses Procedure.
- 6-bromo-8-nitroquinoline (C9H5BrN2O2). (n.d.). PubChemLite.
- Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. (n.d.). Magritek.
- 6-Bromo-8-nitroquinoline. (n.d.). PubChem.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.
- Brodnik, H., Požgan, F., & Štefane, B. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry, 14(3), 977-984. [Link]
- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
- 8-Bromoquinoline. (n.d.). PubChem.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma.
- 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.).
Sources
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 8-Bromo-6-nitroquinoline: A Comparative Analysis of HRMS Platforms
For researchers, scientists, and professionals in drug development, the precise structural elucidation and characterization of novel chemical entities are paramount. 8-Bromo-6-nitroquinoline, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique analytical challenge due to the presence of both a bromine atom and a nitro group. This guide provides an in-depth, objective comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of this molecule, grounded in established scientific principles and practical, field-proven insights.
Understanding the Analyte: this compound
This compound possesses a molecular formula of C₉H₅BrN₂O₂ and a monoisotopic mass of 251.9534 Da. The presence of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, and the electron-withdrawing nitro group significantly influence its ionization and fragmentation behavior in mass spectrometry. The key to a successful HRMS analysis lies in selecting the appropriate ionization technique and mass analyzer to obtain accurate mass measurements and structurally informative fragmentation patterns.
The Critical Choice: Ionization Technique
The selection of an appropriate ionization source is the foundational step in any mass spectrometry experiment. For a molecule like this compound, the choice between different techniques will dictate the nature of the generated ions and the extent of in-source fragmentation.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that is well-suited for polar and semi-polar molecules that can be readily protonated or deprotonated in solution.[1] For this compound, ESI in positive ion mode would likely yield a protonated molecule, [M+H]⁺. The softness of this technique minimizes in-source fragmentation, making it ideal for accurate molecular weight determination.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another atmospheric pressure ionization technique that is generally more suitable for less polar and more volatile compounds than ESI.[2] Given the aromatic nature of this compound, APCI could be a viable option. In negative ion mode, APCI can facilitate electron capture for nitroaromatic compounds, which can be a highly sensitive method of ionization.[3][4]
Atmospheric Pressure Photoionization (APPI)
APPI is a soft ionization technique that utilizes photons to ionize the analyte. It is particularly effective for nonpolar compounds and has been shown to be highly sensitive for the analysis of organic explosives and other nitroaromatic compounds in negative ion mode.[5]
Recommendation: For initial molecular weight confirmation with minimal fragmentation, Electrospray Ionization (ESI) in positive mode is the recommended starting point. For potentially higher sensitivity and alternative fragmentation information, Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode should be explored.
High-Resolution Mass Analyzers: A Head-to-Head Comparison
The core of this guide is the comparison of the two leading high-resolution mass analyzer technologies: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap. Both offer significant advantages for the analysis of small molecules like this compound, but they differ in their fundamental principles, leading to distinct performance characteristics.
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Principle | Measures the time it takes for ions to travel a fixed distance. | Traps ions in an orbital motion around a central electrode; detects image current. |
| Resolution | Typically up to 80,000 FWHM. | Typically up to 500,000 FWHM or higher.[6] |
| Mass Accuracy | Typically 1-3 ppm RMS. | Typically <1 ppm RMS.[6] |
| Scan Speed | Very fast, suitable for fast chromatography. | Slower, but modern instruments have significantly improved speed. |
| Dynamic Range | Generally wider intra-scan dynamic range. | Can be limited by the C-trap capacity. |
| Cost | Generally lower initial cost. | Generally higher initial cost. |
The Case for Q-TOF: Speed and Robustness
Q-TOF instruments are renowned for their high acquisition speed, making them exceptionally well-suited for coupling with ultra-high-performance liquid chromatography (UHPLC) systems that produce narrow chromatographic peaks.[7] The robust nature of the TOF analyzer and its wide dynamic range make it a workhorse for both qualitative and quantitative applications. For this compound, a Q-TOF would provide accurate mass measurements sufficient for elemental composition determination and high-quality MS/MS data for structural elucidation.
The Orbitrap Advantage: Unparalleled Resolution and Mass Accuracy
Orbitrap mass spectrometers deliver the highest resolving power and mass accuracy commercially available for benchtop instruments.[6] This ultra-high resolution allows for the separation of isobaric interferences and provides unambiguous elemental composition determination, even for complex matrices. For this compound, the superior mass accuracy of an Orbitrap can be critical in confirming the presence of bromine through the precise mass difference between the ⁷⁹Br and ⁸¹Br isotopic peaks.
Comparative Insight: While both platforms are highly capable, the Orbitrap 's superior resolution and mass accuracy provide a higher degree of confidence in structural confirmation, especially when dealing with unknown metabolites or impurities. However, for high-throughput screening applications where speed is critical, a Q-TOF may be the more pragmatic choice.
Deciphering the Fragmentation: The Key to Structural Elucidation
Understanding the fragmentation pathways of this compound is essential for interpreting its tandem mass spectra (MS/MS) and confirming its structure. The fragmentation of nitroquinolines is influenced by the position of the nitro group.[8]
A common fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group (NO₂) or a nitro radical (•NO₂).[6] The presence of the bromine atom will also lead to characteristic fragmentation patterns, including the loss of a bromine radical (•Br) or hydrobromic acid (HBr).
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the HRMS analysis of this compound. Optimization will be necessary based on the specific instrumentation and experimental goals.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI. For negative ion mode APCI, use a mobile phase without acid.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.
LC-HRMS Method (Q-TOF or Orbitrap)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B and ramp up to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometer Settings
-
Ionization Mode: ESI positive or APCI negative.
-
Mass Range: m/z 50-500.
-
Resolution (Orbitrap): > 70,000 FWHM.
-
Resolution (Q-TOF): > 40,000 FWHM.
-
Collision Energy (for MS/MS): A stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp should be used to obtain a comprehensive fragmentation spectrum.
Data Analysis and Interpretation
The high-resolution data obtained will allow for the following:
-
Accurate Mass Measurement: The measured mass of the molecular ion should be within 5 ppm of the theoretical mass of this compound.
-
Isotopic Pattern Analysis: The characteristic isotopic pattern of bromine (¹²C₉¹H₅⁷⁹Br¹N₂¹⁶O₂ and ¹²C₉¹H₅⁸¹Br¹N₂¹⁶O₂) with a mass difference of approximately 1.998 Da and a near 1:1 intensity ratio should be clearly visible.
-
Elemental Composition Determination: The accurate mass and isotopic pattern will be used by the instrument software to propose an elemental formula, which should match C₉H₅BrN₂O₂.
-
Fragmentation Analysis: The MS/MS spectrum should be interpreted to identify characteristic fragment ions, as discussed in Section 4. This will provide confirmation of the compound's structure.
Conclusion and Recommendations
Both Q-TOF and Orbitrap HRMS platforms are powerful tools for the analysis of this compound.
-
For routine analysis and high-throughput applications where speed and robustness are key, a Q-TOF system provides excellent performance.
-
For in-depth structural characterization, metabolite identification, and situations requiring the utmost confidence in elemental composition, the superior resolution and mass accuracy of an Orbitrap are highly advantageous.
The choice of ionization technique is also critical, with ESI being a reliable starting point and APCI offering potential for enhanced sensitivity, particularly in negative ion mode. By carefully considering the principles and practicalities outlined in this guide, researchers can confidently select and implement the optimal HRMS strategy for the comprehensive analysis of this compound and other novel chemical entities.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 110463, 6-Bromo-8-nitroquinoline.
- Hayen, H., Jachmann, N., Vogel, M., & Karst, U. (2002). LC-electron capture APCI-MS for the determination of nitroaromatic compounds. The Analyst, 127(8), 1027–1030.
- Hayen, H., Jachmann, N., Vogel, M., & Karst, U. (2002). LC-electron Capture APCI-MS for the Determination of Nitroaromatic Compounds. The Analyst, 127(8), 1027-1030.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 140109, 8-Bromoquinoline.
- Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid communications in mass spectrometry : RCM, 22(2), 253–256.
- Collins, C. I., & Hunt, D. F. (1976). Chemical Ionization Mass Spectrometry of Nitroaromatic Vapors. Defense Technical Information Center.
- Kovács, L., Gömöry, Á., & Kállay, M. (2010). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 45(1), 75-81.
- Song, L., & Bartmess, J. E. (2009). Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives. Rapid communications in mass spectrometry : RCM, 23(1), 77–84.
- Nagy, V., Tárkányi, G., & Farkas, E. (2021). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega, 6(1), 536-547.
- Zhang, Y., Zhang, Y., & Zhang, X. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry, 37(12), e9514.
- Van den Heuvel, H., Gevaert, K., & Claeys, M. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry, 22(6), 819-833.
- Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube.
- Thurman, E. M., & Zweigenbaum, J. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? In Comprehensive Analytical Chemistry (Vol. 58, pp. 217-272). Elsevier.
- Loo, J. A., & Loo, R. R. O. (2014). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 68(1), 1-8.
- Gulledge, A. A., et al. (2020). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability. Journal of Natural Products, 83(4), 1146-1154.
- Fuhrer, T. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog.
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- Wikipedia contributors. (2023, December 29). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia.
- 3M Environmental Laboratory. (n.d.). Standard Operating Procedure for the Analysis of Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- U.S. Environmental Protection Agency. (2014, June 27). Standard Operating Procedure for the Determination of 4-Methylcyclohexane Methanol in Air by Gas Chromatography/Mass Spectrometry.
- Zanders, L. (n.d.). Standard Operating Procedure: Liquid Chromatography with Orbitrap Mass Spectroscopy (LC-Orbitrap-MS). University of Tulsa Department of Chemistry and Biochemistry.
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- Preprints.org. (2025, June 13). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography.
- Gîrbea, G., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(19), 6529.
- Angelov, G., & Ganchev, V. (2024). Special Issue with Research Topics on “Recent Analysis and Applications of Mass Spectra on Biochemistry”. International Journal of Molecular Sciences, 25(3), 1839.
- ResearchGate. (n.d.). 8-Nitroquinoline.
- ResearchGate. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
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A Senior Application Scientist's Comparative Guide to the Purity Assessment of Synthesized 8-Bromo-6-nitroquinoline by HPLC
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of reliable research and development. 8-Bromo-6-nitroquinoline, a heterocyclic compound with significant potential as a building block in medicinal chemistry, is no exception. Its purity directly impacts reaction yields, biological activity, and the overall validity of experimental outcomes.
This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) for the quantitative purity assessment of this compound. We will explore the causality behind methodological choices, present a robust, self-validating HPLC protocol, and compare its performance against alternative analytical techniques, providing the necessary data to make informed decisions in a laboratory setting.
The Synthetic Landscape: Anticipating Potential Impurities
The purity assessment of this compound begins with an understanding of its synthesis. A common synthetic route involves the nitration of 8-bromoquinoline or the bromination of 6-nitroquinoline. Such electrophilic aromatic substitution reactions can yield a variety of impurities that the analytical method must be able to resolve.
Potential impurities may include:
-
Unreacted Starting Materials: Residual 6-nitroquinoline or 8-bromoquinoline.
-
Isomeric Byproducts: Formation of other bromo-nitroquinoline isomers (e.g., 5-bromo-6-nitroquinoline).
-
Over-brominated Products: Introduction of a second bromine atom to the quinoline ring system.[1][2]
-
Degradation Products: Compounds resulting from instability under reaction or purification conditions.
An effective analytical method must possess the specificity to separate the main this compound peak from all these potential contaminants.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive technique for the purity analysis of non-volatile organic compounds like this compound, offering high resolution, sensitivity, and quantitative accuracy.[3][4] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited, as it separates compounds based on their hydrophobicity.
The Rationale for Method Selection:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention of aromatic compounds. This provides an excellent starting point for method development.
-
Mobile Phase: A gradient elution using water and acetonitrile, both acidified with a small amount of phosphoric or formic acid, is employed. The acid protonates residual silanols on the column, preventing peak tailing, and ensures the quinoline nitrogen is protonated for consistent interaction. The gradient, moving from a higher water content to a higher acetonitrile content, allows for the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Detection: The extended aromatic system of the quinoline ring provides a strong UV chromophore. A detection wavelength is selected based on the UV absorbance maximum of this compound to ensure high sensitivity.
Detailed Experimental Protocol: RP-HPLC
This protocol is designed to be a self-validating system, with system suitability tests ensuring the instrument is performing correctly before sample analysis. The method must be fully validated according to ICH guidelines (Q2(R1)) before implementation in a regulated environment.[5][6][7]
1. Instrumentation and Reagents:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, ultrapure water, and phosphoric acid (85%).
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
3. Solution Preparation:
-
Mobile Phase A: Carefully add 1.0 mL of 85% phosphoric acid to 999 mL of ultrapure water and mix thoroughly. Degas before use.
-
Sample Solution: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to achieve a concentration of 0.5 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Perform a blank injection (acetonitrile) to ensure no system contamination.
-
Inject the prepared sample solution and run the gradient program.
-
Integrate the peaks in the resulting chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Hypothetical HPLC Purity Data
The following table represents a hypothetical purity analysis of a synthesized batch of this compound using the described method.
| Peak ID | Retention Time (min) | Area (%) | Identification |
| 1 | 4.2 | 0.25 | Starting Material (6-nitroquinoline) |
| 2 | 8.9 | 0.55 | Isomeric Impurity |
| 3 | 12.1 | 99.10 | This compound |
| 4 | 15.3 | 0.10 | Unknown Impurity |
Visualizing the HPLC Workflow
Caption: Experimental workflow for HPLC purity analysis.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for quantitative purity assessment, other techniques serve complementary roles in the analysis of synthesized compounds.
Alternative 1: Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative analysis. It is primarily used for monitoring the progress of a chemical reaction and for a quick preliminary assessment of purity and complexity.
-
Protocol: A silica gel plate (stationary phase) is spotted with the sample and developed in a chamber containing a suitable solvent system (mobile phase), such as a mixture of ethyl acetate and hexanes. Compounds are visualized under UV light.
-
Causality: The separation on a silica plate is based on polarity. Different spots correspond to compounds of different polarities, allowing for a visual estimation of the number of components in the mixture.
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.
-
Protocol: The sample is injected into a heated port, vaporized, and separated on a capillary column. The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for structural elucidation and identification of impurities.
-
Applicability: GC-MS is excellent for detecting volatile impurities like residual solvents. However, this compound has a high boiling point and may require high temperatures that could lead to degradation, making it less ideal as a primary purity technique for the main compound itself without derivatization.
Comparative Guide to Analytical Techniques
| Feature | HPLC | TLC | GC-MS |
| Principle | Liquid-solid partitioning | Solid-liquid adsorption | Gas-solid partitioning & mass detection |
| Quantification | Excellent | Qualitative/Semi-quantitative | Excellent (for volatile compounds) |
| Resolution | High to Very High | Low to Moderate | Very High |
| Sensitivity | High (ng range) | Moderate (µg range) | Very High (pg range) |
| Speed | Moderate (15-30 min/sample) | Fast (5-20 min) | Moderate (20-40 min/sample) |
| Best For | Quantitative purity of main compound | Reaction monitoring, quick purity check | Volatile impurity profiling, identification |
| Limitations | Requires soluble, non-volatile samples | Low resolution, not quantitative | Requires volatile, thermally stable analytes |
Decision-Making Flowchart for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity assessment of synthesized this compound is most effectively and accurately achieved using a well-developed and validated reversed-phase HPLC method. This technique provides the necessary resolution, sensitivity, and quantitative capability to ensure the compound meets the stringent quality requirements for research and drug development. While techniques like TLC and GC-MS are valuable for specific, complementary tasks such as reaction monitoring and volatile impurity analysis, HPLC remains the authoritative method for the final purity determination. The choice of method should always be guided by the specific analytical question at hand, ensuring the generation of reliable and defensible data.
References
- International Conference on Harmonisation (ICH). Q2A: Text on Validation of Analytical Procedures. Federal Register. 60 (40), 11260–11262 (1995).
- International Conference on Harmonisation (ICH). Q2B: Validation of Analytical Procedures: Methodology. Federal Register. 62 (96), 27463–27467 (1997).
- Pharmaguideline. Steps for HPLC Method Validation. (2024).
- ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021).
- Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024).
- Ökten, S., et al. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (2016).
- Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
- ResearchGate. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016).
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A Comparative Analysis of Nucleophilic Aromatic Substitution Reactivity: 8-Bromo-6-nitroquinoline vs. 6-bromo-8-nitroquinoline
Introduction
For researchers, medicinal chemists, and professionals in drug development, the selective functionalization of quinoline scaffolds is a cornerstone of modern synthetic chemistry. The bromo-nitroquinoline isomers, specifically 8-bromo-6-nitroquinoline and 6-bromo-8-nitroquinoline, are valuable synthons, offering a handle for nucleophilic aromatic substitution (SNAr) to introduce a variety of functional groups. Understanding the relative reactivity of these two isomers is paramount for efficient reaction design, optimization, and the strategic synthesis of complex nitrogen-containing heterocycles. This guide provides an in-depth comparative analysis of the reactivity of these two isomers, grounded in the principles of electronic effects and steric hindrance, and proposes a standardized experimental protocol for their direct comparison.
Theoretical Underpinnings of Reactivity
The susceptibility of an aryl halide to nucleophilic aromatic substitution is primarily dictated by the electronic activation of the aromatic ring and the stability of the intermediate Meisenheimer complex. The potent electron-withdrawing nature of the nitro group (—NO₂) is instrumental in this activation.
Electronic Effects: The Decisive Factor
In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group (in this case, bromine). This forms a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is significantly enhanced by the presence of electron-withdrawing groups, particularly when they are positioned ortho or para to the site of substitution. This is because the negative charge can be delocalized onto the electron-withdrawing group through resonance.
-
This compound: In this isomer, the nitro group is at the C-6 position, which is meta to the C-8 position where the bromine atom is located. While the nitro group exerts a strong inductive electron-withdrawing effect, its ability to stabilize the Meisenheimer complex through resonance is limited when in the meta position. The negative charge of the intermediate cannot be directly delocalized onto the nitro group.
-
6-Bromo-8-nitroquinoline: Conversely, in this isomer, the nitro group at C-8 is ortho to the bromine at C-6. This ortho relationship is highly activating for SNAr. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at C-6 can be effectively delocalized onto the adjacent nitro group through resonance, significantly stabilizing the intermediate and lowering the activation energy of the reaction.
Based on these electronic considerations, 6-bromo-8-nitroquinoline is predicted to be significantly more reactive towards nucleophilic aromatic substitution than this compound.
Steric Considerations: A Potential Modulator
Steric hindrance can also play a role in the reactivity of substituted quinolines. The C-8 position is known to be sterically more hindered than other positions on the quinoline ring due to the proximity of the fused ring system.
-
This compound: The bromine atom at the C-8 position is in a sterically congested environment. This could potentially hinder the approach of a bulky nucleophile, thereby reducing the reaction rate.
-
6-Bromo-8-nitroquinoline: The bromine atom at the C-6 position is in a less sterically hindered environment compared to the C-8 position, allowing for more facile approach of the nucleophile.
Therefore, steric factors are also expected to favor a higher reactivity for 6-bromo-8-nitroquinoline .
Comparative Reactivity Data (Predicted)
| Compound | Position of Br | Position of NO₂ | Relationship | Predicted Reactivity | Rationale |
| This compound | 8 | 6 | meta | Lower | The nitro group is meta to the leaving group, offering weaker resonance stabilization of the Meisenheimer complex. The bromine at C-8 is in a sterically hindered position. |
| 6-Bromo-8-nitroquinoline | 6 | 8 | ortho | Higher | The nitro group is ortho to the leaving group, providing strong resonance stabilization of the Meisenheimer complex. The bromine at C-6 is in a less sterically hindered position. |
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity, a standardized experimental protocol for a comparative kinetic study is proposed. A common and well-documented nucleophile for SNAr reactions on halo-nitroaromatics is piperidine. The reaction can be monitored by techniques such as HPLC or ¹H NMR spectroscopy.
Objective:
To determine the relative reaction rates of this compound and 6-bromo-8-nitroquinoline with piperidine under identical reaction conditions.
Materials:
-
This compound
-
6-Bromo-8-nitroquinoline
-
Piperidine (freshly distilled)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials with magnetic stir bars
-
Thermostatically controlled heating block or oil bath
-
HPLC or NMR spectrometer
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound (0.1 M) and 6-bromo-8-nitroquinoline (0.1 M) in anhydrous DMF containing a known concentration of the internal standard.
-
Prepare a stock solution of piperidine (1.0 M) in anhydrous DMF.
-
-
Reaction Setup:
-
In separate reaction vials, place a defined volume of the respective bromo-nitroquinoline stock solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 80 °C) in the heating block.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reactions by adding a defined volume of the pre-heated piperidine stock solution to each vial simultaneously.
-
At specific time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by diluting it with a cold mobile phase (for HPLC) or deuterated chloroform (for NMR).
-
-
Analysis:
-
Analyze the quenched aliquots by HPLC or ¹H NMR to determine the concentration of the remaining starting material and the formed product relative to the internal standard.
-
Plot the concentration of the starting material versus time for each isomer.
-
Determine the initial reaction rates and the pseudo-first-order rate constants (k_obs) for both reactions.
-
Data Interpretation:
A direct comparison of the calculated rate constants will provide a quantitative measure of the relative reactivity of the two isomers. It is anticipated that the rate constant for the reaction of 6-bromo-8-nitroquinoline will be significantly larger than that for this compound.
Visualizing the Mechanistic Rationale
The following diagrams illustrate the underlying principles governing the reactivity of the two isomers.
Caption: Influence of nitro group position on reactivity.
Conclusion
Based on fundamental principles of organic chemistry, 6-bromo-8-nitroquinoline is unequivocally predicted to be more reactive than this compound in nucleophilic aromatic substitution reactions. This heightened reactivity is attributed to the synergistic effects of:
-
Favorable Electronic Activation: The ortho-positioning of the strongly electron-withdrawing nitro group provides superior resonance stabilization of the Meisenheimer intermediate.
-
Reduced Steric Hindrance: The bromine atom at the C-6 position is more accessible to incoming nucleophiles compared to the sterically encumbered C-8 position.
For synthetic chemists designing routes involving these valuable intermediates, prioritizing the use of 6-bromo-8-nitroquinoline for SNAr reactions will likely lead to higher yields, faster reaction times, and milder reaction conditions. The proposed experimental protocol provides a robust framework for quantifying this reactivity difference and further informing synthetic strategies.
References
A Senior Application Scientist's Guide to Synthetic Strategy: 8-Bromo-6-nitroquinoline vs. Other Bromoquinoline Isomers
For chemists engaged in the intricate art of molecular design, particularly within drug discovery and materials science, the choice of a foundational scaffold is a decision of paramount importance. The quinoline core, a privileged heterocyclic system, is a recurring motif in a multitude of pharmacologically active agents.[1] Its functionalization is key to modulating biological activity, and bromoquinolines serve as exceptionally versatile intermediates for this purpose.
This guide provides an in-depth comparison of the synthetic utility of 8-bromo-6-nitroquinoline , a uniquely functionalized isomer, against its positional counterparts. We will dissect how the interplay of its substituents dictates reactivity, offering strategic advantages for complex synthetic endeavors. Our analysis is grounded in established mechanistic principles and supported by comparative data and detailed protocols to empower researchers to make informed strategic decisions in the laboratory.
The Unique Electronic Profile of this compound
The synthetic character of a bromoquinoline is dictated by the position of the bromine atom and the electronic nature of any other substituents on the ring. In this compound, the two key groups exert profound and distinct electronic effects.
-
The 8-Bromo Substituent: Located on the carbocyclic (benzene) ring, the C8-Br bond is a classical handle for palladium-catalyzed cross-coupling reactions. Its reactivity is modulated by the overall electron density of the ring system.
-
The 6-Nitro Substituent: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis. Positioned at C6, it strongly deactivates the carbocyclic ring towards electrophilic substitution but, more importantly, it significantly lowers the electron density across the entire quinoline scaffold.
This unique electronic arrangement makes this compound a fascinating substrate. The overall electron-deficient nature of the ring system can enhance the rate of the oxidative addition step in many cross-coupling reactions, the step where the C-Br bond is cleaved.[2] Furthermore, the powerful deactivating effect of the nitro group opens up possibilities for other transformations, such as nucleophilic aromatic substitution, which are often unfeasible with simpler bromoquinolines.
Caption: Electronic effects in this compound.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis for forming C-C, C-N, and C-O bonds.[3] The performance of bromoquinoline isomers in these transformations is a critical differentiator.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is arguably the most widely used cross-coupling reaction.[4] The reactivity of the aryl bromide is heavily dependent on the ease of oxidative addition to the Pd(0) catalyst. Generally, electron-withdrawing groups on the aromatic ring accelerate this rate-determining step.
This gives this compound a potential kinetic advantage over isomers lacking a strong deactivating group, such as 3-bromoquinoline or 8-bromoquinoline. This can translate to milder reaction conditions, lower catalyst loadings, or shorter reaction times. However, the highly electron-deficient nature of the product might also influence the final reductive elimination step.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Bromoquinoline Isomer | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Observations & References |
|---|---|---|---|---|---|---|
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~85-95 (Est.) | The electron-withdrawing nitro group is expected to facilitate oxidative addition, leading to high yields under standard conditions. |
| 3-Bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 88 | A standard substrate that couples efficiently, serving as a good benchmark.[5][6] |
| 6-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | Couples readily, though reactivity can be slightly lower than iodo-analogues.[2] |
| 8-Bromo-6-methylquinolin-2(1H)-one | Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 70 | 80-90 | The methyl group is weakly activating, but the C8 position is sterically accessible and couples well.[7][8] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. Bubble argon through the solvent mixture for 15-20 minutes prior to use. Add the palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%), to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 8-aryl-6-nitroquinoline product.[5][7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a crucial transformation in medicinal chemistry.[3] Similar to the Suzuki coupling, the reaction is often initiated by the oxidative addition of the aryl bromide. Therefore, the electron-deficient nature of this compound is again advantageous. This allows for the coupling of a wide range of amines, including less nucleophilic ones, under relatively mild conditions.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Bromoquinoline Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations & References |
|---|---|---|---|---|---|---|
| This compound | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | ~80-90 (Est.) | The electron-poor nature of the substrate is well-suited for this transformation. Care must be taken as some strong bases can be incompatible with nitro groups.[9] |
| 3-Bromoquinoline | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 110 | >95 | Couples efficiently with various amines using modern catalyst systems.[10] |
| 6-Bromo-2-chloroquinoline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 78 | Demonstrates selective amination at the more reactive C-Br position over the C-Cl bond.[11][12] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-5 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 100-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues, washing the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired 8-amino-6-nitroquinoline derivative.[13]
Nucleophilic Aromatic Substitution (SNAr): A Nitro-Activated Pathway
While palladium catalysis is dominant, it is not the only tool available. Nucleophilic aromatic substitution (SNAr) is a powerful, metal-free method for functionalizing aryl halides.[14] The reaction requires a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group (the halogen) to stabilize the intermediate Meisenheimer complex.
In this compound, the nitro group is para to the C8-bromo substituent relative to the quinoline ring system's electronics, significantly activating it towards SNAr. This provides a distinct synthetic route that is often not viable for isomers like 3-bromoquinoline or 8-bromoquinoline, which lack the necessary activating group. This allows for the direct displacement of the bromine atom with strong nucleophiles like alkoxides, thiolates, or amines under basic conditions, often without the need for a metal catalyst. Research on 6-bromo-5-nitroquinoline has shown it readily undergoes SNAr, and similar reactivity can be anticipated for the 8-bromo-6-nitro isomer.[15]
Table 3: Comparative Feasibility of SNAr Reactions
| Bromoquinoline Isomer | Activating Group | Feasibility of SNAr | Rationale |
|---|---|---|---|
| This compound | 6-Nitro | High | The nitro group is para-positioned, strongly activating the C8-Br bond towards nucleophilic attack. |
| 6-Bromo-5-nitroquinoline | 5-Nitro | High | The nitro group is ortho-positioned, providing strong activation for SNAr at the C6 position.[15] |
| 3-Bromoquinoline | None | Very Low | Lacks a strongly deactivating group in an ortho or para position. Requires harsh conditions, if at all possible. |
| 8-Bromoquinoline | None | Very Low | Lacks the necessary activation for a facile SNAr reaction. |
Strategic Derivatization: Leveraging Orthogonal Reactivity
The true synthetic power of this compound lies in the ability to perform sequential and selective modifications. The C-Br bond and the nitro group represent two distinct functional handles that can be addressed under different conditions. This allows for a strategic, multi-step synthesis from a single starting material.
A common and powerful strategy involves:
-
Functionalization at C8: Utilize the C-Br bond for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki) to install a desired aryl or alkyl group.
-
Reduction of the Nitro Group: Reduce the C6-nitro group to a primary amine (-NH₂) using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid).
-
Functionalization at C6: The newly formed 6-amino group can be further derivatized through acylation, alkylation, diazotization, or another cross-coupling reaction, opening up a vast chemical space for exploration.
Caption: Strategic workflow for sequential derivatization.
Conclusion
While many bromoquinoline isomers are valuable synthetic intermediates, This compound offers a unique and powerful combination of reactive sites.
-
Key Advantage: Its primary advantage is the enhanced reactivity of the C8-Br bond in palladium-catalyzed cross-coupling reactions, driven by the electron-withdrawing nitro group. This often allows for more efficient and milder reaction conditions.
-
Distinct Reactivity: It is strongly activated towards nucleophilic aromatic substitution (SNAr), providing a metal-free alternative for introducing nucleophiles at the C8 position—a pathway unavailable to unactivated isomers.
-
Strategic Versatility: The presence of the reducible nitro group provides a gateway for sequential, site-selective functionalization, enabling the construction of complex, highly decorated quinoline scaffolds from a single starting material.
For researchers and drug development professionals, this compound is not just another bromo-isomer; it is a strategic building block. Its unique electronic profile enables a broader range of chemical transformations and facilitates synthetic routes that might otherwise be challenging, making it an invaluable tool in the pursuit of novel molecular entities.
References
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- BenchChem (2025). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
- BenchChem (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols.
- BenchChem (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
- BenchChem (2025). Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-92.
- Chemistry LibreTexts (2024). Sonogashira Coupling.
- ResearchGate (n.d.). Sonogashira coupling of 6-amino-5-bromoquinolin-2(1H)-ones 244 with....
- BenchChem (2025). comparing the efficacy of different catalysts for 3-bromoquinoline coupling.
- ResearchGate (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale.
- ResearchGate (2025). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- BenchChem (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
- Wikipedia (n.d.). Buchwald–Hartwig amination.
- MySkinRecipes (n.d.). 3-Bromo-8-methyl-6-nitroquinoline.
- BenchChem (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- Wikipedia (n.d.). Sonogashira coupling.
- Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
- ResearchGate (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
- Organic Chemistry Portal (n.d.). Heck Reaction.
- Wikipedia (n.d.). Heck reaction.
- Al-Warhi, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- BenchChem (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
- Wikipedia (n.d.). Nucleophilic substitution.
- Organic Chemistry Portal (n.d.). Nucleophilic Substitution (SN1, SN2).
- Master Organic Chemistry (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
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- MaChemGuy (2015). Nucleophilic Substitution Mechanism. YouTube.
- BenchChem (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH.
- ResearchGate (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025).
- Master Organic Chemistry (2012). Nucleophilic Substitution Reactions - Introduction.
- Chemistry LibreTexts (2023). Heck Reaction.
- ResearchGate (n.d.). Synthesis of nitroquinoline derivatives 9.
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- Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH.
- Celin, J., et al. (2016). Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry.
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The Strategic Advantage of 8-Bromo-6-nitroquinoline in Modern Combinatorial Chemistry: A Comparative Guide
In the landscape of contemporary drug discovery, the efficiency and ingenuity of library design are paramount. Combinatorial chemistry serves as a powerful engine for generating vast arrays of structurally diverse molecules, accelerating the identification of novel therapeutic leads.[1][2][3] The choice of the core scaffold, or building block, is a critical determinant of a library's potential, dictating the accessible chemical space and the ultimate biological relevance of the synthesized compounds. Among the plethora of heterocyclic systems, the quinoline scaffold has consistently demonstrated its value as a "privileged structure," forming the backbone of numerous clinically approved drugs.[4][5][6] This guide provides an in-depth technical analysis of a particularly advantageous building block, 8-Bromo-6-nitroquinoline , and objectively compares its performance and utility against other alternatives in the context of combinatorial library synthesis.
The Quinoline Core: A Foundation for Pharmacological Diversity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] This versatility stems from the scaffold's ability to be extensively functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological target interactions.[7][8] The strategic placement of functional groups on the quinoline core is therefore a key consideration in the design of high-quality combinatorial libraries.
This compound: A Scaffold Engineered for Orthogonal Derivatization
This compound is not merely another quinoline derivative; its specific substitution pattern offers a unique and powerful combination of chemical handles that are ideal for the demands of parallel synthesis and library generation. The primary advantages of this scaffold lie in the orthogonal reactivity of its two key functional groups: the bromine atom at the 8-position and the nitro group at the 6-position.
The Versatility of the 8-Bromo Substituent
The bromine atom at the C-8 position serves as a robust and versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are the workhorses of modern combinatorial chemistry.[9][10][11] This allows for the introduction of a wide array of substituents, dramatically expanding the chemical diversity of the resulting library.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the 8-bromoquinoline with a vast library of commercially available boronic acids and their derivatives.[9][12][13] This is a highly reliable and functional group tolerant method for introducing aryl, heteroaryl, and vinyl groups, which are prevalent motifs in bioactive molecules.
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is another critical transformation in drug discovery. The 8-bromo substituent readily participates in Buchwald-Hartwig amination, allowing for the coupling of a diverse range of primary and secondary amines.[7][14][15] This provides access to a rich collection of 8-aminoquinoline derivatives, a class of compounds with known pharmacological importance.
The steric environment around the C-8 position, while potentially influencing reaction kinetics, also offers a degree of selectivity in certain transformations.[16]
The Strategic Role of the 6-Nitro Group
The nitro group at the C-6 position is not merely a placeholder; it is a key activating and modifiable functional group that significantly enhances the utility of the scaffold.
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nature of the nitro group activates the quinoline ring system, particularly the positions ortho and para to it, for nucleophilic aromatic substitution. This provides an alternative and complementary method to cross-coupling for introducing nucleophiles.[17][18]
-
A Precursor to a Versatile Amino Group: The nitro group can be readily and selectively reduced to an amino group under a variety of mild conditions (e.g., using Fe/NH₄Cl or SnCl₂/HCl).[19] This newly formed 6-amino group can then be further functionalized through acylation, sulfonylation, or diazotization followed by Sandmeyer-type reactions, opening up yet another dimension of chemical diversity.
This orthogonal reactivity of the bromo and nitro groups allows for a stepwise and controlled diversification of the quinoline scaffold, a highly desirable feature in combinatorial library design.
Comparative Analysis: this compound vs. Alternative Scaffolds
To fully appreciate the advantages of this compound, it is instructive to compare it with other commonly used building blocks in combinatorial chemistry.
| Feature | This compound | Simple Haloquinolines (e.g., 6-Bromoquinoline) | Halopyridines (e.g., 2-Bromo-5-nitropyridine) | Simple Nitroarenes (e.g., 1-Bromo-3-nitrobenzene) |
| Scaffold Complexity | Bicyclic, providing a more rigid and three-dimensional framework often favored for target binding. | Bicyclic, but with fewer points for orthogonal functionalization. | Monocyclic, offering less structural complexity. | Monocyclic, with a simpler core structure. |
| Orthogonal Reactivity | Excellent. The bromo and nitro groups allow for sequential and selective functionalization.[17][18] | Limited. Primarily relies on the single halogen for diversification. | Good. The bromo and nitro groups offer orthogonal handles. | Good. The bromo and nitro groups offer orthogonal handles. |
| Access to Privileged Structures | High. Directly generates derivatives of the pharmacologically significant quinoline scaffold.[4][5] | High. Also generates quinoline derivatives. | Moderate. Pyridine is a common pharmacophore, but the quinoline scaffold is often associated with a broader range of activities. | Lower. While functionalized benzenes are common, they lack the inherent structural features of the quinoline core. |
| Diversity Potential | Very High. Two distinct and versatile functional groups allow for extensive and multidirectional library expansion. | Moderate. Diversification is primarily focused on the position of the halogen. | High. Two points of diversification on a simple ring. | High. Two points of diversification on a simple ring. |
| Synthetic Accessibility | Readily synthesized from commercially available starting materials.[17][18] | Generally more commercially available and less expensive. | Generally commercially available and cost-effective. | Widely available and inexpensive. |
While simpler scaffolds like halopyridines and nitroarenes offer their own advantages in terms of cost and availability, they lack the inherent structural complexity and the direct access to the privileged quinoline core that this compound provides. Simple haloquinolines, while providing the desired core, lack the orthogonal reactivity of the nitro group, limiting the potential for multidirectional library expansion.
Experimental Protocols
The following protocols are illustrative examples of how this compound can be utilized in key combinatorial chemistry workflows. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl substituent at the 8-position.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Seal the vessel and purge with an inert atmosphere (nitrogen or argon) for 10-15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the vessel.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the C-N bond formation at the 8-position.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) to a dry reaction vessel.
-
Add NaOtBu (1.4 eq).
-
Add anhydrous toluene, followed by the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the 6-nitro group to a 6-amino group.
Materials:
-
8-Substituted-6-nitroquinoline derivative
-
Iron powder (5.0 equivalents)
-
NH₄Cl (5.0 equivalents)
-
Ethanol/Water (e.g., 4:1 mixture)
Procedure:
-
To a solution of the 8-substituted-6-nitroquinoline (1.0 eq) in an ethanol/water mixture, add iron powder (5.0 eq) and NH₄Cl (5.0 eq).[19]
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualization of Workflows
The following diagrams illustrate the strategic utility of this compound in a combinatorial chemistry workflow.
Caption: Orthogonal diversification strategy using this compound.
Caption: A typical two-step reaction workflow.
Conclusion
This compound represents a highly strategic and versatile building block for combinatorial chemistry. Its inherent structural complexity as a quinoline, combined with the orthogonal reactivity of the 8-bromo and 6-nitro substituents, provides an efficient and powerful platform for the generation of diverse and pharmacologically relevant compound libraries. While simpler scaffolds may offer advantages in cost, the superior potential for creating complex and novel molecular architectures makes this compound a compelling choice for drug discovery programs aiming to explore challenging biological targets. The ability to perform sequential, high-yielding, and well-established chemical transformations on this scaffold allows for a rational and efficient exploration of chemical space, ultimately increasing the probability of identifying promising new drug candidates.
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- Singh, V. K., Kumari, P., Som, A., Rai, S., Mishra, R., & Singh, R. K. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 42(13), 6904-6924.
- BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
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- RSC Publishing. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Advances.
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- PubMed. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
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- ACS GCI Pharmaceutical Roundtable. (2013).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
- ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
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Navigating the Labyrinth of Isomers: A Comparative Guide to Purity Analysis of Bromo-Nitro-Quinoline Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of bromo-nitro-quinoline derivatives is a critical step in ensuring the safety, efficacy, and quality of novel therapeutics. The presence of isomers—molecules with the same chemical formula but different structural arrangements—can significantly impact a compound's pharmacological and toxicological profile. Therefore, robust analytical methodologies for determining isomeric purity are not just a regulatory expectation but a scientific necessity.
This guide provides an in-depth comparison of key analytical techniques for the isomeric purity analysis of bromo-nitro-quinoline derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower you to make informed decisions in your analytical strategy.
The Crux of the Matter: Why Isomeric Purity is Paramount
Bromo-nitro-quinoline derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, often serving as scaffolds for anticancer and antimicrobial agents.[1][2] The specific position of the bromo and nitro substituents on the quinoline ring system dictates the molecule's three-dimensional structure and, consequently, its interaction with biological targets. Even subtle shifts in substituent positioning can lead to dramatic differences in:
-
Pharmacological Activity: One isomer may exhibit potent therapeutic effects while another is inactive or even antagonistic.
-
Toxicity: The toxicological profile can vary significantly between isomers, with one being well-tolerated and another demonstrating unacceptable adverse effects.
-
Pharmacokinetics: Isomeric variations can influence absorption, distribution, metabolism, and excretion (ADME) properties, impacting the drug's overall in vivo performance.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the identification and control of impurities, including isomers, in new drug substances.[3][4][5][6] According to the International Council for Harmonisation (ICH) guidelines, impurities present above a certain threshold must be identified and qualified.[4][6]
A Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity analysis hinges on several factors, including the type of isomerism (positional, chiral), the complexity of the sample matrix, and the required sensitivity and resolution. Here, we compare the most powerful and widely used methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its robustness and versatility in separating compounds based on their polarity.[7]
Principle of Separation: HPLC separates isomers by differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For bromo-nitro-quinoline derivatives, which are often polar, reversed-phase HPLC is a common choice.
Strengths:
-
Robust and Reliable: HPLC is a well-established technique with a vast body of literature and validated methods.
-
Quantitative Accuracy: When coupled with a UV detector, HPLC provides excellent quantitative performance for known analytes.[7]
-
Cost-Effective: Compared to mass spectrometry-based methods, HPLC systems have lower initial investment and operational costs.[7]
Limitations:
-
Limited Peak Capacity: For complex mixtures with multiple isomers, achieving baseline separation can be challenging.
-
Co-elution Risk: Isomers with very similar polarities may co-elute, making accurate quantification difficult.
-
Lack of Structural Information: A UV detector provides no structural information, relying solely on retention time for identification.[7]
Caption: HPLC workflow for isomeric purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): The Power of High-Resolution Detection
LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for identifying and quantifying isomers, even at trace levels.[7][8]
Principle of Separation and Detection: After chromatographic separation, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, generating a unique fragmentation pattern that can differentiate between isomers.[9]
Strengths:
-
High Sensitivity and Selectivity: LC-MS can detect and quantify impurities at very low concentrations.[7]
-
Structural Elucidation: The mass spectrum and fragmentation patterns provide valuable structural information, aiding in the identification of unknown impurities.
-
Confirmation of Identity: Provides high-confidence identification based on both retention time and mass-to-charge ratio.[7]
Limitations:
-
Higher Cost and Complexity: LC-MS systems are more expensive and require more specialized expertise to operate and maintain than HPLC systems.[7]
-
Matrix Effects: The presence of other components in the sample can suppress or enhance the ionization of the target analyte, affecting quantification.
Caption: LC-MS workflow for isomer identification.
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
SFC is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[10][11] It has gained significant attention in pharmaceutical analysis for its high efficiency and environmentally friendly nature.[10][12]
Principle of Separation: SFC operates in a normal-phase mode, making it particularly well-suited for the separation of polar and chiral compounds.[10] The low viscosity of the supercritical fluid mobile phase allows for faster separations and higher throughput compared to HPLC.[11][13]
Strengths:
-
High-Throughput Analysis: SFC offers rapid separation times, often significantly shorter than HPLC.[13]
-
Excellent for Chiral Separations: SFC is a powerful technique for resolving enantiomers of chiral bromo-nitro-quinoline derivatives.
-
Environmentally Friendly: The use of supercritical CO2 reduces the consumption of organic solvents.[11]
Limitations:
-
Limited to Less Polar Compounds: While modifiers can be added to the mobile phase, SFC is generally less suitable for highly polar compounds compared to reversed-phase HPLC.
-
Specialized Instrumentation: SFC requires dedicated instrumentation capable of handling high pressures.
Caption: SFC workflow for chiral and achiral separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of a compound, making it the definitive method for isomer identification.[14][15][16]
Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and through-space interactions, the precise connectivity and spatial arrangement of atoms within a molecule can be determined.[15][17]
Strengths:
-
Unambiguous Structure Determination: NMR provides a wealth of structural information, enabling the definitive identification of isomers.[14][16]
-
Non-destructive Technique: The sample can be recovered after analysis.
-
Quantitative Analysis (qNMR): With appropriate internal standards, NMR can be used for accurate quantitative analysis.
Limitations:
-
Lower Sensitivity: NMR is inherently less sensitive than mass spectrometry.
-
Complex Spectra: For complex mixtures, the NMR spectra can be crowded and difficult to interpret.
-
Higher Cost and Expertise: High-field NMR spectrometers are expensive and require highly skilled operators.
Caption: NMR workflow for structural elucidation of isomers.
Performance Comparison at a Glance
| Feature | HPLC-UV | LC-MS | SFC | NMR |
| Primary Application | Routine quantification of known isomers | Identification and quantification of known and unknown isomers | High-throughput and chiral separations | Definitive structural elucidation |
| Sensitivity | Good (ng range)[7] | Excellent (pg to fg range)[7] | Good to Excellent | Moderate |
| Selectivity | Moderate[7] | Very High[7] | High | Very High |
| Resolution | Good | Excellent | Excellent | N/A (structural) |
| Throughput | Moderate | Moderate | High[13] | Low |
| Cost | Low[7] | High[7] | Moderate to High | Very High |
| Structural Information | None[7] | High (Mass & Fragmentation) | Limited (unless MS coupled) | Definitive[14] |
Experimental Protocols
Protocol 1: Isomeric Purity by Reversed-Phase HPLC-UV
This protocol provides a general framework for the analysis of positional isomers of bromo-nitro-quinolines.
1. Preparation of Mobile Phase and Standards:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at 1 mg/mL. Prepare working standards by serial dilution.
2. HPLC System and Conditions:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- UV Detection: 254 nm or a wavelength of maximum absorbance for the specific derivative.
- Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 20 | | 20 | 80 | | 25 | 80 | | 26 | 20 | | 30 | 20 |
3. Data Analysis:
- Identify the peaks corresponding to the main isomer and any impurities by comparing retention times with the reference standard.
- Calculate the percentage purity by area normalization.
Protocol 2: Isomer Identification by LC-MS/MS
This protocol outlines a method for the identification and differentiation of bromo-nitro-quinoline isomers.
1. LC Conditions:
- Utilize the same HPLC conditions as in Protocol 1. The eluent from the HPLC is directed to the mass spectrometer.
2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
- Scan Mode: Full scan MS to determine the molecular weight of the parent compound and its isomers.
- MS/MS Analysis: Perform product ion scans on the precursor ion corresponding to the protonated or deprotonated molecule.
- Collision Energy: Optimize the collision energy to generate informative fragment ions.
3. Data Analysis:
- Compare the fragmentation patterns of the different isomers. Differences in the relative abundance of fragment ions can be used for differentiation.[9]
Protocol 3: Structural Elucidation by NMR Spectroscopy
This protocol is for the definitive structural confirmation of an isolated bromo-nitro-quinoline isomer.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[14]
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum to determine the number and environment of the protons.
- Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.
- Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify proton-carbon one-bond correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon connectivities.
3. Data Analysis:
- Integrate all 1D and 2D NMR data to piece together the molecular structure and unambiguously assign the positions of the bromo and nitro substituents.
Conclusion: An Integrated Approach for Comprehensive Analysis
The choice of the optimal analytical technique for the isomeric purity analysis of bromo-nitro-quinoline derivatives is not a one-size-fits-all decision. A pragmatic and scientifically sound approach often involves a combination of these powerful methods.
-
For routine quality control and purity assessment of a known compound, a validated HPLC-UV method is often sufficient.
-
During drug discovery and development, when dealing with complex reaction mixtures or identifying unknown impurities, the high sensitivity and structural information provided by LC-MS are invaluable.
-
For chiral bromo-nitro-quinoline derivatives, or when high-throughput analysis is required, SFC presents a compelling alternative.
-
For the definitive and unambiguous structural elucidation of a newly synthesized isomer, NMR spectroscopy remains the gold standard.
By understanding the strengths and limitations of each technique and employing a logical, integrated workflow, researchers can confidently navigate the complexities of isomeric analysis, ensuring the quality and integrity of their bromo-nitro-quinoline derivatives and accelerating the development of new and effective medicines.
References
- Current time information in Pasuruan, ID.
- Analytical Differentiation of Quinolinyl- And Isoquinolinyl-Substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and Its Ten Isomers - PubMed. (2016).
- Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. (n.d.).
- Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC - NIH. (2016).
- Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy | Analytical Chemistry - ACS Publications. (2020).
- A Comparative Guide to the HPLC and LC-MS Analysis of 6-Bromoisoquinoline-1-carbonitrile - Benchchem. (n.d.).
- Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry - Benchchem. (n.d.).
- Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (n.d.).
- Regulatory aspects of Impurity profiling - ijdra. (2020).
- 1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry - PubMed Central. (2022).
- Guidance for Industry Q3A Impurities in New Drug Substances - FDA. (n.d.).
- What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (n.d.).
- Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (n.d.).
- Supercritical fluid chromatography-tandem mass spectrometry for high throughput bioanalysis of small molecules in drug discovery - PubMed. (2019).
- (PDF) Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling - ResearchGate. (2025).
- Quality: impurities | European Medicines Agency (EMA). (n.d.).
- Guideline on Impurities in new Active Pharmaceutical Ingredients - BfArM. (2023).
- (PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. (2025).
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - ResearchGate. (2024).
- Supercritical Fluid Chromatography in the Pharmaceutical Industry: Implementation in Development and Quality Control | LCGC International. (n.d.).
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.).
- Technical Support Center: 5-Bromo-6-methoxy-8-nitroquinoline Degradation Studies - Benchchem. (n.d.).
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025).
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. (n.d.).
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016).
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors - American Chemical Society. (2025).
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- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents. (n.d.).
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Reactivity Face-Off: A Comparative Guide to the 8-Bromo and 6-Bromo Positions in Nitroquinolines
For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr) Reactivity
In the intricate world of heterocyclic chemistry, the quinoline scaffold stands as a cornerstone for the development of a myriad of therapeutic agents. The strategic functionalization of this privileged structure is paramount in modulating biological activity. Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) on halo-substituted nitroquinolines offers a powerful and direct route to introduce diverse functionalities. This guide provides an in-depth, objective comparison of the reactivity of bromine substituents at the 8- and 6-positions of the quinoline ring, activated by a nitro group. By delving into the underlying electronic principles and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.
The Decisive Role of the Nitro Group: An Electronic Tug-of-War
The propensity of a bromoquinoline to undergo nucleophilic aromatic substitution is fundamentally governed by the electron-withdrawing prowess of the nitro (–NO₂) group.[1] This powerful substituent significantly reduces the electron density of the quinoline ring system, rendering the carbon atoms attached to the bromine more electrophilic and thus more susceptible to attack by nucleophiles.[2][3]
The efficacy of this activation, however, is not uniform across all positions. The key to understanding the reactivity difference between the 6-bromo and 8-bromo positions lies in the ability of the nitro group to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the SNAr reaction.[4] This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group (the bromine atom), allowing for the delocalization of the negative charge onto the nitro group through resonance.
Figure 1: Generalized two-step mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction on bromo-nitroquinolines.
Case Study: 6-Bromo-5-nitroquinoline - A Highly Activated System
The reactivity of a bromine atom at the 6-position is profoundly influenced by the placement of the nitro group. When the nitro group is at the 5-position, it is directly adjacent (ortho) to the bromine. This arrangement provides optimal activation for SNAr.
The ortho-relationship allows for direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group through resonance, significantly stabilizing this intermediate and lowering the activation energy of the reaction.
Figure 2: Resonance stabilization of the Meisenheimer complex in the SNAr of 6-bromo-5-nitroquinoline.
Experimental evidence strongly supports the high reactivity of 6-bromo-5-nitroquinoline. For instance, the reaction with morpholine and piperazine proceeds in high yields under relatively mild conditions.
| Reactant | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 6-Bromo-5-nitroquinoline | Morpholine | Triethylamine, Microwave (150W), 90-120 °C, 45 min | 6-Morpholino-5-nitroquinoline | 98% | [5] |
| 6-Bromo-5-nitroquinoline | Piperazine | Triethylamine, Microwave (150W), 68-78 °C, 45 min | 6-(Piperazin-1-yl)-5-nitroquinoline | 87% | [5] |
The Ambiguous Case of the 8-Bromo Position
The reactivity of a bromine atom at the 8-position is more nuanced and highly dependent on the position of the activating nitro group.
8-Bromo-5-nitroquinoline: In this isomer, the nitro group is meta to the bromine atom. This positioning does not allow for direct resonance stabilization of the negative charge in the Meisenheimer complex onto the nitro group. The activation in this case is primarily due to the inductive electron-withdrawing effect of the nitro group. Consequently, the reactivity of 8-bromo-5-nitroquinoline in SNAr is expected to be significantly lower than that of its 6-bromo-5-nitro counterpart. While specific comparative kinetic data is scarce, the requirement for more forcing reaction conditions in related systems supports this hypothesis.
8-Bromo-7-nitroquinoline: Here, the nitro group is ortho to the bromine atom, analogous to the 6-bromo-5-nitroquinoline case. This proximity allows for potent activation through resonance stabilization of the Meisenheimer intermediate. Therefore, 8-bromo-7-nitroquinoline is expected to be highly reactive towards nucleophiles.
While direct quantitative comparisons are limited in the literature, the available data on related transformations allows for a qualitative assessment. For instance, the synthesis of aminoquinolines from their bromo-nitro precursors often requires conditions indicative of their relative reactivities.
| Reactant | Product | Reagents and Conditions | Yield (%) | Reference |
| 6-Bromo-5-nitroquinoline | 5-Amino-6-bromoquinoline | Fe powder, Acetic Acid, 75 °C, 150 min | 87% | [5] |
| 8-Nitroquinoline | 8-Aminoquinoline | SnCl₂, 6M HCl, Methanol, >50 °C | up to 86% | [2] |
It is important to note that the above table shows the reduction of the nitro group, not a direct SNAr reaction. However, the successful synthesis of these amino derivatives provides access to key intermediates for further functionalization.
Experimental Protocols
Synthesis of 6-Bromo-5-nitroquinoline
This protocol is adapted from the work of Çakmak, O. et al.[5]
Materials:
-
6-Bromoquinoline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 6-bromoquinoline (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid.
-
Cool the solution to -5 °C using a salt-ice bath with continuous stirring.
-
In a separate flask, carefully prepare a nitrating mixture by adding 1.5 mL of concentrated sulfuric acid to 1.5 mL of concentrated nitric acid. Cool this mixture to -5 °C.
-
While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, ensuring the temperature does not exceed 0 °C.
-
After the addition is complete, continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
After the ice has melted, extract the product with dichloromethane (5 x 5 mL).
-
Combine the organic layers and wash with a 10% sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-bromo-5-nitroquinoline.
Figure 3: Experimental workflow for the synthesis of 6-bromo-5-nitroquinoline.
General Procedure for Nucleophilic Aromatic Substitution with Amines
Materials:
-
Bromo-nitroquinoline (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Base (e.g., Triethylamine, K₂CO₃, 2.0 eq)
-
Solvent (e.g., Ethanol, DMF, Toluene)
Procedure:
-
In a reaction vessel, dissolve the bromo-nitroquinoline in the chosen solvent.
-
Add the amine nucleophile and the base.
-
Heat the reaction mixture with stirring. The temperature and reaction time will depend on the reactivity of the specific bromo-nitroquinoline isomer. For highly activated substrates like 6-bromo-5-nitroquinoline, microwave irradiation can significantly shorten the reaction time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which typically involves partitioning between an organic solvent and water.
-
The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Conclusion: A Tale of Two Positions
The reactivity of bromine at the 6- and 8-positions of the quinoline ring in SNAr reactions is a clear demonstration of the principles of electronic activation in aromatic systems.
-
The 6-Bromo Position: When activated by an ortho- or para-nitro group (e.g., 6-bromo-5-nitroquinoline or 6-bromo-7-nitroquinoline), the 6-bromo position is highly susceptible to nucleophilic attack. The direct resonance stabilization of the Meisenheimer complex leads to high reactivity, often resulting in excellent yields under relatively mild conditions.
-
The 8-Bromo Position: The reactivity of the 8-bromo position is more variable. With a meta-nitro group (e.g., 8-bromo-5-nitroquinoline), the activation is significantly weaker, relying primarily on inductive effects. This results in lower reactivity compared to its ortho- or para-activated counterparts. However, with an ortho-nitro group (e.g., 8-bromo-7-nitroquinoline), the 8-bromo position is expected to be highly reactive.
For drug development professionals and synthetic chemists, a thorough understanding of these reactivity patterns is crucial for the rational design of synthetic routes to novel quinoline-based compounds. While the 6-bromo position, particularly in 6-bromo-5-nitroquinoline, offers a reliable and highly reactive handle for SNAr, the 8-bromo position can also be exploited, provided the activating nitro group is appropriately positioned. Future quantitative kinetic studies directly comparing these isomers would be invaluable in further refining our understanding and predictive power in this important area of heterocyclic chemistry.
References
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
- Wozniak, M., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 25(21), 5036. [Link]
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
Sources
A Comparative Guide to the Biological Activity of 8-Bromo-6-nitroquinoline: An Analysis Through Analogs
This guide provides a comprehensive comparison of the anticipated biological activity of 8-bromo-6-nitroquinoline by leveraging experimental data from its structural analogs. In drug discovery, understanding the contribution of individual functional groups to a molecule's overall efficacy is paramount. Due to the limited availability of direct experimental data for this compound in public literature, this guide employs a structure-activity relationship (SAR) approach. We will deconstruct the molecule into its core components—the quinoline scaffold, the C6-nitro group, and the C8-bromo substituent—and analyze robust data from closely related compounds to build a predictive framework for its therapeutic potential, particularly in oncology.
Section 1: The Quinoline Scaffold and the Impact of Key Substitutions
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The biological profile of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Our analysis focuses on two key modifications: nitration and bromination, both of which are established strategies for enhancing pharmacological potency.
The Critical Role of the Nitro Group
The introduction of an electron-withdrawing nitro group, particularly at the C5 or C6 position, has been consistently shown to confer significant cytotoxic activity to the quinoline scaffold.[3] A compelling example is the comparison between 6,8-dibromoquinoline, which exhibits no inhibitory activity, and its nitrated analog, 6,8-dibromo-5-nitroquinoline . The latter compound displays remarkable inhibitory activity against C6 (rat brain tumor), HT29 (human colon carcinoma), and HeLa (human cervix carcinoma) cancer cell lines.[4] This stark difference underscores the nitro group's essential role in enhancing anticancer potency. The mechanism is often linked to the generation of reactive oxygen species (ROS) through bioreduction of the nitro group, leading to oxidative stress and subsequent cell death.[3]
The Influence of Bromine Substitution
Halogenation is a cornerstone of modern medicinal chemistry for modulating a drug's pharmacokinetic and pharmacodynamic properties. Bromine, in particular, can enhance binding affinity and membrane permeability. The introduction of bromine atoms onto the quinoline ring significantly boosts antiproliferative activity.[5] For instance, 5,7-dibromo-8-hydroxyquinoline is notably more potent than its non-brominated parent compound, 8-hydroxyquinoline, and demonstrates strong cytotoxic effects against various tumor cell lines.[5][6] This suggests that the presence and position of bromine are critical determinants of efficacy. The 8-bromo substitution in our target compound is therefore hypothesized to be a key contributor to its potential biological activity.
The logical relationship between these substitutions and the resulting biological activity can be visualized as a hierarchical enhancement.
Caption: Logical flow of structure-activity relationships for substituted quinolines.
Section 2: Comparative Data Analysis of Quinoline Analogs
To quantitatively ground our comparison, the following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of key structural analogs of this compound against various human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
| Compound ID | Structure | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| Analog 1 | 6,8-Dibromo-5-nitroquinoline | HT29 | Colorectal Adenocarcinoma | 26.2 | [4] |
| HeLa | Cervical Carcinoma | 24.1 | [4] | ||
| C6 | Rat Brain Tumor | 50.0 | [4][7] | ||
| Analog 2 | 5,7-Dibromo-8-hydroxyquinoline | HT29 | Colorectal Adenocarcinoma | 12.4 (µg/mL) | [8] |
| HeLa | Cervical Carcinoma | 9.8 (µg/mL) | [8] | ||
| C6 | Rat Brain Tumor | 6.7 (µg/mL) | [6][8] | ||
| Control | 6,8-Dibromoquinoline | C6, HT29, HeLa | - | No Inhibitory Activity | [4] |
Key Insights from the Data:
-
Synergistic Potency: The data for Analog 1 (6,8-dibromo-5-nitroquinoline) is particularly illuminating. Its potent activity, contrasted with the inert nature of its non-nitrated precursor, provides strong evidence for a synergistic effect between the bromo and nitro substitutions.[4]
-
Positional Importance: While both Analog 1 and Analog 2 are potent, their differing substitution patterns (e.g., 8-hydroxy vs. 5-nitro) result in varied IC₅₀ values, highlighting the importance of substituent placement on the quinoline ring.
-
Predictive Efficacy: Based on this comparative analysis, it is reasonable to hypothesize that This compound will exhibit significant antiproliferative activity, likely within a micromolar range comparable to or potentially exceeding that of the analogs presented. The combination of a C6-nitro group and a C8-bromo group positions it as a promising candidate for further investigation.
Section 3: Postulated Mechanism of Action
The biological effects of nitroquinoline analogs are often mediated through their interaction with critical cellular targets and pathways. For this compound, two primary mechanisms can be postulated based on data from its analogs.
-
Inhibition of Topoisomerase I: Several brominated 8-hydroxyquinolines have been shown to inhibit Topoisomerase I, an enzyme essential for DNA replication and repair.[6][8] Inhibition of this enzyme leads to DNA damage and triggers apoptosis (programmed cell death) in cancer cells.
-
Generation of Reactive Oxygen Species (ROS): The nitro group can undergo intracellular bioreduction to form nitro radical anions. These species can then participate in redox cycling, generating superoxide radicals and other ROS.[3] This surge in oxidative stress overwhelms the cell's antioxidant defenses, causing damage to DNA, proteins, and lipids, ultimately inducing cell death.
Caption: Conceptual workflow for ROS-mediated cytotoxicity of 6-nitroquinoline analogues.[3]
Section 4: Experimental Protocols for Biological Evaluation
To validate the predicted activity of this compound and its analogs, standardized in vitro assays are essential. The following protocols describe a self-validating system for assessing cytotoxicity.
Protocol 1: MTT Assay for In Vitro Antiproliferative Activity
This colorimetric assay is a gold standard for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][9]
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells. This enzymatic reduction yields a purple formazan product, the amount of which is directly proportional to the number of viable cells.[7]
Step-by-Step Methodology:
-
Cell Seeding:
-
Action: Seed cancer cells (e.g., HT29, HeLa) into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust signal and preventing overgrowth in control wells.
-
-
Incubation:
-
Action: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Causality: This allows the cells to adhere to the plate surface and recover from the stress of seeding before drug treatment.
-
-
Compound Treatment:
-
Action: Prepare a serial dilution of the test compounds (e.g., this compound, analogs) and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of each concentration to the appropriate wells. Include vehicle-only wells (negative control).
-
Causality: A dose-response curve is critical for calculating the IC₅₀ value. The positive control validates the assay's sensitivity, while the negative control establishes the baseline for 100% cell viability.
-
-
Treatment Incubation:
-
Action: Incubate the plates for 48-72 hours under the same conditions.
-
Causality: This duration is typically sufficient for cytotoxic agents to exert their effects on cell cycle progression and viability.
-
-
MTT Addition:
-
Action: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.
-
Causality: Fresh medium is used to avoid interference from drug-media interactions.
-
-
Formazan Formation:
-
Action: Incubate the plates for 3-4 hours at 37°C.
-
Causality: This allows sufficient time for viable cells to metabolize the MTT into insoluble formazan crystals.
-
-
Solubilization and Reading:
-
Action: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
Causality: The formazan must be fully dissolved to allow for accurate spectrophotometric measurement.
-
Action: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Action: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
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- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the In-Silico Predicted Reactivity of 8-Bromo-6-nitroquinoline for Applications in Drug Discovery
This guide provides an in-depth analysis of the predicted reactivity of 8-bromo-6-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry. By leveraging computational models, we will explore its susceptibility to various chemical transformations and compare its predicted reactivity profile with experimentally validated data from analogous quinoline derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the chemical space of substituted quinolines.
Introduction: The Significance of Reactivity Prediction in Quinoline Chemistry
Quinoline and its derivatives are privileged scaffolds in drug discovery, forming the core of numerous therapeutic agents. The strategic functionalization of the quinoline ring is paramount in modulating the pharmacological properties of these molecules. Predicting the reactivity of a novel quinoline derivative, such as this compound, in-silico offers a powerful, resource-efficient approach to guide synthetic efforts. By anticipating the most probable sites for electrophilic, nucleophilic, and transition-metal-catalyzed reactions, we can streamline the design of synthetic routes to novel drug candidates, saving valuable time and resources.
This guide will focus on the theoretical reactivity of this compound, drawing upon fundamental principles of computational chemistry. We will then benchmark these predictions against the known experimental reactivity of other substituted quinolines, providing a practical framework for researchers to apply these insights in their own work.
In-Silico Reactivity Profile of this compound
To predict the reactivity of this compound, we will consider the electronic effects of the bromo and nitro substituents on the quinoline core. These predictions are based on established principles of frontier molecular orbital (FMO) theory and Fukui functions, which are commonly calculated using Density Functional Theory (DFT).[1][2]
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.[1]
-
HOMO (Nucleophilicity): The HOMO energy indicates the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are prone to attack by electrophiles. For this compound, the electron-withdrawing nature of the nitro group and the bromine atom deactivates the entire ring system towards electrophilic attack compared to unsubstituted quinoline. However, within the molecule, the carbocyclic ring is expected to have a higher HOMO density than the pyridine ring.
-
LUMO (Electrophilicity): The LUMO energy indicates the ability of a molecule to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack. The potent electron-withdrawing nitro group at the 6-position, ortho and para to several ring carbons, will significantly lower the LUMO energy of the system, making it a prime candidate for nucleophilic aromatic substitution (SNAr).[3][4]
Fukui Function Analysis for Site-Selectivity
The Fukui function provides a more quantitative measure of the reactivity of different atomic sites within a molecule towards electrophilic, nucleophilic, and radical attack.[2][5]
-
Electrophilic Attack (f+): The sites with the highest f+ values are the most susceptible to electrophilic attack. For this compound, due to the strong deactivating effect of the nitro group, electrophilic substitution is predicted to be challenging. If forced, the reaction would likely occur on the carbocyclic ring at positions less deactivated by the nitro group.
-
Nucleophilic Attack (f-): The sites with the highest f- values are the most likely targets for nucleophiles. In this compound, the positions ortho and para to the strongly electron-withdrawing nitro group are expected to have the highest f- values, making them highly susceptible to nucleophilic attack. This suggests that positions 5 and 7 are activated towards SNAr.
-
Radical Attack (f0): The f0 function predicts the sites most susceptible to radical attack.
Based on these computational principles, we can predict the following reactivity patterns for this compound:
Comparative Analysis with Alternative Quinolines
To ground our in-silico predictions in experimental reality, we will now compare the predicted reactivity of this compound with the observed reactivity of other substituted quinolines.
| Quinoline Derivative | Predicted Reactivity | Experimental Validation | Reference |
| This compound | High susceptibility to nucleophilic attack at positions 5 and 7. High reactivity at the C8-Br bond for cross-coupling. Low reactivity towards electrophilic substitution. | No direct experimental data found for this specific isomer. | - |
| 8-Bromoquinoline | Moderate reactivity at the C8-Br bond for cross-coupling. The absence of the deactivating nitro group makes it more susceptible to electrophilic substitution than the title compound. | Readily undergoes Suzuki-Miyaura and Buchwald-Hartwig reactions at the C8 position. | [6] |
| 6-Bromo-2-chloroquinoline | The C-Cl bond at the 2-position is generally more reactive towards nucleophilic substitution than the C-Br bond at the 6-position. Both sites are available for cross-coupling. | Selective Buchwald-Hartwig amination at the C6-Br position can be achieved in the presence of the C2-Cl. | [7] |
| 5-Bromo-8-hydroxyquinoline | The hydroxyl group is an activating group for electrophilic substitution, directing to positions ortho and para to it. The C-Br bond is available for cross-coupling. | Undergoes electrophilic substitution at positions 7 and potentially 6. | [8] |
Causality Behind Experimental Choices:
The choice of reaction conditions is critical in controlling the outcome of quinoline functionalization. For instance, in the case of 6-bromo-2-chloroquinoline, the selective amination at the C6-Br position is achieved by carefully selecting the palladium catalyst and ligands that favor the oxidative addition to the C-Br bond over the C-Cl bond.[7] This highlights the interplay between the intrinsic reactivity of the substrate and the catalytic system employed.
Experimental Protocol for Validation: Suzuki-Miyaura Cross-Coupling
To validate the predicted high reactivity of the C8-Br bond in this compound, a Suzuki-Miyaura cross-coupling reaction is a suitable and widely used method.[9][10] This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or ester.
Objective: To synthesize an 8-aryl-6-nitroquinoline derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, or K3PO4)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the product by 1H NMR, 13C NMR, and mass spectrometry.
Conclusion
The in-silico prediction of reactivity for this compound suggests a molecule with a distinct and synthetically useful reactivity profile. The strong electron-withdrawing nitro group deactivates the quinoline ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, particularly at the 5 and 7 positions. Furthermore, the carbon-bromine bond at the 8-position is predicted to be an excellent handle for palladium-catalyzed cross-coupling reactions.
By comparing these predictions with the known experimental behavior of related quinoline derivatives, we can have a higher degree of confidence in designing synthetic strategies for this molecule. The provided experimental protocol for a Suzuki-Miyaura coupling offers a direct method to validate one of the key in-silico predictions. This integrated approach of computational prediction and experimental validation is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space and the rapid development of novel therapeutic agents.
References
- Schrödinger, LLC. (2025, October 27). Jaguar Fukui Functions: Identifying Electrophilic and Nucleophilic Sites.
- Wikipedia. (2023, November 28). Fukui function.
- SCM. (2025). Fukui Function — GUI 2025.1 documentation.
- Wikipedia. (2023, November 29). Buchwald–Hartwig amination.
- McDonnell, L. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8937–8940.[7][13]
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- Wikipedia. (2023, August 22). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. scm.com [scm.com]
- 6. scispace.com [scispace.com]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rose-hulman.edu [rose-hulman.edu]
A Researcher's Guide to Control Experiments for Reactions Involving 8-Bromo-6-nitroquinoline
For researchers, scientists, and professionals in drug development, the integrity of experimental results is paramount. When working with multifaceted molecules like 8-bromo-6-nitroquinoline, a heterocyclic compound with significant potential in medicinal chemistry and materials science, a rigorous and well-controlled experimental design is not just best practice—it is a necessity for generating reproducible and unambiguous data. This guide provides an in-depth comparison of common reactions involving this compound and outlines the essential control experiments to validate your findings.
The unique electronic and steric properties of this compound, stemming from the interplay between the electron-withdrawing nitro group, the bromine atom, and the quinoline core, dictate its reactivity. Understanding and isolating the effects of each component in a reaction system are crucial for accurate interpretation of results. This guide will focus on three primary classes of reactions relevant to this substrate: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Sonogashira coupling.
The Importance of a Well-Characterized Starting Material
Before embarking on any reaction, the identity and purity of the starting material, this compound, must be unequivocally established. Isomeric impurities can lead to ambiguous results and side products that complicate analysis.
A plausible synthetic route to this compound may involve the nitration of 8-bromoquinoline. It is crucial to be aware that nitration of substituted quinolines can sometimes yield a mixture of isomers. Therefore, rigorous purification and characterization of the starting material are the first and most critical control points.
Recommended Characterization of this compound:
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and assessment of isomeric purity. | Unique chemical shifts and coupling constants corresponding to the 8-bromo-6-nitro substitution pattern. Absence of signals from other isomers. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Observation of the molecular ion peak corresponding to the exact mass of C₉H₅BrN₂O₂. |
| Melting Point | Assessment of purity. | A sharp and consistent melting point.[1] |
| Elemental Analysis | Confirmation of elemental composition. | Percentages of C, H, Br, N, and O should be within acceptable limits of the theoretical values. |
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nitro group at the 6-position of the quinoline ring activates the molecule towards nucleophilic attack, making SNAr a viable functionalization strategy. The bromine at the 8-position can act as a leaving group.
Core Reaction: this compound + Nucleophile → 8-(nucleophile)-6-nitroquinoline + Br⁻
Control Experiments for SNAr Reactions
To ensure that the observed substitution is a result of the intended nucleophilic attack and not due to other factors, the following control experiments are essential.
| Control Experiment | Purpose | Expected Outcome |
| No Nucleophile Control | To confirm that the nucleophile is essential for the reaction. | No reaction should occur. The starting material should be recovered unchanged. |
| No Base Control (if applicable) | To determine if a base is required to deprotonate the nucleophile or facilitate the reaction. | If the nucleophile requires activation by a base, no or significantly reduced reaction should be observed. |
| Reaction with a Structurally Similar but Less Nucleophilic Reagent | To demonstrate the necessity of a sufficiently nucleophilic species. | Minimal to no product formation, highlighting the nucleophilicity-driven nature of the reaction. |
| Reaction with an Isomeric Bromo-nitroquinoline (e.g., 8-bromo-5-nitroquinoline) | To assess the influence of the nitro group's position on reactivity. | The reaction rate and yield may differ, providing insight into the electronic effects of the substituent positions. |
Detailed Experimental Protocol: SNAr with a Generic Amine Nucleophile
This protocol provides a general framework. Specific conditions should be optimized for each nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Aprotic polar solvent (e.g., DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N), if necessary
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 eq).
-
Add the aprotic polar solvent.
-
If a base is required, add the base (1.5 - 2.0 eq).
-
Add the amine nucleophile (1.2 - 1.5 eq).
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualization of SNAr Control Experiment Logic:
Caption: Logic flow for SNAr control experiments.
II. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Sonogashira
The bromine at the 8-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.
A. Suzuki-Miyaura Coupling
This reaction couples this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.
Core Reaction: this compound + R-B(OH)₂ → 8-R-6-nitroquinoline
B. Sonogashira Coupling
This reaction couples this compound with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base.[2]
Core Reaction: this compound + R-C≡CH → 8-(C≡C-R)-6-nitroquinoline
Essential Control Experiments for Palladium-Catalyzed Cross-Couplings
To validate that the observed product formation is due to the intended catalytic cycle, a series of control experiments are indispensable.
| Control Experiment | Purpose | Expected Outcome |
| No Catalyst Control | To confirm that the palladium catalyst is essential for the reaction. | No product formation should be observed.[3][4] |
| No Ligand Control | To determine the role of the phosphine ligand in the catalytic cycle. | The reaction may proceed at a much slower rate, or not at all, depending on the specific catalyst precursor and substrates.[5][6] |
| No Base Control | To verify the necessity of the base for the transmetalation step (Suzuki) or alkyne deprotonation (Sonogashira). | No or minimal product formation is expected, as the base is crucial for the catalytic cycle.[7][8] |
| No Copper Co-catalyst Control (Sonogashira only) | To ascertain the role of the copper(I) co-catalyst. | The reaction may be significantly slower or may not proceed, highlighting the role of copper in facilitating the coupling.[9][10] |
Detailed Experimental Protocols
General Considerations for Cross-Coupling Reactions:
-
All reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
-
Anhydrous solvents are crucial for optimal results.
Protocol for a Generic Suzuki-Miyaura Coupling:
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, perform an aqueous work-up, and extract the product.
-
Purify by column chromatography.
Protocol for a Generic Sonogashira Coupling:
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq) and CuI (5-10 mol%).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform a work-up, which may involve filtering through celite to remove catalyst residues, followed by extraction and purification.
Visualization of Cross-Coupling Control Experiment Workflow:
Caption: Workflow for palladium-catalyzed cross-coupling controls.
III. Data Interpretation and Troubleshooting
Comparative Data Summary Table:
| Reaction Type | Experiment | Key Reagent Omitted | Expected % Conversion (Illustrative) | Interpretation |
| SNAr | Main Reaction | None | >95% | The reaction proceeds as expected. |
| No Nucleophile | Nucleophile | 0% | The nucleophile is essential. | |
| No Base | Base (if used) | <5% | The base is critical for the reaction. | |
| Suzuki | Main Reaction | None | >90% | Successful catalytic coupling. |
| No Catalyst | Pd Catalyst | 0% | The palladium catalyst is necessary. | |
| No Ligand | Ligand | 5-20% | The ligand significantly enhances the reaction rate. | |
| No Base | Base | <5% | The base is crucial for transmetalation. | |
| Sonogashira | Main Reaction | None | >90% | Successful catalytic coupling. |
| No Catalyst | Pd Catalyst | 0% | The palladium catalyst is necessary. | |
| No Copper | CuI | 10-30% | Copper co-catalyst significantly accelerates the reaction. | |
| No Base | Amine Base | <5% | The base is required for alkyne activation. |
By meticulously performing and analyzing these control experiments, researchers can build a robust and defensible dataset, ensuring the scientific integrity of their work with this compound. This rigorous approach not only validates the intended chemical transformation but also provides deeper insights into the reaction mechanism and the specific roles of each component.
References
- Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 80.
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A Researcher's Guide to Elemental Analysis: Confirming the Composition of 8-Bromo-6-nitroquinoline
For researchers, scientists, and professionals in drug development, the precise structural confirmation of a novel or synthesized compound is a non-negotiable cornerstone of scientific rigor. The identity and purity of a molecule like 8-Bromo-6-nitroquinoline, a heterocyclic compound with potential applications in medicinal chemistry, must be unequivocally established before proceeding with further studies. Elemental analysis serves as a fundamental, quantitative technique to validate the empirical formula of a synthesized compound, providing a critical measure of its purity.
This guide provides an in-depth comparison of analytical techniques for the elemental analysis of this compound. We will delve into the gold-standard combustion analysis, explore viable alternatives, and provide the experimental rationale to empower researchers to make informed decisions for their analytical workflows.
The Theoretical Composition of this compound
Before any analysis, it is crucial to establish the theoretical elemental composition derived from the molecular formula. This compound has the molecular formula C₉H₅BrN₂O₂.[1]
The molecular weight of this compound is 253.05 g/mol .[1][2] Based on this, the theoretical elemental percentages are:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 42.72 |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 1.99 |
| Bromine (Br) | 79.904 | 1 | 79.904 | 31.58 |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.07 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 12.64 |
| Total | 253.055 | 100.00 |
The goal of any elemental analysis method is to obtain experimental values that closely match these theoretical percentages, typically within a ±0.4% deviation for publication-quality data.[3]
Comparative Analysis of Key Techniques
The choice of analytical technique depends on the elements of interest, the sample matrix, and the required level of precision and accuracy. For a compound like this compound, which contains C, H, N, and a halogen (Br), a combination of methods may be optimal.
| Technique | Elements Detected | Principle | Advantages | Disadvantages |
| Combustion Analysis | C, H, N, S, (Halogens via titration) | Sample is combusted at high temperatures; resulting gases (CO₂, H₂O, N₂) are separated and quantified.[4] | High precision and accuracy for C, H, N; well-established and reliable method.[5] | Indirect analysis for halogens; can be destructive. |
| X-Ray Fluorescence (XRF) | Halogens (Br), Metals, etc. | Sample is irradiated with X-rays, causing the emission of element-characteristic fluorescent X-rays.[6] | Non-destructive; rapid analysis; suitable for solid and liquid samples.[7] | Less sensitive for lighter elements; matrix effects can influence accuracy.[6] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Most elements, including Br | Sample is introduced into a high-temperature argon plasma, creating ions that are then separated and detected by a mass spectrometer.[8][9] | Extremely high sensitivity (trace and ultra-trace levels); multi-element capability.[9][10] | More complex sample preparation for organic compounds; potential for interferences from the carbon matrix.[10] |
For the comprehensive validation of this compound, Combustion Analysis is the state-of-the-art and most direct method for determining the core organic elements (C, H, N). To confirm the bromine content, X-Ray Fluorescence (XRF) offers a rapid and non-destructive complementary technique.[7][11] While ICP-MS provides exceptional sensitivity, its complexity for routine analysis of the primary elemental composition of an organic compound makes it less common for this specific application.[10][12][13]
Experimental Protocol: Combustion Analysis for C, H, and N
This protocol outlines the steps for determining the carbon, hydrogen, and nitrogen content of this compound using a modern CHN analyzer. The underlying principle is the complete combustion of the sample in a pure oxygen environment, followed by the separation and detection of the resulting gaseous products (CO₂, H₂O, and N₂).[4]
Causality Behind Experimental Choices
-
Sample Preparation: The sample must be homogenous and dry. Any residual solvent will alter the hydrogen and carbon content, leading to inaccurate results. A finely ground powder ensures complete and rapid combustion.
-
High-Temperature Combustion: Temperatures exceeding 900-1000°C are necessary to ensure the complete conversion of the organic matrix to its gaseous oxides.[14] Catalysts are often used to facilitate this process.
-
Gas Separation and Detection: The combustion products are passed through a gas chromatography column to separate CO₂, H₂O, and N₂. A thermal conductivity detector (TCD) is then used to quantify each gas.[4]
Step-by-Step Methodology
-
Instrument Calibration:
-
Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes a response factor for the detector.
-
-
Sample Preparation:
-
Ensure the this compound sample is a fine, homogenous powder.
-
Dry the sample under vacuum to remove any residual solvents.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
-
Analysis:
-
Place the sealed capsule into the autosampler of the CHN analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (~1000°C) with a flow of pure oxygen.
-
The resulting gases are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gas mixture (CO₂, H₂O, N₂) is then passed through a chromatographic column for separation.
-
The separated gases are detected by a thermal conductivity detector (TCD).
-
-
Data Processing:
-
The instrument's software integrates the detector signals and, using the calibration factor, calculates the percentage of C, H, and N in the original sample.
-
The results are compared against the theoretical values for C₉H₅BrN₂O₂.
-
Workflow Diagram
Caption: Workflow for CHN analysis of this compound.
Alternative Technique Spotlight: X-Ray Fluorescence for Bromine
While combustion analysis is ideal for C, H, and N, it is not the most direct method for halogens. XRF is an excellent, non-destructive alternative for quantifying bromine.[7][15][11]
In XRF analysis, the sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the bromine atoms. Electrons from higher energy shells then drop to fill these vacancies, emitting fluorescent X-rays in the process. The energy of these emitted X-rays is characteristic of bromine, and their intensity is proportional to its concentration.[6] This allows for a rapid and accurate determination of the bromine percentage, which can then be compared to the theoretical value of 31.58%.
Conclusion
For the definitive elemental confirmation of this compound (C₉H₅BrN₂O₂), a multi-faceted approach is recommended for the highest degree of confidence.
-
Primary Recommendation: Employ high-temperature Combustion Analysis for precise and accurate quantification of Carbon, Hydrogen, and Nitrogen. This remains the gold standard for determining the core elemental composition of organic compounds.[16][5]
-
Complementary Technique: Utilize X-Ray Fluorescence (XRF) for a rapid, non-destructive, and direct measurement of the Bromine content.
By combining these techniques, researchers can generate a comprehensive and robust dataset that validates the elemental composition of this compound, ensuring the integrity of their subsequent research and development efforts. This self-validating system, where multiple orthogonal techniques confirm the same theoretical composition, provides the highest level of scientific trustworthiness.
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A Comparative Guide to the Structural Elucidation of 8-Bromo-6-nitroquinoline Derivatives: An In-Depth X-ray Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. The strategic placement of substituents, such as bromine and nitro groups, on the quinoline ring system can profoundly influence the molecule's physicochemical properties, biological activity, and solid-state architecture. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of 8-bromo-6-nitroquinoline derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a specific crystal structure for this compound is not publicly available at the time of this writing, this guide will utilize data from closely related structures to illustrate the principles and methodologies.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] This technique provides an unparalleled level of detail, revealing bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships and designing new molecules with desired properties.
Experimental Workflow: From Powder to Structure
The journey from a synthesized this compound derivative to its crystal structure involves a meticulous series of steps. The quality of the final structure is intrinsically linked to the quality of the single crystals.
Caption: A generalized workflow for the X-ray crystallographic analysis of an this compound derivative.
Detailed Experimental Protocol
1. Synthesis and Purification: The synthesis of this compound derivatives can be achieved through various established synthetic routes, often involving nitration and bromination of the quinoline core.[3] Purification to a high degree is paramount for successful crystallization. Techniques such as column chromatography and recrystallization are commonly employed.[4]
2. Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step. For quinoline derivatives, slow evaporation of a saturated solution is a common and effective method.[5]
-
Solvent Selection: A solvent in which the compound has moderate solubility is ideal. For bromo-nitro aromatic compounds, solvents like ethanol, methanol, or mixtures with chlorinated solvents can be effective.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent, gently warming if necessary to achieve complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm pierced with a few small holes) to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.
4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, precise atomic coordinates.[6]
5. Structure Validation: The final crystal structure is rigorously validated to ensure its quality and correctness. This involves checking for consistency with known chemical principles and using software tools to identify potential errors.[7][8][9][10][11]
Illustrative Crystallographic Data
While a specific CIF for this compound is unavailable, the following table presents representative crystallographic data for a related bromo-nitro aromatic compound to illustrate the type of information obtained from an X-ray diffraction study.[12][13]
| Parameter | Illustrative Value |
| Chemical Formula | C9H5Br N2O2 |
| Formula Weight | 253.06 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.3436 (12) |
| b (Å) | 9.8961 (15) |
| c (Å) | 13.0108 (18) |
| β (°) | 109.589 (17) |
| Volume (ų) | 890.8 (3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.886 |
| R-factor (%) | 4.5 |
This data is for illustrative purposes and does not represent the actual crystal structure of this compound.
A Comparative Analysis: XRD vs. Other Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, often providing complementary and crucial information.[14][15][16]
Caption: Comparison of information provided by key analytical techniques for structural elucidation.
Performance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D molecular structure in the solid state | Connectivity and solution-state structure | Molecular weight and elemental formula |
| Sample Requirement | High-quality single crystal | Soluble sample in a deuterated solvent | Small amount of sample, can be in solution or solid |
| Strengths | Unambiguous determination of absolute stereochemistry.[2] | Provides information on dynamic processes in solution.[17] | High sensitivity, suitable for trace analysis.[18] |
| Limitations | Crystal growth can be a major bottleneck. | Can be challenging for complex or poorly soluble molecules. | Does not provide direct 3D structural information. |
| Application to this compound | Definitive proof of substitution pattern and conformation. | Confirmation of the carbon-hydrogen framework and connectivity.[19] | Determination of the exact molecular weight and formula. |
Conclusion: An Integrated Approach to Structural Characterization
For the comprehensive and unambiguous structural characterization of this compound derivatives, a multi-faceted approach is essential. While NMR and Mass Spectrometry are vital for initial identification, purity assessment, and confirming the molecular formula and connectivity, single-crystal X-ray crystallography remains the definitive technique for elucidating the precise three-dimensional atomic arrangement. The detailed structural insights gleaned from X-ray analysis are invaluable for understanding the subtle interplay of steric and electronic effects of the bromo and nitro substituents, which in turn dictates the molecule's behavior and potential applications in drug discovery and materials science.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromo-6-nitroquinoline for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research is matched only by the imperative of safety and environmental stewardship. The proper disposal of specialized chemical reagents like 8-Bromo-6-nitroquinoline is not merely a procedural task but a critical component of responsible laboratory practice. This guide provides an in-depth, logical framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower you, the researcher, with a robust understanding of the necessary precautions.
Hazard Assessment & Core Disposal Principles
This compound is a halogenated nitroaromatic compound. This chemical structure necessitates a cautious approach, as compounds in this class can exhibit toxicological properties and require specific disposal pathways under environmental regulations. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar halogenated and nitrated quinolines indicate potential for skin, eye, and respiratory irritation, as well as higher toxicity.[1][2][3] Therefore, all handling and disposal must be conducted under the assumption that this compound is hazardous.
The disposal strategy is built on four unwavering principles:
-
Segregate: Never mix incompatible waste streams. Halogenated organic waste must be kept separate from non-halogenated waste to ensure proper final treatment and to prevent dangerous reactions.[4][5][6]
-
Identify & Label: All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound".[7][8] This is a primary requirement for regulatory compliance and ensures safe handling by all personnel.
-
Contain: Use only designated, chemically compatible, and leak-proof containers for waste accumulation.[9] Improper containment is a leading cause of laboratory spills and exposures.
-
Comply: All disposal activities must adhere to institutional policies and federal, state, and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[9][10][11]
Hazard Summary Table
Based on data from structurally related compounds.
| Hazard Classification | Potential Effects & Observations | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Based on related nitro- and bromo- quinolines, may be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2] | Chemical-resistant gloves (nitrile), lab coat, safety goggles.[12][13] |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon direct contact.[1][3] | Chemical-resistant gloves, lab coat.[12] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1][3] | Tightly fitting safety goggles with side-shields.[12][13] |
| Specific Target Organ Toxicity | May cause respiratory irritation if dust or aerosols are inhaled.[3] | Use within a chemical fume hood.[7] If dust is likely, a NIOSH-approved respirator is required.[12][13] |
| Environmental Hazard | Quinoline derivatives can be toxic to aquatic life with long-lasting effects.[7] Under no circumstances should this chemical be disposed of down the drain. [7][14] | Full containment of waste and spill materials. |
Immediate Safety & Handling Protocols
Before beginning any work that will generate this compound waste, it is critical to establish a safe operating environment.
-
Engineering Controls: All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][12] The laboratory must be equipped with a readily accessible eyewash station and safety shower.[7]
-
Personal Protective Equipment (PPE): The minimum required PPE includes a lab coat, chemical-impermeable gloves (nitrile is a suitable choice), and tightly fitting safety goggles with side shields.[12] All personnel who will handle the compound must be trained on the proper use of this equipment.
Step-by-Step Disposal Procedures
Proper segregation is the most critical aspect of this process. As a halogenated organic compound, this compound waste must not be mixed with non-halogenated solvent waste.[5][6] This is because halogenated wastes typically require high-temperature incineration at specialized facilities to prevent the formation of toxic dioxins and furans.[5]
Solid Waste Disposal
This waste stream includes expired or unused this compound powder, as well as contaminated disposable labware such as weighing papers, pipette tips, and contaminated gloves.
-
Prepare a Labeled Container: Designate a sealable, rigid, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a screw cap) for solid waste.
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound".
-
Waste Collection: Carefully place all solid waste contaminated with the compound into this designated container. Do not overfill.
-
Secure Storage: Keep the container sealed when not in use. Store it in a designated satellite accumulation area within the lab, away from incompatible materials.[9]
Liquid Waste Disposal
This stream includes any solutions containing dissolved this compound.
-
Prepare a Labeled Container: Designate a chemically compatible, leak-proof container, such as a glass bottle with a secure screw cap, for halogenated liquid waste.[7]
-
Labeling: Affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Liquid Waste" and list all constituents, including "this compound" and any solvents used, with approximate percentages.
-
Waste Collection: Carefully pour or transfer all liquid waste containing the compound into this container. Use a funnel to prevent spills.
-
Secure Storage: Keep the container tightly sealed when not actively adding waste. Store it in a designated satellite accumulation area, utilizing secondary containment (e.g., a spill tray) to prevent leaks.[15]
Decontamination of Empty Containers
The original container of this compound is not considered "empty" until it has been properly decontaminated. Residual amounts of the chemical can still pose a significant hazard.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, this rinsate is now hazardous waste. Collect all three rinses and place them into your designated halogenated liquid hazardous waste container.[12]
-
Container Disposal: Once triple-rinsed, deface or remove the original manufacturer's label. The container can now be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
Spill & Emergency Management
In the event of a spill, immediate and correct action is vital to protect personnel and the environment.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full appropriate PPE, including gloves, goggles, a lab coat, and, if the spill involves dry powder outside of a fume hood, a NIOSH-approved respirator.
-
Containment: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7][16] For a liquid spill, surround the area with absorbent pads or material.
-
Collection: Carefully scoop the contained material using non-sparking tools and place it into your designated solid hazardous waste container.[12][13]
-
Decontamination: Clean the spill area thoroughly with a cloth dampened with a suitable solvent. All cleaning materials (wipes, gloves, etc.) must be disposed of as solid hazardous waste.[7]
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) office immediately.
Final Disposal & Regulatory Compliance
The final step in the disposal process is to arrange for pickup by trained professionals.
-
Contact EHS: Once your waste container is full, or if you will no longer be generating this type of waste, contact your institution's EHS office or equivalent department.
-
Professional Disposal: Your EHS office will manage the transport and final disposal through a licensed hazardous waste contractor.[7][16] The standard and safest protocol for halogenated and nitrated organic compounds is high-temperature incineration at a permitted facility.[13][16] This method ensures the complete destruction of the chemical, minimizing its environmental impact.[16]
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Bromo-6-nitroquinoline
This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 8-Bromo-6-nitroquinoline. As a halogenated nitroaromatic compound, it necessitates rigorous adherence to safety procedures to mitigate risks associated with its potential toxicity and reactivity. The following guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety.
Immediate Safety Profile & Core Hazards
This compound is a compound that demands respect. Its chemical structure, incorporating both a quinoline ring and a nitro group, suggests several potential hazards that must be managed. While specific toxicological data is limited, the known risks of related chemical classes, such as nitroaromatic compounds and bromoquinolines, provide a strong basis for a cautious approach.
Primary Hazards Include:
-
Skin and Eye Irritation: Bromoquinoline derivatives are known to cause skin and serious eye irritation.[1][2]
-
Toxicity: Many nitroaromatic compounds are toxic, can be mutagenic, and may be readily absorbed through the skin.[3]
-
Respiratory Irritation: In powdered form, dust inhalation may cause respiratory irritation.[2][4]
-
Thermal Instability: The presence of the nitro group suggests potential thermal instability; therefore, exposure to high temperatures should be avoided.[3]
Given these risks, a multi-layered approach to safety, beginning with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE), is non-negotiable.
The Hierarchy of Controls: A Foundational Strategy
Before discussing PPE, it is crucial to understand that PPE is the last line of defense.[5] The most effective safety protocols prioritize the elimination or control of hazards at their source.
-
Engineering Controls: The primary method for controlling exposure is to handle this compound within a certified chemical fume hood. This ensures that any dust or vapors are effectively captured and vented away from the operator. The fume hood sash should be kept as low as possible during manipulations.
-
Administrative Controls: Establish standard operating procedures (SOPs) for all tasks involving this compound. This includes minimizing the quantities used, restricting access to authorized personnel, and ensuring all users are trained on the specific hazards and handling procedures.[6]
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical. The following sections detail the specific PPE required.
Detailed Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Tightly-fitting chemical safety goggles and a face shield.[5][7] | 2 pairs of nitrile gloves (double-gloving). | Full-length, cuffed lab coat. | N95-rated respirator is mandatory if weighing outside a fume hood or powder-containment hood.[5] |
| Preparing Solutions | Tightly-fitting chemical safety goggles.[7] | 2 pairs of nitrile gloves. | Full-length, cuffed lab coat. | Not required if performed within a certified chemical fume hood. |
| Running Reactions/Analysis | Tightly-fitting chemical safety goggles. | 2 pairs of nitrile gloves. | Full-length, cuffed lab coat. | Not required if performed within a certified chemical fume hood. |
| Cleaning Spills | Chemical safety goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | A full-face respirator with appropriate cartridges may be required for large spills.[7] |
Rationale for PPE Selection
-
Eye and Face Protection: Because this compound can cause serious eye irritation, standard safety glasses are insufficient.[1][2] Tightly-fitting chemical goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over goggles during procedures with a high splash risk, such as weighing the powder or cleaning spills.[5]
-
Hand Protection (Double-Gloving): The potential for dermal absorption of nitroaromatic compounds is a significant concern.[3] Double-gloving with nitrile gloves provides an extra layer of protection. If the outer glove becomes contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removing them.[8]
-
Body Protection: A full-length lab coat, preferably with elastic cuffs, prevents contact with clothing and skin. For large-scale operations or when cleaning spills, a chemical-resistant apron provides an additional barrier.[9]
-
Respiratory Protection: Fine powders can easily become airborne and inhaled.[4] Handling the solid compound should always occur within a fume hood. If this is not possible, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of particulates.[5][10] Surgical masks offer no protection from chemical dust.[5]
Procedural Workflow: Donning and Doffing PPE
Correctly putting on and taking off PPE is as critical as selecting the right equipment. The sequence is designed to prevent cross-contamination from a "dirty" exterior to a "clean" interior.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Spill and Disposal Management
Spill Cleanup
In the event of a spill, evacuate unnecessary personnel and ensure the area is well-ventilated.[4][11]
-
Don appropriate PPE: At a minimum, this includes double gloves, a lab coat, and chemical safety goggles. For larger spills, add a face shield and respiratory protection.[7]
-
Contain the spill: For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Clean Up: Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste.[4][12] Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust. Clean the area with an appropriate solvent and then soap and water.
-
Dispose of contaminated materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[1]
Waste Disposal
All this compound waste, including empty containers and contaminated disposables, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.[4]
-
Store the waste container in a designated, well-ventilated secondary containment area, separate from incompatible materials.[3]
-
Dispose of the waste through your institution's environmental health and safety (EHS) office according to local and national regulations. Do not pour any amount down the drain.[4]
By integrating these scientifically-grounded protocols into your daily laboratory operations, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
